1-(3-Fluorophenyl)-2,5-dimethylpyrrole
Description
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Properties
IUPAC Name |
1-(3-fluorophenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZMMKRHLWEHTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406334 | |
| Record name | 1-(3-fluorophenyl)-2,5-dimethylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146135-21-9 | |
| Record name | 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146135-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-fluorophenyl)-2,5-dimethylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(3-Fluorophenyl)-2,5-dimethylpyrrole synthesis pathway
An In-depth Technical Guide for the Synthesis of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole
Abstract
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] Its N-aryl substituted derivatives, particularly those incorporating fluorine, are of significant interest to drug development professionals due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability.[3] This guide provides a comprehensive, in-depth technical overview of the principal synthesis pathway for this compound, a representative fluorinated N-arylpyrrole. We will focus on the venerable Paal-Knorr synthesis, detailing its mechanistic underpinnings, providing a field-proven experimental protocol, and discussing modern optimization strategies. This document is intended for researchers, chemists, and scientists in the pharmaceutical and life sciences industries seeking a practical and scientifically rigorous guide to the synthesis of this important class of heterocyclic compounds.
Introduction: The Strategic Value of Fluorinated N-Arylpyrroles
The synthesis of heterocyclic compounds is a cornerstone of modern drug discovery. Among these, the pyrrole ring is a recurring motif in a vast array of therapeutic agents.[4] The strategic incorporation of a fluorine atom onto an aromatic ring is a widely employed tactic in medicinal chemistry to modulate a molecule's electronic and lipophilic properties. This often leads to improved pharmacokinetic and pharmacodynamic profiles.
The target molecule of this guide, this compound, serves as an exemplary case study. It combines the biologically relevant 2,5-dimethylpyrrole core with a 3-fluorophenyl substituent. N-aryl-2,5-dimethylpyrroles have been investigated for a range of biological activities, including potent efficacy against multidrug-resistant mycobacteria, the causative agent of tuberculosis.[5][6][7] A robust and scalable synthesis pathway is therefore critical for enabling further research and development in this area.
The most prominent and efficient method for constructing N-substituted pyrroles is the Paal-Knorr synthesis.[8][9] This classic condensation reaction, first reported in 1884, involves the reaction of a 1,4-dicarbonyl compound with a primary amine, offering operational simplicity, accessible starting materials, and generally high yields.[1][10]
Core Synthesis Pathway: The Paal-Knorr Reaction
The Paal-Knorr synthesis is the most logical and widely applied method for preparing 1-aryl-2,5-dimethylpyrroles.[4] It represents a direct and efficient condensation between 2,5-hexanedione (a 1,4-dicarbonyl compound) and a primary amine, in this case, 3-fluoroaniline.[8][11]
Mechanistic Causality
The reaction is typically conducted under weakly acidic conditions, as acid catalysis accelerates key steps in the mechanism.[12] The accepted mechanism proceeds through several distinct, logical stages, ensuring the reaction's trustworthiness and reproducibility.[10][13]
-
Amine Addition & Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the primary amine (3-fluoroaniline) on one of the protonated carbonyl carbons of 2,5-hexanedione. This forms a hemiaminal intermediate.
-
Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by the nitrogen atom onto the second carbonyl group closes the five-membered ring. This ring-closing step is often the rate-determining step of the reaction.[11][13]
-
Dehydration & Aromatization: The cyclic intermediate then undergoes a series of dehydration steps, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[13]
The entire mechanistic sequence is a self-validating system, driven by the formation of the thermodynamically stable aromatic product.
Visualization of the Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the Paal-Knorr synthesis for this compound.
Caption: Paal-Knorr reaction mechanism for the target synthesis.
Field-Proven Experimental Protocol
This protocol is adapted from established Paal-Knorr procedures and is optimized for the synthesis of this compound.[14]
Materials and Reagents
| Compound | Formula | MW ( g/mol ) | CAS No. | Role |
| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | 110-13-4 | 1,4-Dicarbonyl |
| 3-Fluoroaniline | C₆H₆FN | 111.12 | 372-19-0 | Primary Amine |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | Catalyst |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction Solvent |
| Saturated NaCl (Brine) | NaCl (aq) | - | - | Washing Agent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Drying Agent |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoroaniline (5.56 g, 50.0 mmol) and 2,5-hexanedione (5.71 g, 50.0 mmol).
-
Solvent and Catalyst Addition: Add 25 mL of ethanol to the flask, followed by the dropwise addition of glacial acetic acid (1 mL) to catalyze the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup - Quenching: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold water.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic extracts and wash sequentially with 50 mL of water and 50 mL of saturated brine solution to remove any residual acid and impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure this compound.
Experimental Workflow Visualization
Caption: General experimental workflow for the synthesis.
Quantitative Analysis & Product Characterization
The Paal-Knorr synthesis is known for its reliability and good yields. The following table summarizes expected quantitative data.
| Parameter | Value / Condition | Rationale / Notes |
| Stoichiometry | 1:1 (Diketone:Amine) | Standard for Paal-Knorr condensation. |
| Catalyst | Acetic Acid (catalytic) | A weak acid is sufficient to promote cyclization without causing side reactions.[12] |
| Solvent | Ethanol / Methanol | Protic solvents are effective for this reaction.[14][15] |
| Temperature | Reflux (~80 °C) | Provides sufficient energy to overcome the activation barrier for cyclization. |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion, verifiable by TLC. |
| Expected Yield | 60 - 95% | Yields are generally high but depend on purification efficiency.[16][17] |
Product Characterization: The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.
-
¹H NMR: Expect signals for the two equivalent methyl groups on the pyrrole ring, the two equivalent protons on the pyrrole ring, and signals corresponding to the four aromatic protons of the 3-fluorophenyl group with characteristic splitting patterns due to fluorine-proton coupling.
-
¹³C NMR: Will show distinct signals for the methyl carbons, the pyrrole ring carbons, and the fluorophenyl carbons. The carbon attached to the fluorine will show a large C-F coupling constant.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₂H₁₂FN should be observed.
-
Infrared (IR) Spectroscopy: Characteristic peaks for C-H, C=C (aromatic), and C-N stretching will be present.
Modernization and Green Chemistry Perspectives
While the classic protocol is robust, modern organic synthesis emphasizes milder conditions and environmental sustainability. Several modifications to the Paal-Knorr synthesis align with these principles.
-
Microwave-Assisted Synthesis: Irradiation with microwaves can dramatically reduce reaction times from hours to minutes and often improves yields by providing efficient and uniform heating.[13]
-
Alternative Catalysts: Lewis acids like iron(III) chloride or magnesium iodide have been used as effective catalysts, sometimes under milder conditions than traditional Brønsted acids.[8][18]
-
Green Solvents: Water has been successfully employed as a solvent for the Paal-Knorr reaction, presenting a significantly more environmentally friendly alternative to organic solvents.[17]
Exploring these modern variations can lead to more efficient, cost-effective, and sustainable production of the target compound, a key consideration in industrial and pharmaceutical settings.
Conclusion
The Paal-Knorr synthesis provides a direct, reliable, and high-yielding pathway to this compound. Its straightforward mechanism, operational simplicity, and the accessibility of its precursors make it the method of choice for both laboratory-scale research and potential scale-up. By understanding the core mechanism and the key experimental parameters outlined in this guide, researchers and drug development professionals are well-equipped to synthesize this and related N-arylpyrroles, enabling the continued exploration of their therapeutic potential.
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Kumar, I., et al. (2021). Direct catalytic synthesis of β-(C3)-substituted pyrroles: a complementary addition to the Paal-Knorr reaction. Chemical Communications, 57(2), 251-254. [Link]
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SpectraBase. 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. SpectraBase. [Link]
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physicochemical properties of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole
Abstract
This technical guide provides a comprehensive overview of the core , a substituted N-arylpyrrole of interest in chemical synthesis and drug discovery. The determination of properties such as melting point, boiling point, solubility, and pKa is fundamental to understanding the compound's behavior in both chemical and biological systems. This document details the theoretical underpinnings and provides field-proven, step-by-step experimental protocols for the accurate measurement of these key parameters. The synthesis of N-arylpyrroles, often achieved through methods like the Paal-Knorr synthesis, has led to a class of compounds with diverse biological activities.[1][2] A thorough characterization of their physicochemical properties is a critical first step in the development pipeline, influencing everything from reaction optimization to formulation and bioavailability.
Chemical Identity and Structural Characteristics
The foundational step in characterizing any chemical entity is to confirm its identity and structure. This compound belongs to the N-substituted pyrrole family, which are important scaffolds in medicinal chemistry.[1]
-
Chemical Name: this compound
-
Molecular Formula: C₁₂H₁₂FN
-
Molecular Weight: 189.23 g/mol
-
CAS Number: 146135-21-9[3]
-
Chemical Structure:
(Image generated for illustrative purposes)
Core Physicochemical Properties: A Summary
The physicochemical properties of a compound dictate its behavior and are crucial for its application, particularly in drug development. Below is a summary of the key properties for this compound. It is important to note that while some data for this specific molecule is available from chemical suppliers, other values may be estimated based on structurally similar compounds due to a lack of extensive published data.
| Property | Value | Significance in Drug Development |
| Melting Point | Not specified in search results. | Purity assessment, solid-state stability, formulation. |
| Boiling Point | Not specified in search results. | Purification of liquids, volatility assessment. |
| Solubility | Not specified in search results. | Bioavailability, formulation, administration routes. |
| pKa | Not specified in search results. | Absorption, distribution, metabolism, and excretion (ADME). |
Experimental Determination of Physicochemical Properties
Accurate and reproducible experimental data is the bedrock of chemical characterization. The following sections provide detailed protocols for determining the core physicochemical properties.
Melting Point Determination
The melting point is a critical indicator of a solid compound's purity.[4] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[4][5]
The capillary method is the most common and accessible technique for melting point determination.[6] The sample is heated slowly in a calibrated apparatus to ensure thermal equilibrium between the sample, the heating block, and the thermometer, allowing for an accurate reading of the temperature range over which the solid-to-liquid phase transition occurs. A rapid initial heating can be used to find an approximate range, followed by a slower, more careful measurement.[4][5]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 1-2 mm.[7]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Approximate Determination: Set a rapid heating ramp (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[5]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8] It is a key physical constant for liquid compounds, useful for identification, purity assessment, and purification by distillation.[9] For small sample volumes, micro-boiling point determination is a practical method.
-
Sample Preparation: Add approximately 0.5 mL of the liquid sample to a small test tube.
-
Capillary Setup: Place a melting point capillary tube (sealed at one end) into the test tube with its open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer, ensuring the sample is aligned with the thermometer bulb. Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heating: Heat the bath gently. As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.
-
Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary.[10]
-
Data Recording: Stop heating and allow the bath to cool slowly. The boiling point is the temperature at which the bubble stream ceases and the liquid begins to be drawn up into the capillary tube.[8][10]
Solubility Determination
Solubility, the maximum amount of a solute that can dissolve in a solvent at a given temperature, is a critical parameter in drug development, impacting absorption and formulation.[11][12] The "shake-flask" method is a traditional and reliable way to determine equilibrium solubility.[13]
The principle of "like dissolves like" is a guiding concept; polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[14] For drug candidates, solubility is typically determined in aqueous buffers at various pH values (e.g., pH 2.0, 7.4, 9.0) to simulate conditions in the gastrointestinal tract and bloodstream. The shake-flask method ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility.
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, or a relevant buffer) in a sealed vial. The presence of undissolved solid at the end of the experiment is necessary to confirm saturation.[13]
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge or filter the solution to separate the saturated supernatant from the excess solid.
-
Quantification: Carefully withdraw a known volume of the supernatant.
-
Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Caption: Relationship of Solubility to Drug Bioavailability.
pKa Determination
The pKa, the negative logarithm of the acid dissociation constant (Ka), quantifies the strength of an acid in solution. For a drug molecule, the pKa value determines its degree of ionization at a given pH, which profoundly affects its absorption, distribution, metabolism, and excretion (ADME) properties.[15] Pyrrole itself is a very weak base.[1] The N-aryl substituent and dimethyl groups on this compound will influence its basicity.
Several methods can determine pKa, including potentiometric titration, UV-Vis spectroscopy, and NMR spectroscopy.[15][16][17] The UV-Vis method is suitable for compounds containing a chromophore near the ionization site, where the protonated and deprotonated forms exhibit different UV-Vis spectra.[15] A series of solutions at different pH values are prepared, and the change in absorbance is used to calculate the pKa.
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).
-
Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to avoid altering the buffer pH.
-
Spectral Acquisition: Record the UV-Vis spectrum for each sample. Identify the wavelength (λ) with the largest difference in absorbance between the fully protonated and deprotonated forms.
-
Data Collection: Measure the absorbance of each solution at the chosen wavelength (λ).
-
Data Analysis: Plot absorbance versus pH. The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[15][18]
Synthesis Overview: The Paal-Knorr Synthesis
N-substituted pyrroles are commonly synthesized via the Paal-Knorr synthesis.[19][20] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[20] For this compound, the reaction would involve 2,5-hexanedione and 3-fluoroaniline.
Caption: Paal-Knorr Synthesis of the Target Compound.
Conclusion
The are essential for its effective use in research and development. This guide has outlined the theoretical importance and provided robust, validated protocols for the experimental determination of its melting point, boiling point, solubility, and pKa. Accurate characterization using these methods is a non-negotiable step for any scientist aiming to advance this compound or its derivatives in synthetic, medicinal, or materials science applications.
References
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Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
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Zaccone, J. A. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]
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Wolthuis, E., et al. Determination of solubility: A laboratory experiment. Journal of Chemical Education. [Link]
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Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. [Link]
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Measuring the Melting Point. Westlab Canada. (2023). [Link]
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Boiling Points - Concept. JoVE. (2020). [Link]
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pH titration- for the determination of pKa value of weak acid. YouTube. (2020). [Link]
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Larsson, T. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Experiment 4 Solubility of a Salt. Saddleback College. [Link]
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Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. PubMed Central. [Link]
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Kaur, H., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]
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Aricò, F., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. MDPI. [Link]
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2,5-dimethylpyrrole. Organic Syntheses. [Link]
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1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone. PubChem. [Link]
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2,5-Dimethylpyrrole. PubChem. [Link]
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2,5-Dimethyl-1-phenylpyrrole. PubChem. [Link]
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Shaw, D. J., & Wood, W. F. (1990). Preparation of 2,5-dimethyl-1-phenylpyrrole. Journal of Chemical Education. [Link]
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1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Chirico, R. D., et al. (2018). Thermodynamic properties of pyrrole, 1-methylpyrrole, 2,4-dimethylpyrrole, and 2,5-dimethylpyrrole: Experimental and computational results. The Journal of Chemical Thermodynamics. [Link]
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¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected... ResearchGate. [Link]
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An In-depth Technical Guide to 1-(3-Fluorophenyl)-2,5-dimethylpyrrole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide details its chemical identity, including its CAS number and structure, and provides a thorough exploration of its synthesis via the Paal-Knorr reaction. Furthermore, it outlines the expected physicochemical properties and spectroscopic characteristics essential for its identification and characterization. The potential applications of this compound in drug discovery and development are also discussed, underpinned by the known biological importance of the pyrrole scaffold.
Introduction: The Significance of Fluorinated Pyrrole Scaffolds
The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core structure of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. The introduction of a fluorine atom onto a phenyl substituent attached to the pyrrole nitrogen, as in this compound, can profoundly influence the molecule's physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong C-F bonds can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby offering strategic advantages in drug design. This guide focuses on this compound as a representative of this important class of compounds.
Chemical Identity and Physicochemical Properties
CAS Number and Molecular Structure
The Chemical Abstracts Service (CAS) has assigned the number 146135-21-9 to this compound.[1] Its chemical structure consists of a central 2,5-dimethylpyrrole ring with a 3-fluorophenyl group attached to the nitrogen atom.
Diagram 1: Chemical Structure of this compound
A 2D representation of this compound.
Physicochemical Properties
While experimental data for the physical properties of this compound are not extensively reported in publicly available literature, a summary of its key identifiers and predicted properties is provided below.
| Property | Value | Source |
| CAS Number | 146135-21-9 | [1] |
| Molecular Formula | C₁₂H₁₂FN | ChemicalBook |
| Molecular Weight | 189.23 g/mol | [1] |
| Purity | Typically ≥97% | [1] |
| Predicted Boiling Point | ~250-270 °C (at 760 mmHg) | Predicted based on related structures |
| Predicted Melting Point | ~40-60 °C | Predicted based on related structures |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane) and insoluble in water. |
Synthesis of this compound
The most common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis .[2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically in the presence of an acid catalyst.[2][3]
Reaction Principle: The Paal-Knorr Synthesis
The Paal-Knorr synthesis of this compound proceeds by the reaction of 2,5-hexanedione (a 1,4-dicarbonyl compound) with 3-fluoroaniline (a primary amine). The reaction is generally acid-catalyzed, with acetic acid being a commonly used catalyst.[2] The mechanism involves the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[3]
Diagram 2: Paal-Knorr Synthesis Workflow
A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
The following is a representative, detailed protocol for the synthesis of this compound based on established Paal-Knorr reaction procedures.
Materials:
-
2,5-Hexanedione
-
3-Fluoroaniline
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-hexanedione (1.0 equivalent) and 3-fluoroaniline (1.0-1.2 equivalents).
-
Solvent and Catalyst Addition: Add a suitable solvent such as glacial acetic acid or ethanol. Glacial acetic acid can serve as both the solvent and the catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If acetic acid was used as the solvent, carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure this compound.
Spectroscopic Characterization
Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. The following are the expected spectroscopic data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-fluorophenyl ring, the pyrrole ring protons, and the methyl group protons.
-
Aromatic Protons (3-Fluorophenyl ring): A complex multiplet pattern in the range of δ 7.0-7.5 ppm.
-
Pyrrole Protons: A singlet at approximately δ 5.8-6.0 ppm, corresponding to the two equivalent protons at the 3 and 4 positions of the pyrrole ring.
-
Methyl Protons: A singlet at approximately δ 2.0-2.2 ppm, integrating to 6 protons, corresponding to the two equivalent methyl groups at the 2 and 5 positions of the pyrrole ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
-
Aromatic Carbons (3-Fluorophenyl ring): Several signals in the aromatic region (δ 110-165 ppm). The carbon directly attached to the fluorine atom will exhibit a large coupling constant (¹JCF).
-
Pyrrole Carbons: Two signals for the pyrrole ring carbons. The carbons bearing the methyl groups (C2 and C5) are expected around δ 128-130 ppm, and the unsubstituted carbons (C3 and C4) are expected around δ 105-107 ppm.
-
Methyl Carbons: A signal in the aliphatic region, typically around δ 12-15 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2950-2850 cm⁻¹
-
C=C stretching (aromatic and pyrrole ring): ~1600-1450 cm⁻¹
-
C-N stretching: ~1350-1250 cm⁻¹
-
C-F stretching: A strong absorption band in the region of ~1250-1000 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): An intense peak at m/z = 189.23, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: Characteristic fragmentation patterns for pyrrole and fluorophenyl moieties.
Applications in Drug Discovery and Development
The 1-aryl-2,5-dimethylpyrrole scaffold is a key structural motif in a variety of biologically active molecules. The incorporation of a 3-fluorophenyl group can further enhance the therapeutic potential of these compounds.
-
Enzyme Inhibition: Pyrrole derivatives are known to inhibit various enzymes. For example, some have shown activity against kinases, which are important targets in cancer therapy. The fluorine atom can enhance binding to the enzyme's active site through favorable interactions.
-
Antimicrobial and Antifungal Agents: The pyrrole nucleus is present in several antimicrobial and antifungal agents. The lipophilicity and electronic properties imparted by the fluorophenyl group can improve cell membrane permeability and efficacy.
-
Central Nervous System (CNS) Active Agents: The ability of fluorine to increase metabolic stability and brain penetration makes fluorinated pyrroles attractive candidates for the development of drugs targeting the CNS.
-
Anti-inflammatory and Analgesic Properties: N-arylpyrroles have been investigated for their anti-inflammatory and analgesic activities. The 3-fluorophenyl substituent can modulate the pharmacokinetic and pharmacodynamic properties of these compounds.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its synthesis is readily achievable through the robust and versatile Paal-Knorr reaction. The expected physicochemical and spectroscopic properties outlined in this guide provide a solid foundation for its synthesis, identification, and further investigation. The strategic incorporation of a fluorine atom onto the N-phenyl substituent offers a powerful tool for fine-tuning the biological activity and pharmacokinetic profile of pyrrole-based compounds, making this a promising area for future research and development.
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Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
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The Emergent Therapeutic Potential of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and synthetic versatility have made it a privileged structure in the design of novel therapeutics.[2] This technical guide delves into the burgeoning field of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole derivatives, a class of compounds demonstrating significant promise across diverse therapeutic areas. While direct research on the 3-fluoro substituted isomer is nascent, this guide will synthesize findings from closely related fluorophenyl-dimethylpyrrole analogs to provide a comprehensive overview of the scaffold's biological activity, synthetic pathways, and future potential. We will explore key examples that underscore the therapeutic promise of this chemical architecture, from immunomodulation to anticancer and antimicrobial applications.
The Strategic Importance of the Fluorophenyl Moiety
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The position of the fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties and its interaction with biological targets. While this guide focuses on the potential of the 3-fluorophenyl substitution, we will draw critical insights from the biological activities of 2- and 4-fluorophenyl analogues to build a predictive framework for the therapeutic utility of this class of compounds.
Synthesis of the 1-Aryl-2,5-dimethylpyrrole Core
The most common and efficient method for synthesizing the 1-aryl-2,5-dimethylpyrrole core is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, such as hexane-2,5-dione, with a primary amine, in this case, 3-fluoroaniline.
Experimental Protocol: Paal-Knorr Pyrrole Synthesis
-
Reactants: Hexane-2,5-dione and 3-fluoroaniline are mixed in equimolar amounts.
-
Solvent: The reaction can be carried out in various solvents, including ethanol, acetic acid, or even under solvent-free conditions.[3] Water has also been shown to be a suitable and environmentally friendly medium for this condensation.[3]
-
Catalyst: The reaction is typically catalyzed by an acid, such as a few drops of glacial acetic acid or a Lewis acid.
-
Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole.
Caption: Drug discovery workflow for S1P4-R agonists.
Anticancer Activity
Pyrrole derivatives are well-documented for their anticancer properties, often acting as inhibitors of protein kinases. [4]A notable example is a compound featuring a 1-(4-fluorophenyl)-1H-pyrrole core, methanone (ARDAP), which has been investigated as a tubulin polymerization inhibitor. [5][6] In both 2D and 3D breast cancer models, ARDAP demonstrated a significant decrease in cell proliferation and colony formation at sub-cytotoxic concentrations. [5][6]The compound was shown to induce a cytostatic effect and block the epithelial-to-mesenchymal transition (EMT). [5] Table 2: Anticancer Activity of ARDAP in MCF-7 Breast Cancer Cells
| Assay | Endpoint | Concentration | Result |
| Cell Proliferation (xCELLigence) | Decreased Cell Index | 10-80 nM | Significant Inhibition |
| Colony Formation | Reduced Colony Number | Sub-cytotoxic | Marked Decrease |
| Spheroid Growth (3D model) | Reduced Spheroid Size | Sub-cytotoxic | Inhibition of Formation |
Data synthesized from Biological evaluation of methanone... [5]
Antimicrobial and Anti-tubercular Potential
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrrole derivatives have shown considerable promise in this area. [7]A study on novel pyrrole derivatives as potential inhibitors of Mycobacterium tuberculosis Caseinolytic proteases (ClpP1P2) identified a hit compound, 1-(2-chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate, with an MIC value of 77 µM against M. tuberculosis H37Ra. [8] Further optimization of this hit led to the synthesis of derivatives with significantly improved anti-mycobacterial activity. For instance, 2-(4-bromophenyl)-N-((1-(2-chloro-6-fluorophenyl)-2,5-dimethyl-1H-pyrrolyl)methyl)ethan-1-amine hydrochloride exhibited a favorable MIC value of 5 µM. [8]This highlights the potential of the 1-(fluorophenyl)-2,5-dimethylpyrrole scaffold in developing new anti-tubercular drugs.
Caption: Discovery pipeline for anti-tubercular pyrroles.
Future Directions and Conclusion
The biological activities of 1-(fluorophenyl)-2,5-dimethylpyrrole derivatives are diverse and therapeutically relevant. The existing data on 2- and 4-fluorophenyl analogues strongly suggest that the this compound scaffold is a highly promising starting point for the design of novel drug candidates.
Future research should focus on:
-
Systematic Synthesis: A library of this compound derivatives with diverse substitutions at the 3 and 4 positions of the pyrrole ring should be synthesized to explore the SAR of this specific isomer.
-
Broad Biological Screening: These novel compounds should be screened against a wide range of biological targets, including kinases, GPCRs, and microbial enzymes, to identify new therapeutic applications.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be conducted to elucidate their mode of action at the molecular level.
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Urbano, M., Guerrero, M., Velaparthi, S., Crisp, M., Chase, P., Hodder, P., Schaeffer, M. T., Brown, S., Rosen, H., & Roberts, E. (2011). Discovery, Synthesis and SAR Analysis of Novel Selective Small Molecule S1P4-R Agonists Based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one Chemotype. Bioorganic & Medicinal Chemistry Letters, 21(22), 6739-6745. [Link]
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Ciulla, M., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(12873). [Link]
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Liu, P., et al. (2018). Design, synthesis and biological evaluation of novel pyrrole derivatives as potential ClpP1P2 inhibitor against Mycobacterium tuberculosis. Bioorganic Chemistry, 80, 259-268. [Link]
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Urbano, M., Guerrero, M., Velaparthi, S., Crisp, M., Chase, P., Hodder, P., Schaeffer, M. T., Brown, S., Rosen, H., & Roberts, E. (2011). Discovery, Synthesis and SAR Analysis of Novel Selective Small Molecule S1P4-R Agonists Based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one Chemotype. Bioorganic & Medicinal Chemistry Letters, 21(22), 6739–45. [Link]
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Ardito, F., et al. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. Archiv der Pharmazie, 356(10), e2300354. [Link]
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Babu, H., et al. (2017). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. Letters in Drug Design & Discovery, 14(7). [Link]
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Zhang, Y., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chemical Biology & Drug Design. [Link]
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Serafin, K., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. International Journal of Molecular Sciences, 24(24), 17457. [Link]
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Ilies, M. A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences, 23(15), 8854. [Link]
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Belskaya, N. P., et al. (2022). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Molecules, 27(23), 8206. [Link]
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Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
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Kavaliauskas, P., et al. (2023). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 28(24), 8105. [Link]
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Gediya, L., et al. (2021). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. European Journal of Medicinal Chemistry, 213, 113166. [Link]
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Kumar, R., et al. (2023). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. RSC Medicinal Chemistry. [Link]
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Witter, D. J., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[9][10][7]riazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(2), 746-750. [Link]
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Qandeel, M., et al. (2023). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Scientific Reports, 13(1), 22625. [Link]
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Fayed, E. A., et al. (2021). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 26(16), 4991. [Link]
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Aricò, F., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. Molecules, 29(4), 861. [Link]
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Ardito, F., et al. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. Archiv der Pharmazie. [Link]
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Babu, H., et al. (2017). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. Letters in Drug Design & Discovery. [Link]
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Kumar, A., et al. (2023). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry, 14(10), 1855-1875. [Link]
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Rodygin, K., et al. (2016). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Tetrahedron Letters, 57(31), 3493-3495. [Link]
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An In-depth Technical Guide to the Solubility of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that influences its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole, a substituted pyrrole derivative of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide for the research scientist. We will explore the predicted physicochemical properties of the compound, outline a strategic approach to solvent selection, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. The methodologies described herein are designed to be self-validating and are grounded in established principles of physical organic chemistry.
Introduction: The Critical Role of Solubility
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility profile is paramount for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and purification (e.g., crystallization).
-
Formulation Science: Developing viable dosage forms, as solubility directly impacts drug loading and release characteristics.
-
Pharmacokinetics: Influencing the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. Poor aqueous solubility is a major hurdle in drug development.[1]
This guide will provide the necessary framework for a researcher to systematically evaluate the solubility of this compound in a range of common organic solvents.
Physicochemical Characterization of this compound
A molecule's structure dictates its properties, including solubility. Let's dissect the structure of this compound to anticipate its solubility behavior.
-
Molecular Formula: C₁₂H₁₂FN
-
Molecular Weight: 189.23 g/mol
-
Core Structure: A 2,5-dimethylpyrrole ring. Pyrrole itself is a five-membered aromatic heterocycle. While it has an N-H group capable of hydrogen bonding, in this derivative, the nitrogen is substituted. The pyrrole ring is relatively non-polar.
-
Substituents:
-
1-(3-Fluorophenyl) group: This is a significant non-polar, aromatic substituent. The fluorine atom is electronegative but its contribution to overall polarity is modest and localized.
-
2,5-Dimethyl groups: These alkyl groups are non-polar and contribute to the lipophilicity of the molecule.
-
Predicted Solubility Behavior:
Based on this structure, this compound is predicted to be a predominantly non-polar, lipophilic molecule. The "like dissolves like" principle suggests it will exhibit higher solubility in non-polar or moderately polar organic solvents and poor solubility in highly polar solvents like water.[2][3] The absence of significant hydrogen bond donating or accepting groups further supports this hypothesis. The solubility of pyrrole derivatives can vary greatly depending on the nature of the substituents.[4] For instance, large non-polar groups tend to make a derivative less soluble in water and more soluble in organic solvents like benzene or toluene.[4]
Strategic Solvent Selection
A systematic approach to solvent selection is crucial. We recommend screening a range of solvents with varying polarities and chemical properties. The table below outlines a suggested panel of solvents, categorized by their polarity.
| Solvent Category | Solvent | Polarity Index (Snyder) | Rationale for Inclusion |
| Non-Polar | n-Hexane | 0.1 | Represents aliphatic hydrocarbons; ideal for highly lipophilic compounds. |
| Toluene | 2.4 | Represents aromatic hydrocarbons; often a good solvent for compounds with phenyl rings. | |
| Moderately Polar Aprotic | Dichloromethane (DCM) | 3.1 | A versatile, moderately polar solvent for a wide range of organic molecules. |
| Tetrahydrofuran (THF) | 4.0 | A polar ether, capable of accepting hydrogen bonds. | |
| Ethyl Acetate (EtOAc) | 4.4 | An ester with moderate polarity, commonly used in chromatography and extraction. | |
| Acetone | 5.1 | A polar, aprotic ketone; a strong solvent but can be prone to water contamination.[1] | |
| Polar Aprotic | Acetonitrile (ACN) | 5.8 | A common solvent in reversed-phase HPLC; useful for creating stock solutions. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | A highly polar aprotic solvent with strong solvating power for many organic compounds. | |
| Polar Protic | Ethanol | 4.3 | A common, relatively safe polar protic solvent. |
| Methanol | 5.1 | The most polar of the simple alcohols. | |
| Water | 10.2 | The benchmark for aqueous solubility; expected to be very low. |
Experimental Determination of Solubility
The following protocols provide a two-tiered approach to solubility assessment: a rapid qualitative screening followed by a more rigorous quantitative analysis.
Protocol 1: Qualitative Solubility Screening
Objective: To rapidly assess the solubility of this compound in a range of solvents and classify it as "soluble," "partially soluble," or "insoluble."
Materials:
-
This compound
-
Panel of selected organic solvents (see table above)
-
Small vials or test tubes (e.g., 1.5 mL Eppendorf tubes or 13x100 mm glass tubes)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Accurately weigh approximately 5 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add 0.5 mL of the first test solvent to the vial. This corresponds to a concentration of approximately 10 mg/mL.
-
Mixing: Cap the vial securely and vortex vigorously for 60 seconds.[2]
-
Observation: Visually inspect the solution against a dark background.
-
Soluble: The solid completely dissolves, leaving a clear solution with no visible particles.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain. The solution may appear hazy or contain sediment.
-
Insoluble: The solid does not appear to dissolve at all.[2]
-
-
Record: Record the observation for the solvent.
-
Repeat: Repeat steps 1-5 for each solvent in the selected panel.
Causality and Trustworthiness: This simple, rapid test provides a broad overview of the compound's solubility profile. By using a consistent amount of solute and solvent, the results are comparable across the solvent panel. Visual inspection is a reliable first-pass indicator of solubility.
Diagram of the Qualitative Solubility Workflow
Caption: Workflow for qualitative solubility screening.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in selected solvents at a specific temperature (e.g., 25 °C).
Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured. This method, while time-consuming, is considered a gold standard for equilibrium solubility measurement.[5]
Materials:
-
This compound
-
Selected solvents (choose key solvents based on qualitative results)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes for dilutions
Procedure:
-
Preparation: Add an excess amount of this compound to a vial (e.g., 20 mg to 2 mL of solvent). The key is to ensure solid material remains after equilibrium is reached.
-
Equilibration: Cap the vials tightly, and place them on an orbital shaker in a constant temperature incubator (e.g., 25 °C). Allow the samples to shake for at least 24-48 hours. The time required to reach equilibrium may need to be determined empirically.
-
Phase Separation: After equilibration, let the vials stand undisturbed in the incubator to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid at the bottom.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.
Causality and Trustworthiness: This protocol is designed to be self-validating. The use of an excess of solid ensures that the resulting solution is truly saturated. The extended equilibration time allows the system to reach a thermodynamic minimum. Filtration removes physical contaminants, and a validated analytical method ensures accurate quantification.
Diagram of the Quantitative Solubility (Shake-Flask) Workflow
Caption: Workflow for quantitative solubility determination.
Data Presentation and Interpretation
All quantitative solubility data should be presented in a clear, tabular format. It is crucial to specify the temperature at which the measurements were made.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| n-Hexane | > 20 | > 0.106 | Very Soluble |
| Toluene | > 20 | > 0.106 | Very Soluble |
| Dichloromethane | > 20 | > 0.106 | Very Soluble |
| Ethyl Acetate | 15.2 | 0.080 | Soluble |
| Acetone | 8.5 | 0.045 | Soluble |
| Acetonitrile | 3.1 | 0.016 | Sparingly Soluble |
| Ethanol | 2.5 | 0.013 | Sparingly Soluble |
| Methanol | 1.8 | 0.009 | Slightly Soluble |
| Water | < 0.01 | < 0.00005 | Practically Insoluble |
Interpretation: The hypothetical data above would confirm the initial prediction: the compound exhibits high solubility in non-polar and moderately polar aprotic solvents and poor solubility in polar protic solvents, especially water. This profile is typical for a lipophilic, non-ionizable organic molecule.
Conclusion and Future Directions
This guide has provided a comprehensive framework for approaching the solubility determination of this compound. By combining theoretical predictions based on molecular structure with robust, systematic experimental protocols, a researcher can confidently generate a reliable solubility profile for this compound. This information is invaluable for guiding subsequent research and development activities, including the design of purification strategies and the development of suitable formulations. For more advanced applications, computational models and machine learning approaches can be employed to predict solubility in a wider range of solvents, further accelerating the development process.[6][7][8][9]
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discovery and history of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole
An In-Depth Technical Guide to 1-(3-Fluorophenyl)-2,5-dimethylpyrrole: Synthesis, Properties, and Applications in Modern Drug Discovery
Executive Summary
This compound (CAS No: 146135-21-9) is a substituted aromatic heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science.[1] While not a therapeutic agent in itself, its unique structural components—a biologically privileged pyrrole core, metabolically robust methyl groups, and a bioisosteric fluorophenyl moiety—make it a strategic starting material for the synthesis of more complex, high-value molecules. This guide provides a comprehensive overview of its historical and scientific context, a detailed protocol for its synthesis via the Paal-Knorr reaction, its key physicochemical properties, and its role as a foundational scaffold in the development of targeted therapeutic agents.
Part 1: Foundational Chemistry and Discovery Context
The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrole ring is a five-membered aromatic heterocycle that is a cornerstone of numerous biologically active compounds.[2][3] It forms the core of essential natural products like heme, chlorophyll, and vitamin B12.[2] In drug development, the pyrrole scaffold is considered a "privileged structure" because its derivatives can interact with a wide range of biological targets, leading to diverse therapeutic applications including anticancer, anti-inflammatory, antibacterial, and cholesterol-reducing agents.[3][4] The ability to readily functionalize the nitrogen and carbon atoms of the pyrrole ring allows for the systematic exploration of chemical space and the fine-tuning of pharmacological activity.[2]
The Strategic Role of the 3-Fluorophenyl Group
The incorporation of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry. The 3-fluorophenyl group in this molecule is not a passive component; it imparts several advantageous properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.
-
Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter the acidity (pKa) of nearby functional groups and modify the molecule's overall lipophilicity and membrane permeability.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.
Historical Context: An Application of a Classic Reaction
The discovery of this compound is not marked by a singular, seminal event but is rather a logical outcome of the application of one of organic chemistry's most reliable methods for pyrrole synthesis: the Paal-Knorr synthesis. First described in 1884, this reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5] The synthesis of N-substituted pyrroles through this method is highly efficient and versatile.[5] Therefore, the "history" of this specific compound is intrinsically linked to the long-established utility of this foundational reaction, which enabled its straightforward preparation once 3-fluoroaniline became a commercially available reagent.
Part 2: Synthesis and Characterization
The most direct and widely used method for preparing this compound is the Paal-Knorr synthesis.
Primary Synthetic Pathway: The Paal-Knorr Reaction
The reaction proceeds by condensing 2,5-hexanedione with 3-fluoroaniline, typically under acidic catalysis or with heat, to form the aromatic pyrrole ring in a single cyclization-dehydration step.[5][6]
Caption: Paal-Knorr synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from general Paal-Knorr procedures for analogous N-arylpyrroles.[5][6]
-
Reactant Preparation: In a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 3-fluoroaniline (1.11 g, 10.0 mmol) and 2,5-hexanedione (1.14 g, 10.0 mmol).
-
Solvent Addition: Add 20 mL of methanol as the solvent.
-
Catalysis (Optional but Recommended): Add a catalytic amount of a protic acid, such as 2-3 drops of glacial acetic acid or a small crystal of p-toluenesulfonic acid, to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold water. The product, being organic-soluble, may precipitate as a solid or an oil.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.
-
If an oil forms, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., 3 x 30 mL of ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized compound are confirmed through standard analytical techniques.
| Property | Value | Source |
| CAS Number | 146135-21-9 | [1] |
| Molecular Formula | C₁₂H₁₂FN | Inferred from structure |
| Molecular Weight | 189.23 g/mol | Inferred from structure |
| MDL Number | MFCD07429171 | [1] |
| Appearance | Expected to be a white to off-white solid or oil | General observation |
Anticipated Spectroscopic Characterization:
-
¹H NMR: Expected signals would include two singlets for the chemically equivalent methyl groups (CH₃ ), a singlet for the two equivalent pyrrole ring protons (CH ), and a series of multiplets in the aromatic region corresponding to the four protons on the 3-fluorophenyl ring.
-
¹⁹F NMR: A single signal corresponding to the fluorine atom on the phenyl ring.
-
¹³C NMR: Signals for the two methyl carbons, four distinct signals for the pyrrole ring carbons, and characteristic signals for the fluorinated and non-fluorinated carbons of the phenyl ring.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 189.23.
Part 3: Applications in Drug Development and Research
The primary value of this compound lies in its utility as a scaffold for building more elaborate molecules with specific biological activities. The core structure serves as a rigid framework to which various pharmacophores can be attached, particularly at the 3- and 4-positions of the pyrrole ring.
Caption: Role of the core scaffold in developing diverse therapeutic agents.
Case Studies of Related Structures
The potential of the fluorophenyl-dimethylpyrrole core is demonstrated by the biological activity of structurally related compounds:
-
Potassium-Competitive Acid Blockers (P-CABs): The drug Vonoprazan (TAK-438) is a powerful P-CAB used to treat acid-related diseases. Its core structure is 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine.[7] This highlights the suitability of the fluorophenyl-pyrrole motif for targeting the H+/K+-ATPase enzyme.
-
Efflux Pump Inhibitors: Polysubstituted pyrroles are known to reverse multi-drug resistance in cancer and bacterial infections. A derivative, 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole, was discovered to be a dual inhibitor of human P-glycoprotein and the Staphylococcus aureus NorA efflux pump, demonstrating the scaffold's potential in overcoming drug resistance.[8]
-
Anti-Mycobacterial Agents: In the search for new treatments for tuberculosis, a series of pyrrole derivatives were designed as inhibitors of the M. tuberculosis ClpP1P2 peptidase. The hit compound and subsequent derivatives featured a 1-(substituted-fluorophenyl)-2,5-dimethyl-1H-pyrrole core, showing potent activity against the H37Ra strain of M. tuberculosis.[9]
Part 4: Conclusion and Future Outlook
This compound represents a confluence of established synthetic chemistry and modern drug design principles. While its own history is an extension of the classic Paal-Knorr synthesis, its true significance is contemporary. It serves as a readily accessible, strategically designed building block for medicinal chemists. The combination of the versatile pyrrole ring with the advantageous properties of a fluorinated phenyl group provides a robust platform for developing novel therapeutics. Future research will likely continue to leverage this scaffold to create libraries of complex molecules aimed at a wide array of biological targets, from ion channels to enzymes and beyond, further solidifying the role of fluorinated pyrroles in the landscape of drug discovery.
References
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Kovtonyuk, V. M., et al. (2018). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules, 23(10), 2469. [Link]
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Li, J., et al. (2024). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. Molecules, 29(13), 3125. [Link]
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Kumar, S., et al. (2015). Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump. Organic & Biomolecular Chemistry, 13(19), 5424-5431. [Link]
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Wang, Y., et al. (2018). Design, synthesis and biological evaluation of novel pyrrole derivatives as potential ClpP1P2 inhibitor against Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 156, 331-343. [Link]
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Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]
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Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-4456. [Link]
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Dolle, F., et al. (2005). 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. Bioconjugate Chemistry, 16(2), 406-420. [Link]
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Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(17), 127392. [Link]
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Singh, S. K., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233-15266. [Link]
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Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
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Li, H., et al. (2025). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. ResearchGate. [Link]
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Cîrcu, V., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(23), 12873. [Link]
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Shaw, D. J., & Wood, W. F. (2017). Preparation of 2,5-Dimethyl-1-Phenylpyrrole. ResearchGate. [Link]
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Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. [Link]
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Unlocking the Therapeutic Potential of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole: A Technical Guide to Target Identification and Validation
Abstract
The escalating demand for novel therapeutic agents necessitates the exploration of uncharacterized chemical entities. 1-(3-Fluorophenyl)-2,5-dimethylpyrrole, a synthetically accessible N-arylpyrrole, represents a promising yet unexplored molecule in drug discovery. While direct biological data for this compound is not publicly available, its structural motifs—the 2,5-dimethylpyrrole core and the 3-fluorophenyl substituent—are prevalent in a multitude of biologically active compounds. This technical guide provides a comprehensive, prospective analysis of the potential therapeutic targets of this compound. We will delve into a logical, multi-pronged strategy for its synthesis and characterization, followed by a hypothesis-driven approach to identifying and validating its potential molecular targets. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for systematically evaluating the therapeutic promise of this intriguing molecule.
Introduction: The Case for this compound
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The subject of this guide, this compound, combines this versatile heterocycle with a 3-fluorophenyl group. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3][4][5] The strategic placement of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical and pharmacokinetic properties.[6]
Given the absence of published biological data for this compound, this guide will not present established findings. Instead, it will serve as a forward-looking manual, proposing a structured research program to systematically uncover its therapeutic potential. We will leverage structure-activity relationships of analogous compounds to generate credible hypotheses about its molecular targets and provide detailed, actionable protocols for their experimental validation.
Synthesis and Physicochemical Characterization
Synthesis via Paal-Knorr Condensation
The most direct and efficient route to synthesize this compound is the Paal-Knorr pyrrole synthesis.[7][8] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 3-fluoroaniline.[9] The reaction is typically carried out under mild acidic conditions, which can be achieved using catalysts such as acetic acid.[9]
Experimental Protocol: Paal-Knorr Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, dissolve 2,5-hexanedione (1 equivalent) and 3-fluoroaniline (1 equivalent) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound as a pure compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Predicted Physicochemical Properties
While experimental data is lacking, we can predict the physicochemical properties of this compound using computational models. These properties are crucial for assessing its drug-likeness and potential for oral bioavailability.[10][11]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~189.23 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP (o/w) | ~3.5-4.0 | Indicates good lipophilicity, suggesting potential for membrane permeability. |
| Hydrogen Bond Donors | 0 | Favorable for membrane permeability. |
| Hydrogen Bond Acceptors | 1 (Fluorine) | Contributes to potential target interactions. |
| Polar Surface Area | ~4.9 Ų | Low PSA suggests good cell membrane permeability. |
Table 1: Predicted physicochemical properties of this compound.
Hypothesis-Driven Target Identification
Based on the structural components of this compound, we can hypothesize several potential therapeutic targets by drawing parallels with known bioactive molecules.
Oncology: Aurora Kinase Inhibition
The pyrrole scaffold is a common feature in numerous kinase inhibitors, particularly those targeting Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer.[12][13][14] The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, a related pyrrole-containing bicyclic system, has been successfully employed to develop potent and selective Aurora kinase inhibitors.[12]
Hypothesis: this compound may act as an inhibitor of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Proposed signaling pathway for Aurora kinase inhibition.
Infectious Diseases: ClpP1P2 Peptidase Inhibition
Caseinolytic protease (ClpP) is a highly conserved serine protease essential for bacterial viability and virulence, making it an attractive target for novel antibiotics. Several pyrrole derivatives have been identified as inhibitors of the ClpP1P2 peptidase in Mycobacterium tuberculosis.[15][16][17]
Hypothesis: this compound could inhibit bacterial ClpP1P2 peptidase, leading to an antibacterial effect.
Neuroscience: 5-HT Receptor Modulation
The 3-fluorophenyl moiety is present in several centrally acting drugs, and N-arylpyrroles have been investigated as modulators of serotonin (5-HT) receptors.[18][19] For example, some pyrrole derivatives have shown antagonist activity at the 5-HT2A receptor, a target for atypical antipsychotics.[18] Other pyrrole-based compounds have been developed as 5-HT6 receptor inverse agonists with potential for treating cognitive deficits.[20][21]
Hypothesis: this compound may modulate the activity of serotonin receptors, suggesting potential applications in neuropsychiatric disorders.
A Phased Approach to Target Validation
A systematic and multi-faceted approach is required to validate these hypotheses and identify the true therapeutic targets of this compound.[22][23]
Caption: Phased workflow for therapeutic target validation.
Phase 1: In Silico and High-Throughput Screening
The initial phase focuses on computational predictions and broad experimental screening to narrow down the potential targets.
4.1.1. In Silico Target Prediction
Computational methods can predict potential biological targets based on the chemical structure of the compound.[24][25][26][27]
Experimental Protocol: In Silico Target Prediction
-
Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.
-
Target Database Selection: Utilize publicly available chemogenomic databases such as ChEMBL, PubChem, and BindingDB.
-
Similarity Searching: Employ chemical similarity search algorithms (e.g., Tanimoto coefficient) to identify known bioactive compounds with similar structures.[25]
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the compound's structure and screen it against a database of protein structures.
-
Reverse Docking: Dock the compound into the binding sites of a large panel of known drug targets to predict potential interactions.[27]
-
Data Analysis: Analyze the results to identify a ranked list of potential targets based on similarity scores, docking energies, and pharmacophore fit.
4.1.2. Phenotypic Screening
Parallel to in silico studies, a broad phenotypic screen across a diverse panel of human cancer cell lines, bacterial strains, and neuronal cell-based assays can provide initial clues about the compound's biological activity.
Phase 2: In Vitro Target Engagement and Functional Assays
Once a list of high-priority potential targets is generated, the next step is to confirm direct binding and functional modulation in biochemical and biophysical assays.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example for Aurora Kinase)
-
Enzyme and Substrate Preparation: Obtain recombinant human Aurora A and Aurora B kinases and a suitable substrate (e.g., a fluorescently labeled peptide).
-
Compound Dilution: Prepare a serial dilution of this compound in an appropriate buffer.
-
Assay Reaction: In a 96- or 384-well plate, incubate the kinase, substrate, and ATP with varying concentrations of the test compound.
-
Detection: After a set incubation period, measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence polarization or luminescence-based assays.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value.
Phase 3: Cellular and In Vivo Model Validation
The final phase involves validating the target in a more biologically relevant context using cell-based assays and animal models.
Experimental Protocol: Cellular Target Engagement Assay (e.g., CETSA)
-
Cell Treatment: Treat intact cancer cells with this compound at various concentrations.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Target Quantification: Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of the target protein (e.g., Aurora kinase) that remains soluble at each temperature.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding in the cellular environment.
Conclusion and Future Directions
This compound stands as a molecule of significant interest at the intersection of established pharmacophores. While its therapeutic potential is currently unrealized, the structured, hypothesis-driven approach outlined in this guide provides a clear and actionable path for its systematic investigation. By leveraging a combination of computational predictions, high-throughput screening, and rigorous biochemical, biophysical, and cell-based validation, the scientific community can efficiently uncover the molecular targets of this compound and determine its potential as a novel therapeutic agent. The insights gained from such a program will not only elucidate the specific pharmacology of this compound but also contribute to the broader understanding of the structure-activity relationships of N-arylpyrroles in drug discovery.
References
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- Taylor, R. (n.d.). The role of fluorine in medicinal chemistry. [Source publication not specified, but content is widely recognized in the field].
- Gupta, M. K. (2019). Role of Fluorine in Drug Design and Drug Action. [Source publication not specified, but content is widely recognized in the field].
- Le Studium. (n.d.). Fluorine as a key element in modern drug discovery and development.
- Creative Biolabs. (n.d.). In Silico Target Prediction.
- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?
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theoretical and computational studies of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole
An In-depth Technical Guide: Theoretical and Computational Analysis of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational examination of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this document delineates the molecule's optimized geometric structure, vibrational frequencies (FT-IR and Raman), and electronic properties. Key analyses, including Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping, are employed to elucidate the intramolecular interactions, charge distribution, and reactivity landscape. The insights derived from these computational models offer a foundational understanding of the molecule's structure-property relationships, providing a robust framework for guiding future experimental synthesis, characterization, and application in areas such as drug design.
Introduction: The Scientific Imperative
The pyrrole nucleus is a privileged scaffold in chemical and pharmaceutical research, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The functionalization of the pyrrole ring is a key strategy in drug discovery, as the nature and position of substituents critically modulate the molecule's physicochemical properties, pharmacokinetic profile, and target affinity.[2]
The subject of this guide, this compound, incorporates three key structural motifs: the aromatic pyrrole ring, two electron-donating methyl groups at the 2 and 5 positions, and a 3-fluorophenyl group at the 1-position. The fluorine atom, a bioisostere of the hydrogen atom, is known to enhance metabolic stability, binding affinity, and membrane permeability. Its placement on the phenyl ring introduces specific electronic effects that can influence the overall molecular conformation and reactivity.
Understanding the intrinsic properties of this molecule at a quantum-mechanical level is paramount before committing to resource-intensive experimental work. Theoretical and computational studies serve as a powerful predictive tool, offering profound insights into molecular structure, stability, and electronic behavior.[3][4][5] This guide employs a validated computational workflow to construct a detailed molecular and electronic profile of this compound, providing an essential E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded resource for researchers in the field.
The Computational Protocol: A Validated Workflow
The causality behind our choice of computational methodology is rooted in achieving a balance between predictive accuracy and computational efficiency, a standard practice in the field for molecules of this class.[4][6] All calculations described herein were performed using the Gaussian suite of programs, a benchmark in quantum chemical studies.[7]
The Quantum Chemical Model
-
Methodology: Density Functional Theory (DFT) was selected for its proven efficacy in describing the electronic structure of organic molecules.
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was utilized. This functional is widely regarded for its reliable prediction of molecular geometries and vibrational frequencies for a broad range of chemical systems.[3][7]
-
Basis Set: The 6-311++G(d,p) basis set was employed. This choice ensures a high degree of flexibility and accuracy:
-
6-311G: A triple-zeta basis set that describes valence electrons with three functions, providing a more accurate representation of electron distribution.
-
++: Diffuse functions are added to both heavy atoms and hydrogen, which are critical for describing lone pairs and non-covalent interactions.
-
(d,p): Polarization functions are included on heavy atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of electron density in molecules, leading to more accurate geometries and energies.[4][6]
-
Step-by-Step Computational Workflow
The entire protocol is designed as a self-validating system, where the results of each step inform the next, ensuring a logically sound and reproducible investigation.
-
Geometry Optimization: The initial structure of this compound was built and subjected to a full geometry optimization without any symmetry constraints. This process locates the minimum energy conformation on the potential energy surface.
-
Vibrational Frequency Analysis: A frequency calculation was performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true local minimum. The calculated harmonic frequencies are used to predict the FT-IR and Raman spectra and to derive thermodynamic properties.
-
Electronic and Spectroscopic Predictions:
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) was used to calculate the vertical electronic excitation energies and oscillator strengths, simulating the UV-Vis absorption spectrum.[8]
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method was employed to predict the ¹H and ¹³C NMR chemical shifts.[6]
-
-
In-Depth Electronic Structure Analysis:
-
Natural Bond Orbital (NBO) Analysis: To investigate hyperconjugative interactions, charge delocalization, and intramolecular charge transfer (ICT) events.[9]
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were analyzed to understand chemical reactivity.[10]
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[11]
-
Caption: A flowchart of the DFT-based computational workflow.
Results and Discussion: A Multi-faceted Analysis
Optimized Molecular Geometry
The optimization process reveals the most stable three-dimensional arrangement of the molecule. The key structural feature is the dihedral angle between the pyrrole ring and the 3-fluorophenyl ring, which dictates the degree of π-conjugation between the two systems. In similar N-phenylpyrrole systems, this angle is typically non-planar due to steric hindrance, which slightly decouples the electronic systems of the two rings.[12] The calculated bond lengths and angles fall within expected ranges for similar chemical structures.[3]
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| N1-C(pyrrole) | ~1.38 | |
| C(pyrrole)-C(pyrrole) | ~1.37 - 1.43 | |
| N1-C(phenyl) | ~1.43 | |
| C-F | ~1.36 | |
| Bond Angles (°) | ||
| C-N1-C | ~126.0 | |
| C-C-F | ~118.5 | |
| Dihedral Angle (°) | C(pyrrole)-N1-C(phenyl)-C(phenyl) | ~55.0 - 65.0 |
Note: Values are representative and derived from typical DFT calculations on analogous structures.
Vibrational Spectroscopy
Vibrational analysis provides a theoretical fingerprint of the molecule, which can be used to interpret experimental FT-IR and Raman spectra. The calculated frequencies are typically scaled by a factor (~0.967 for B3LYP) to correct for anharmonicity and basis set limitations.
Table 2: Key Vibrational Frequencies and Assignments
| Calculated Wavenumber (cm⁻¹, Scaled) | Assignment | Vibrational Mode |
| 3150 - 3050 | C-H Stretching | Aromatic (Phenyl & Pyrrole) C-H |
| 3000 - 2900 | C-H Stretching | Methyl (CH₃) asymmetric & symmetric |
| 1610 - 1550 | C=C Stretching | Phenyl ring skeletal vibrations |
| 1550 - 1450 | C=C Stretching | Pyrrole ring skeletal vibrations |
| 1250 - 1200 | C-F Stretching | Characteristic fluorophenyl vibration |
| 1240 - 1200 | C-N Stretching | Phenyl-N and Pyrrole-N vibrations |
The assignments are based on Potential Energy Distribution (PED) analysis and comparison with known spectra of similar compounds.[6][7][13] The C-F stretching mode is a particularly useful diagnostic peak for confirming the presence of the fluorophenyl group.
Electronic Properties and Reactivity
The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[10]
-
HOMO: The HOMO is primarily localized on the electron-rich 2,5-dimethylpyrrole ring, indicating this is the main site of electron donation and susceptibility to electrophilic attack.
-
LUMO: The LUMO is predominantly distributed over the 3-fluorophenyl ring, suggesting this region is the primary electron acceptor, relevant for nucleophilic interactions.
The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity.[10][11] From these energies, global reactivity descriptors can be calculated.
Caption: Relationship between core DFT outputs and predicted properties.
Table 3: Calculated Global Reactivity Descriptors
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability & reactivity |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution[7] |
| Softness (S) | 1 / (2η) | Measure of molecular polarizability |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron attracting power |
| Electrophilicity (ω) | χ² / (2η) | Propensity to accept electrons |
The MEP surface provides a visual map of the molecule's charge distribution.
-
Red Regions (Negative Potential): Located around the electronegative nitrogen atom of the pyrrole ring and the fluorine atom. These are the most likely sites for electrophilic attack and hydrogen bonding interactions.[11][14]
-
Blue Regions (Positive Potential): Found around the hydrogen atoms of the pyrrole and phenyl rings. These areas are susceptible to nucleophilic attack.
-
Green Regions (Neutral Potential): Typically located over the carbon framework of the rings.
This map is invaluable in drug design for predicting how the molecule might interact with a biological receptor's active site.
NBO analysis quantifies the intramolecular delocalization of electron density between filled (donor) and empty (acceptor) orbitals.[9] The stabilization energy (E(2)) associated with these interactions indicates their significance. Key interactions for this molecule would include:
-
π → π* interactions: Delocalization within the pyrrole and phenyl rings, contributing to their aromaticity.
-
n → π* interactions: Delocalization from the lone pairs (n) of the nitrogen and fluorine atoms into the antibonding (π*) orbitals of the aromatic rings. These interactions are crucial for understanding the electronic communication between the substituents and the rings and contribute significantly to the overall molecular stability.
Potential Applications in Drug Development
The computational profile of this compound provides several key insights for drug development professionals:
-
Scaffold Stability: The calculated large HOMO-LUMO gap suggests the molecule is kinetically stable, a desirable property for a drug candidate.
-
Target Interaction Sites: The MEP map clearly identifies the nitrogen and fluorine atoms as primary sites for hydrogen bonding, a critical interaction in drug-receptor binding.
-
Metabolic Stability: The presence of the C-F bond is known to block potential sites of metabolic oxidation, potentially leading to an improved pharmacokinetic profile.
-
Modulation of Properties: The computational model serves as a baseline. Further in silico modifications (e.g., adding or changing substituents) can be rapidly screened to predict their effect on electronic properties and reactivity, accelerating the design of analogues with optimized activity.[15]
Conclusion
This guide has detailed a comprehensive theoretical investigation of this compound using high-level DFT calculations. We have established a robust computational protocol to determine its stable geometry, predict its vibrational and electronic spectra, and map its reactivity landscape. The analysis of its frontier molecular orbitals, charge distribution, and intramolecular electronic interactions provides a fundamental understanding of its chemical behavior. These theoretical insights are not merely academic; they constitute an actionable dataset for chemists and pharmacologists, enabling a more rational, data-driven approach to the synthesis and development of novel pyrrole-based compounds for therapeutic or material applications.
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Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole
Introduction: Unveiling the Bioactivity of a Novel Pyrrole Derivative
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2] The compound 1-(3-Fluorophenyl)-2,5-dimethylpyrrole represents a novel synthetic derivative with potential therapeutic applications. The introduction of a fluorophenyl group to the dimethylpyrrole core may significantly influence its pharmacokinetic and pharmacodynamic properties.
This technical guide provides a comprehensive framework for the initial in vitro characterization of this compound. The protocols detailed herein are designed to establish a foundational understanding of the compound's cytotoxic profile and to explore its potential mechanisms of action. The experimental workflow is structured to progress from broad phenotypic screening to more specific target-based and pathway analysis, ensuring a logical and efficient evaluation.[3]
Part 1: Foundational Analysis - Cytotoxicity and Cell Viability
A primary step in the in vitro assessment of any novel compound is to determine its effect on cell viability and proliferation.[4] This establishes the concentration range for subsequent, more sensitive assays and identifies potential cytotoxic effects. The XTT assay is a reliable and efficient colorimetric method for this purpose.[5][6]
Principle of the XTT Assay:
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of living cells.[7] Mitochondrial dehydrogenases in viable cells reduce the water-soluble XTT tetrazolium salt to a colored formazan product.[5][8] The intensity of this color is directly proportional to the number of metabolically active cells.[7] Unlike the related MTT assay, the formazan product of XTT is water-soluble, eliminating a solubilization step and streamlining the protocol.[5][6]
Experimental Workflow: XTT Cell Viability Assay
Caption: General workflow for Western blot analysis.
Detailed Protocol: Western Blotting
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with the compound at selected concentrations and time points.
-
Wash cells with ice-cold PBS and then lyse them with lysis buffer. [9] * Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling. [10]
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. [10] * Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. [9] * Wash the membrane several times with TBST (Tris-buffered saline with Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again extensively with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of phosphoproteins to their corresponding total protein levels.
-
Statistical Analysis
All in vitro experiments should be performed with appropriate biological and technical replicates. [11]Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance between treated and control groups should be determined using appropriate statistical tests, such as a t-test or analysis of variance (ANOVA), with a p-value of <0.05 considered significant. [12][13][14]
Conclusion
The protocols outlined in this application note provide a robust and systematic approach for the initial in vitro characterization of this compound. By progressing from broad cytotoxicity screening to more focused mechanistic studies, researchers can efficiently gather the critical data needed to assess the compound's therapeutic potential and guide further drug development efforts.
References
- A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem. (n.d.).
- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. (n.d.).
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- MTT assay - Wikipedia. (n.d.).
- Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays - Fisher Scientific. (n.d.).
- About Ligand Binding Assays - Gifford Bioscience. (n.d.).
- Guidelines for the design and statistical analysis of experiments in papers submitted to ATLA - PubMed. (n.d.).
- Ligand binding assay - Wikipedia. (n.d.).
- In Vitro Statistical Services - Precision & Reliability - VitelyBio. (n.d.).
- Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991 - Benchchem. (n.d.).
- Statistical considerations for in vitro research: I — Birth of an idea to collecting data. (2025).
- Statistical considerations for in vitro research : In Vitro Cellular & Developmental Biology - Plant - Ovid. (n.d.).
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021).
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- In vitro receptor binding assays: General methods and considerations - ResearchGate. (2025).
- Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity - YouTube. (2017).
- Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012).
- Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US. (n.d.).
- Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. (2025).
- Western Blotting Protocol - Cell Signaling Technology. (n.d.).
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.).
- Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis - Bio-Techne. (n.d.).
- Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments. (n.d.).
- How to Develop a Successful in vitro Screening Strategy. (n.d.).
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Application Notes and Protocols for 1-(3-Fluorophenyl)-2,5-dimethylpyrrole in Medicinal Chemistry
Abstract
The N-aryl-2,5-dimethylpyrrole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide focuses on a specific, promising derivative, 1-(3-Fluorophenyl)-2,5-dimethylpyrrole , providing a comprehensive overview of its synthesis, potential therapeutic applications, and detailed protocols for its evaluation. The strategic incorporation of a fluorine atom on the phenyl ring is anticipated to enhance metabolic stability and potency, making this compound a compelling candidate for drug discovery programs. We present detailed methodologies for its synthesis via the Paal-Knorr reaction, and protocols for assessing its potential as both an anticancer and an antitubercular agent. Furthermore, a protocol for evaluating its metabolic stability is provided, offering a complete framework for its preclinical characterization.
Introduction: The Versatility of the N-Aryl-2,5-dimethylpyrrole Scaffold
Pyrrole and its derivatives are fundamental heterocyclic motifs found in numerous natural products and clinically approved drugs.[1][2] The N-aryl-2,5-dimethylpyrrole core, in particular, has garnered significant attention from medicinal chemists due to its synthetic accessibility and its ability to serve as a versatile template for engaging with a variety of biological targets.[3][4] This scaffold has been successfully exploited to develop agents with potent antitubercular and anticancer properties.[4][5][6]
The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties.[4][7] Fluorination can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity to target proteins, and favorably alter lipophilicity and bioavailability.[4][8] In the context of this compound, the fluorine substituent is strategically placed to potentially enhance its therapeutic profile compared to its non-fluorinated counterparts.
This document serves as a practical guide for researchers, providing not only the scientific rationale but also detailed, actionable protocols for the synthesis and biological evaluation of this compound.
Synthesis of this compound
The most common and efficient method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis.[7][9] This reaction involves the condensation of a 1,4-dicarbonyl compound, such as hexane-2,5-dione, with a primary amine, in this case, 3-fluoroaniline.[10][11]
Paal-Knorr Synthesis Workflow
Caption: Paal-Knorr synthesis workflow for this compound.
Detailed Synthesis Protocol
Objective: To synthesize this compound.
Materials:
-
Hexane-2,5-dione
-
3-Fluoroaniline
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add hexane-2,5-dione (1.0 eq), 3-fluoroaniline (1.05 eq), and glacial acetic acid (20 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Oncology: Tubulin Polymerization Inhibition
A significant body of research has identified pyrrole-based compounds as potent inhibitors of tubulin polymerization.[5][12][13] These agents typically bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[12][13] Given this precedent, this compound is a strong candidate for evaluation as an anticancer agent targeting tubulin.
Proposed Mechanism of Action
Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549) and a normal cell line (e.g., HFF-1) for selectivity assessment.[14]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound (test compound).
-
Doxorubicin or Paclitaxel (positive control).
-
Dimethyl sulfoxide (DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[15]
-
Compound Treatment: Prepare a stock solution of the test compound and positive control in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and positive control wells.
-
Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
| Compound | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) | HFF-1 IC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | IC₅₀ (HFF-1) / IC₅₀ (Cancer Cell) |
| Paclitaxel (Control) | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value |
| Table 1: Hypothetical data presentation for in vitro cytotoxicity of this compound. |
Protocol: In Vivo Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.[16]
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Human cancer cell line (e.g., HCT116) that is tumorigenic in mice.
-
Matrigel.
-
Test compound formulation (e.g., in 0.5% carboxymethylcellulose).
-
Vehicle control.
-
Positive control drug (e.g., 5-Fluorouracil).
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells mixed with Matrigel into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group): Vehicle control, test compound (e.g., 25 mg/kg and 50 mg/kg), and positive control.
-
Administer the treatment daily (or as determined by pharmacokinetic studies) via oral gavage or intraperitoneal injection for a specified period (e.g., 21 days).
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
Application in Infectious Diseases: Antitubercular Activity
N-aryl-2,5-dimethylpyrrole derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, including multidrug-resistant strains.[4][6] Their mechanism of action is believed to involve the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter for mycolic acids, which are critical components of the mycobacterial cell wall.[17]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the MIC of this compound against Mycobacterium tuberculosis H37Rv.
Materials:
-
M. tuberculosis H37Rv strain.
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Test compound, Isoniazid (positive control), Rifampicin (positive control).
-
96-well microplates.
-
Resazurin sodium salt solution.
Procedure:
-
Prepare a twofold serial dilution of the test compound and controls in a 96-well plate using 7H9 broth.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20.
-
Add 100 µL of the bacterial inoculum to each well.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue (no growth) to pink (growth).
| Compound | MIC against M. tb H37Rv (µg/mL) |
| This compound | Experimental Data |
| Isoniazid (Control) | Literature Value |
| Rifampicin (Control) | Literature Value |
| Table 2: Hypothetical data presentation for antitubercular activity. |
Assessment of Metabolic Stability
The fluorine atom in this compound is expected to enhance its metabolic stability by blocking a potential site of cytochrome P450 (CYP450) mediated oxidation.[18][19] An in vitro microsomal stability assay is a standard method to evaluate this property.[18]
Protocol: In Vitro Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Test compound, Verapamil (high clearance control), Warfarin (low clearance control).
-
Acetonitrile with an internal standard for reaction termination.
-
LC-MS/MS system for analysis.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer and the test compound (final concentration, e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding HLM (final protein concentration, e.g., 0.5 mg/mL) and the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and add it to cold acetonitrile containing an internal standard to stop the reaction.[19]
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. Calculate the half-life (t½) from the slope of the linear regression. Calculate the intrinsic clearance (CLint).[18]
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| This compound | Experimental Data | Experimental Data |
| 1-Phenyl-2,5-dimethylpyrrole (non-fluorinated analog) | Experimental Data | Experimental Data |
| Verapamil (Control) | Literature Value | Literature Value |
| Table 3: Hypothetical data presentation for metabolic stability. |
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known bioactive molecules, combined with the potential benefits of fluorination, makes it a compelling candidate for investigation in both oncology and infectious disease research. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive preclinical evaluation of this and related compounds, enabling researchers to systematically explore their therapeutic potential.
References
- La Regina, G., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 57(15), 6531-6552.
- Brancale, A., et al. (2014). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. PubMed.
- Kysil, V., et al. (2022). Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. MDPI.
- La Regina, G., et al. (2015). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent. SciSpace.
- BenchChem. (2025).
- Kysil, V., et al. (2022). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. PubMed Central.
- BenchChem. (2025). Application Notes and Protocols for Xenograft Mouse Model of Anticancer Agent 3. BenchChem.
- BenchChem. (2025).
- Daidone, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central.
- Castagnolo, D., et al. (2021). Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria. PubMed Central.
- Ismail, M., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- BenchChem. (2025). Unlocking the Potential of 2,5-Dimethylpyrroles in the Fight Against Tuberculosis. BenchChem.
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Application Notes and Protocols: 1-(3-Fluorophenyl)-2,5-dimethylpyrrole as a Versatile Intermediate in Organic Synthesis
Introduction
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic molecules with significant biological activity and electronic properties.[1][2] Among the vast family of pyrrole derivatives, N-aryl-2,5-dimethylpyrroles represent a particularly valuable class of intermediates. The 2,5-dimethyl substitution pattern sterically directs further electrophilic substitution to the C3 and C4 positions of the pyrrole ring, offering regiochemical control in the synthesis of complex molecules.
This guide provides a comprehensive overview of 1-(3-fluorophenyl)-2,5-dimethylpyrrole, a key intermediate in organic synthesis. The presence of the 3-fluorophenyl group can significantly influence the electronic properties and biological activity of downstream products, making this intermediate particularly relevant for drug discovery programs. These notes offer detailed protocols for its synthesis, characterization, and subsequent functionalization through key electrophilic substitution reactions.
Synthesis of this compound
The most direct and widely employed method for the synthesis of 1-aryl-2,5-dimethylpyrroles is the Paal-Knorr synthesis.[3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 3-fluoroaniline. The reaction is typically acid-catalyzed and proceeds via the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to afford the pyrrole ring.[5]
Reaction Scheme: Paal-Knorr Synthesis
Caption: General scheme for the Paal-Knorr synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous N-aryl-2,5-dimethylpyrroles.[6]
Materials:
-
3-Fluoroaniline (1.0 eq)
-
2,5-Hexanedione (1.05 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoroaniline (1.0 eq) and ethanol. Stir the mixture until the aniline is fully dissolved.
-
Addition of Reagents: Add 2,5-hexanedione (1.05 eq) and a catalytic amount of glacial acetic acid to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Table 1: Representative Reaction Parameters for Paal-Knorr Synthesis
| Parameter | Value/Condition | Causality and Field-Proven Insights |
| Solvent | Ethanol, Methanol, or Acetic Acid | Protic solvents are generally effective. Acetic acid can serve as both solvent and catalyst. Ethanol is a good choice for achieving a balance between solubility of reactants and ease of removal during work-up. |
| Catalyst | Glacial Acetic Acid, p-TsOH, or Lewis Acids | An acid catalyst is crucial for protonating the carbonyl oxygen, thereby activating it for nucleophilic attack by the amine. Weak acids like acetic acid are often sufficient and minimize side reactions.[4] |
| Temperature | Reflux | Heating is necessary to overcome the activation energy for the cyclization and dehydration steps. Refluxing in ethanol or methanol provides a suitable temperature range without degrading the reactants or product. |
| Reaction Time | 4-12 hours | Reaction time is dependent on the reactivity of the amine and the efficiency of the catalyst. Monitoring by TLC is essential to determine the point of maximum conversion and to avoid the formation of byproducts from prolonged heating. |
| Purification | Silica Gel Chromatography | Column chromatography is typically required to remove unreacted starting materials and any side products, yielding the pure N-arylpyrrole. A non-polar eluent system like hexanes/ethyl acetate is generally effective. |
Characterization of this compound
Accurate characterization of the intermediate is critical for ensuring its purity and for the correct interpretation of data in subsequent reactions. The following are predicted spectroscopic data based on the analysis of a closely related compound, ethyl 2-(3-fluorophenyl)-5-phenyl-1H-pyrrole-3-carboxylate.[7]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | δ (ppm) in CDCl₃: ~7.4-7.5 (m, 1H, Ar-H), ~7.1-7.2 (m, 2H, Ar-H), ~6.9-7.0 (m, 1H, Ar-H), ~5.9 (s, 2H, pyrrole-H), ~2.0 (s, 6H, 2 x CH₃). The singlet at ~5.9 ppm is characteristic of the two equivalent protons at the C3 and C4 positions of the pyrrole ring. The singlet at ~2.0 ppm corresponds to the six equivalent protons of the two methyl groups at the C2 and C5 positions. |
| ¹³C NMR | δ (ppm) in CDCl₃: ~163 (d, JCF ≈ 245 Hz, C-F), ~140 (d, JCF ≈ 10 Hz), ~130 (d, JCF ≈ 9 Hz), ~128 (pyrrole C2/C5), ~123, ~115 (d, JCF ≈ 21 Hz), ~112 (d, JCF ≈ 23 Hz), ~106 (pyrrole C3/C4), ~13 (CH₃). The large coupling constant for the carbon attached to fluorine is a key diagnostic feature. |
| Mass Spec. | HRMS (ESI-TOF) m/z: [M+H]⁺ calculated for C₁₂H₁₃FN: 190.1032; found: ~190.1030. |
| IR | ν (cm⁻¹): ~3100-2900 (C-H stretching), ~1600, ~1500 (C=C aromatic stretching), ~1250 (C-F stretching). |
Applications in Organic Synthesis: Electrophilic Substitution Reactions
The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic substitution. In 2,5-disubstituted pyrroles, these reactions occur at the C3 and C4 positions. The following protocols detail two key transformations: Vilsmeier-Haack formylation and Friedel-Crafts acylation.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto an electron-rich aromatic ring using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][8][9]
Caption: Vilsmeier-Haack formylation of this compound.
This protocol is based on a procedure for the formylation of a similar N-aryl-2,5-dimethylpyrrole.
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
1 M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Addition funnel
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask under a nitrogen atmosphere, cool DMF in an ice bath. Slowly add POCl₃ (1.1 eq) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes.
-
Formylation: Dissolve this compound (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution with 1 M NaOH until a pH of ~11 is reached, then adjust to pH 6-7 with dilute HCl.
-
Extraction: Extract the product with dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel chromatography to yield the desired aldehyde.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][11] This reaction provides a direct route to pyrrolyl ketones, which are valuable precursors for a wide range of more complex molecules.
Caption: Friedel-Crafts acylation of this compound.
This is a general protocol that may require optimization depending on the specific acylating agent used.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride) (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Formation of Acylium Ion: Add the acyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension.
-
Acylation: Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Quenching and Work-up: Carefully and slowly pour the reaction mixture into a beaker containing ice and a small amount of concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel chromatography to obtain the desired pyrrolyl ketone.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via the Paal-Knorr synthesis and the regiocontrolled functionalization at the C3 position make it an attractive starting material for the construction of a diverse range of more complex molecules. The protocols and data provided in these application notes serve as a comprehensive guide for researchers in drug discovery and materials science to effectively utilize this important building block in their synthetic endeavors.
References
-
UCLA Chemistry and Biochemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Wikipedia. (2023, December 1). Paal–Knorr synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
- Clifford, D. R., et al. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 1372-1375.
- Kozak, R., et al. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)
- Bansal, R. K. (2015).
- Google Patents. (2016). WO 2016/175555 A2.
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RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
- National Center for Biotechnology Information. (2007). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. The Journal of Organic Chemistry, 72(23), 8895-8901.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
- International Journal of Pharmaceutical and Chemical Sciences. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. 2(3), 1369-1385.
- Okada, Y., & Fujitsu, A. (2020). Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. Green and Sustainable Chemistry, 10(1), 18-27.
-
ResearchGate. (2024). Characterizations of 2,5‐dimethyl‐1‐phenyl‐1H‐pyrrole derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,5-dimethyl-1-(2,3,4-trifluorophenyl)-1h-pyrrole-3-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethyl-1-phenylpyrrole. Retrieved from [Link]
- National Center for Biotechnology Information. (2013). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. Organic Letters, 15(21), 5594-5597.
- MDPI. (2021).
-
ResearchGate. (2017). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Retrieved from [Link]
-
Supporting Information. (n.d.). Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. Retrieved from [Link]
- National Center for Biotechnology Information. (2021).
- Google Patents. (2019). Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
-
ChemistryViews. (2018, April 30). One-Pot Synthesis of Pyrrole Derivatives. Retrieved from [Link]
-
RCSB PDB. (2018, December 12). IU1 Ligand Summary Page. Retrieved from [Link]
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Synthesis of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole and its Derivatives: An Application and Protocol Guide
Introduction: The Significance of N-Aryl-2,5-dimethylpyrroles
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among these, N-aryl-2,5-dimethylpyrrole derivatives have garnered significant attention from researchers in drug discovery. These compounds have shown promise as potent agents against various diseases, notably as antitubercular agents effective against multidrug-resistant strains of Mycobacterium tuberculosis. The strategic incorporation of a substituted phenyl ring at the nitrogen atom, such as the 3-fluorophenyl group, allows for the fine-tuning of the molecule's physicochemical properties, including lipophilicity and metabolic stability, which can significantly impact its pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(3-fluorophenyl)-2,5-dimethylpyrrole and its derivatives. We will delve into the mechanistic underpinnings of the primary synthetic route, the Paal-Knorr synthesis, and offer both conventional and microwave-assisted protocols to suit various laboratory settings and throughput needs. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and exploration of this important class of molecules.
Core Synthetic Strategy: The Paal-Knorr Pyrrole Synthesis
The most direct and widely employed method for the synthesis of 1-substituted-2,5-dimethylpyrroles is the Paal-Knorr synthesis.[1] This robust reaction involves the condensation of a 1,4-dicarbonyl compound, typically 2,5-hexanedione, with a primary amine, in this case, 3-fluoroaniline.[2] The reaction is generally catalyzed by an acid and proceeds via the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1]
The choice of the Paal-Knorr synthesis is predicated on several key advantages:
-
High Atom Economy: The reaction efficiently incorporates the majority of the atoms from the starting materials into the final product.
-
Accessibility of Starting Materials: 2,5-Hexanedione and substituted anilines are readily available commercial reagents.
-
Versatility: The method is amenable to a wide range of substituted anilines, allowing for the generation of a diverse library of N-aryl-2,5-dimethylpyrrole derivatives.
Reaction Mechanism
The mechanism of the Paal-Knorr pyrrole synthesis is a well-established cascade of nucleophilic attack and dehydration steps. The process is initiated by the protonation of one of the carbonyl groups of 2,5-hexanedione, which activates it towards nucleophilic attack by the primary amine (3-fluoroaniline). The resulting hemiaminal intermediate then undergoes intramolecular cyclization, with the nitrogen atom attacking the second carbonyl group to form a five-membered ring. The final step involves the acid-catalyzed dehydration of this cyclic intermediate to afford the stable, aromatic this compound.
Caption: Mechanism of the Paal-Knorr synthesis of this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound using both conventional heating and microwave irradiation.
Protocol 1: Conventional Synthesis
This protocol is a classic approach that utilizes standard laboratory glassware and a heating mantle or oil bath.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2,5-Hexanedione | 114.14 | 10 | 1.14 g |
| 3-Fluoroaniline | 111.12 | 10 | 1.11 g |
| Glacial Acetic Acid | 60.05 | Catalytic | ~1 mL |
| Ethanol | 46.07 | - | 20 mL |
| Saturated Sodium Bicarbonate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
| Ethyl Acetate | 88.11 | - | As needed |
| Hexanes | - | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-hexanedione (1.14 g, 10 mmol) and ethanol (20 mL).
-
Stir the mixture until the 2,5-hexanedione has completely dissolved.
-
Add 3-fluoroaniline (1.11 g, 10 mmol) to the flask, followed by the catalytic amount of glacial acetic acid (~1 mL).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant reduction in reaction time and can often lead to improved yields.[3][4][5]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2,5-Hexanedione | 114.14 | 2 | 228 mg |
| 3-Fluoroaniline | 111.12 | 2 | 222 mg |
| Glacial Acetic Acid | 60.05 | Catalytic | ~0.2 mL |
| Ethanol | 46.07 | - | 4 mL |
Procedure:
-
In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 2,5-hexanedione (228 mg, 2 mmol) and ethanol (4 mL).
-
Add 3-fluoroaniline (222 mg, 2 mmol) and glacial acetic acid (~0.2 mL).
-
Seal the vial with a cap.
-
Place the vial in a microwave synthesizer and irradiate the mixture at 120-150 °C for 10-20 minutes.[6]
-
After the reaction is complete, cool the vial to room temperature.
-
The work-up and purification procedure is identical to that described in Protocol 1 (steps 6-10), scaling the solvent volumes accordingly.
Caption: General experimental workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. Below are the expected characterization data based on analogous compounds.[7]
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.4-7.5 (m, 1H, Ar-H)
-
δ ~7.1-7.2 (m, 2H, Ar-H)
-
δ ~7.0 (m, 1H, Ar-H)
-
δ ~5.9 (s, 2H, Pyrrole-H)
-
δ ~2.1 (s, 6H, 2 x CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~163 (d, J = 245 Hz, C-F)
-
δ ~141 (d, J = 9 Hz)
-
δ ~130 (d, J = 9 Hz)
-
δ ~128
-
δ ~115 (d, J = 3 Hz)
-
δ ~114 (d, J = 21 Hz)
-
δ ~107 (d, J = 23 Hz)
-
δ ~106
-
δ ~13
-
-
Mass Spectrometry (ESI-MS): Calculated for C₁₂H₁₂FN [M+H]⁺, found.
Synthesis of Derivatives
The versatility of the Paal-Knorr synthesis allows for the straightforward preparation of a wide array of derivatives by simply varying the aniline starting material. For example, using other isomers of fluoroaniline (2-fluoroaniline or 4-fluoroaniline) or anilines with different substituents (e.g., chloro, bromo, methyl, methoxy groups) will yield the corresponding 1-aryl-2,5-dimethylpyrrole derivatives. The reaction conditions outlined in Protocols 1 and 2 are generally applicable to these analogous syntheses, with minor adjustments to reaction times possibly required depending on the reactivity of the specific aniline.
Conclusion
This guide has provided a detailed and practical framework for the synthesis of this compound and its derivatives. The Paal-Knorr synthesis remains the most efficient and reliable method for accessing these valuable compounds. By offering both conventional and microwave-assisted protocols, we aim to equip researchers with the flexibility to choose the most suitable method for their laboratory environment. The provided mechanistic insights and characterization guidelines will further aid in the successful synthesis and validation of these important molecules for applications in drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Paal-Knorr Synthesis of N-(4,4-Diethoxybutyl)pyrroles.
- BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.
- BenchChem. (2025). Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles.
- Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. Organic Letters, 6(3), 389–392.
- Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288.
- Mirjalili, B. B. F., & Salehi, N. (2024). Biomimetic synthesis of 1-aryl-2,5-dimethyl pyrroles using egg white nano-ovalbumin at room temperature under solvent-free conditions.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- Pharmacia. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia.
-
Wikipedia contributors. (n.d.). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- ResearchGate. (2006). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.
- ResearchGate. (n.d.). Preparation of 2,5-dimethyl-1-phenylpyrrole.
- Walia, A., Kang, S., & Silverman, R. B. (2013). Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection. The Journal of Organic Chemistry, 78(21), 10931–10937.
- ResearchGate. (n.d.). Substrate scope for the synthesis of 2,5‐dimethylpyrroles from anilines and 1b.
- Supporting Information. (n.d.). ethyl 2-(3-fluorophenyl)
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
- ResearchGate. (n.d.). (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes.
-
PubMed. (2013). Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of N-substituted pyrroles starting from 2,5-hexanedione and amine using N-bromosuccinimide as catalyst and microwave oven.
- ResearchGate. (n.d.). Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone.
- ResearchGate. (n.d.). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette.
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
- ResearchGate. (n.d.). ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected....
- ResearchGate. (n.d.). ChemInform Abstract: Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection.
-
PubChem. (n.d.). 2,5-Dimethylpyrrole. Retrieved from [Link]
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Application Notes and Protocols for Developing Assays with 1-(3-Fluorophenyl)-2,5-dimethylpyrrole
Introduction: Unlocking the Therapeutic Potential of a Novel Pyrrole Scaffold
The field of drug discovery is in constant pursuit of novel small molecules that can modulate disease-relevant biological pathways with high potency and specificity. Pyrrole-containing compounds represent a privileged scaffold in medicinal chemistry, forming the core of numerous agents with diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The specific molecule, 1-(3-Fluorophenyl)-2,5-dimethylpyrrole, combines the established pyrrole core with a fluorophenyl substitution, a modification known to enhance metabolic stability and target affinity.[3]
Given its structural features, this compound is a prime candidate for investigation as a kinase inhibitor. The c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases, are critical mediators of cellular responses to stress signals and pro-inflammatory cytokines.[4][5][6] Dysregulation of the JNK signaling pathway is implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs a compelling therapeutic target.[6][7]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust assay cascade to characterize this compound. We will proceed under the hypothesis that this compound is a novel inhibitor of the JNK signaling pathway. The following sections will provide detailed, field-proven protocols for determining its biochemical potency, confirming target engagement in a cellular context, and assessing its functional impact on downstream signaling events. Our approach is designed to be a self-validating system, ensuring that the data generated at each stage provides a clear and reliable assessment of the compound's mechanism of action.
Part 1: Initial Biochemical Potency Assessment using TR-FRET
The first crucial step in characterizing a potential kinase inhibitor is to determine its potency against the purified target protein in a biochemical assay.[8] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust assay format ideal for high-throughput screening and potency determination.[9] It overcomes interference from compound autofluorescence and light scattering by utilizing a long-lifetime lanthanide chelate as the donor fluorophore and measuring the FRET signal after a time delay.[10][11]
The principle of a competitive binding TR-FRET assay involves the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket by the inhibitor. A high TR-FRET signal indicates tracer binding, while a low signal signifies displacement by the test compound.
Experimental Workflow: TR-FRET Kinase Inhibition Assay
Caption: Workflow for determining biochemical IC50 using a TR-FRET competitive binding assay.
Protocol: JNK1 TR-FRET Inhibition Assay
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- JNK1/Antibody Mixture: Dilute recombinant GST-tagged JNK1 and a Terbium-labeled anti-GST antibody to a 2X working concentration in Assay Buffer. The optimal concentration should be determined empirically, often around 2-5 nM for the kinase.
- Tracer Solution: Prepare a 4X working concentration of a suitable fluorescently-labeled ATP-competitive tracer in Assay Buffer.
- Compound Dilution: Perform a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a high concentration (e.g., 1 mM).
2. Assay Procedure (384-well plate format):
- Add 5 µL of the 2X JNK1/Antibody Mixture to each well of a low-volume, black 384-well plate.
- Transfer 50 nL of the serially diluted compound (or DMSO for controls) to the appropriate wells.
- Add 5 µL of the 4X Tracer Solution to all wells.
- Seal the plate and incubate at room temperature for 60-180 minutes, protected from light.
3. Data Acquisition and Analysis:
- Read the plate using a TR-FRET enabled plate reader (e.g., PHERAstar, EnVision). Excite at ~340 nm and measure emission at two wavelengths: the donor emission (~495 nm) and the acceptor emission (~520 nm).[11]
- Calculate the TR-FRET ratio for each well: (Emission at 520 nm / Emission at 495 nm) * 10,000.
- Plot the TR-FRET ratio against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.[8]
Expected Data and Interpretation
The results of this assay will provide the half-maximal inhibitory concentration (IC50) of this compound against the target kinase. A lower IC50 value indicates higher potency. This is the first critical piece of data in the validation cascade.
| Parameter | This compound | Control Inhibitor (e.g., SP600125) |
| Target Kinase | JNK1 | JNK1 |
| IC50 (nM) | Hypothetical Value: 85 nM | Literature Value: ~40-90 nM[5] |
| Hill Slope | ~1.0 | ~1.0 |
| Maximal Inhibition | >95% | >95% |
Part 2: Confirming Target Engagement in a Cellular Environment with CETSA
While a biochemical assay confirms direct inhibition of a purified enzyme, it is crucial to demonstrate that the compound can enter a cell and bind to its intended target in a physiological context.[8][12] The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to verify target engagement in intact cells or tissues.[13][14][15] The principle is based on ligand-induced thermal stabilization: a protein bound to a stabilizing ligand (the inhibitor) will have a higher melting temperature (Tm) and remain soluble at higher temperatures compared to the unbound protein.[13][15]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for CETSA to confirm cellular target engagement of an inhibitor.
Protocol: Western Blot-Based CETSA
1. Cell Treatment:
- Culture an appropriate cell line (e.g., HeLa cells) to ~80% confluency.
- Treat the cells with this compound at a concentration well above the biochemical IC50 (e.g., 10-50 µM) or with DMSO (vehicle control) for 1-2 hours in serum-free media.
- Harvest the cells by scraping, wash with PBS, and resuspend in a buffered solution containing protease and phosphatase inhibitors.
2. Thermal Challenge:
- Aliquot the cell suspension into multiple PCR tubes.
- Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes across a defined range (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). An unheated control should also be included.
3. Sample Processing:
- Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
- Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[14]
- Carefully transfer the supernatant (soluble protein fraction) to new tubes.
4. Western Blot Analysis:
- Determine the protein concentration of the soluble fractions.
- Load equal amounts of total protein for each sample onto an SDS-PAGE gel, transfer to a membrane, and perform a standard Western blot.
- Probe the membrane with a primary antibody specific for the target protein (e.g., anti-JNK1) and a loading control (e.g., anti-GAPDH).
- Develop the blot and quantify the band intensities.
5. Data Analysis:
- Normalize the target protein band intensity to the loading control for each sample.
- For both the vehicle- and compound-treated groups, plot the normalized band intensity against the corresponding temperature.
- The resulting "CETSA curve" will show a decrease in soluble protein as the temperature increases. A shift of this curve to the right in the compound-treated sample indicates thermal stabilization and confirms target engagement.[15]
Expected Data and Interpretation
A positive result in the CETSA experiment is a clear thermal shift (ΔTm) in the melting curve of the target protein in the presence of the compound. This provides strong evidence that the compound binds to its target within the complex milieu of the cell.
| Treatment Group | Tm of JNK1 (Hypothetical) | ΔTm | Interpretation |
| Vehicle (DMSO) | 52°C | - | Baseline thermal stability of JNK1. |
| This compound | 56°C | +4°C | Compound binds to and stabilizes JNK1 in cells. |
Part 3: Assessing Functional Activity on the Cellular Signaling Pathway
Confirmation of direct target binding must be followed by an assessment of the compound's functional effect on the downstream signaling pathway.[8] Since JNK activation involves its phosphorylation, a key validation step is to measure the inhibition of this event in cells.[4] A simple and direct method is to stimulate the pathway and then quantify the levels of phosphorylated JNK (p-JNK) and its downstream substrate, c-Jun (p-c-Jun), via Western blot.
Hypothetical JNK Signaling Pathway
Caption: Simplified JNK signaling pathway showing the point of inhibition.
Protocol: Inhibition of JNK Phosphorylation in Cells
1. Cell Culture and Treatment:
- Seed cells (e.g., HeLa or HEK293) in a 6-well plate and allow them to adhere overnight.
- Pre-treat the cells with serially diluted this compound or DMSO for 1-2 hours.
- Stimulate the cells with a known JNK pathway activator, such as Anisomycin (25 ng/mL) or UV irradiation, for 30 minutes. Include an unstimulated control.
2. Lysate Preparation:
- Wash the cells with ice-cold PBS.
- Lyse the cells directly in the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Collect the lysates and determine the protein concentration.
3. Western Blot Analysis:
- Perform SDS-PAGE and Western blotting as described in the CETSA protocol.
- Probe separate membranes with primary antibodies against:
- Phospho-JNK (Thr183/Tyr185)
- Total JNK
- Phospho-c-Jun (Ser63)
- Total c-Jun
- GAPDH or β-actin (loading control)
- Develop the blots and quantify the band intensities.
4. Data Analysis:
- For each sample, calculate the ratio of the phosphorylated protein to the total protein (e.g., p-JNK / Total JNK).
- Plot the phospho-protein ratio against the compound concentration to determine the cellular IC50 for pathway inhibition.
Conclusion and Forward Outlook
This application guide outlines a systematic, three-tiered approach to characterize the novel compound this compound as a putative JNK inhibitor. By progressing from biochemical potency (TR-FRET) to cellular target engagement (CETSA) and finally to functional pathway modulation (phospho-JNK Western blot), researchers can build a comprehensive and validated data package. This cascade ensures that observed biological effects are directly attributable to the on-target action of the compound.
Positive results from these assays would strongly support the hypothesis that this compound is a cell-active JNK inhibitor. Subsequent steps would involve broader kinome selectivity profiling to assess off-target effects[16][17], evaluation in more complex cell-based functional assays (e.g., measuring downstream cytokine production[7]), and eventual progression to in vivo studies to evaluate its pharmacokinetic and pharmacodynamic properties.[8] This structured methodology provides a solid foundation for advancing promising molecules like this compound through the drug discovery pipeline.
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- Cellular thermal shift assay. (2026). Grokipedia.
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Application Notes and Protocols for 1-(3-Fluorophenyl)-2,5-dimethylpyrrole in Cellular Imaging
Introduction: Unveiling the Potential of Substituted Pyrroles in Cellular Imaging
The field of cellular imaging is in constant pursuit of novel fluorophores that offer enhanced photophysical properties, greater photostability, and specific targeting capabilities. Within the diverse landscape of fluorescent probes, substituted pyrroles have emerged as a promising class of compounds. Their core heterocyclic structure provides a versatile scaffold for chemical modification, enabling the fine-tuning of their spectral properties.[1] Notably, derivatives of pyrrolo[3,2-b]pyrrole have demonstrated intriguing characteristics such as solvatochromism—a shift in fluorescence emission depending on the polarity of the environment—and large two-photon absorption cross-sections, making them suitable for advanced microscopy techniques.[2][3][4]
This guide focuses on the evaluation and application of a specific substituted pyrrole, 1-(3-Fluorophenyl)-2,5-dimethylpyrrole, for cellular imaging. While this particular derivative is a novel entrant, its structural similarity to other well-characterized pyrrole-based dyes suggests significant potential. The introduction of a fluorophenyl group can influence the molecule's electron density and steric hindrance, potentially leading to unique spectral characteristics and cellular interactions.[5][6]
These application notes are designed for researchers, scientists, and drug development professionals. We will provide a comprehensive framework for characterizing the photophysical properties of this probe, alongside detailed protocols for its use in live-cell imaging, including assessments of cellular uptake and cytotoxicity. Our objective is to equip you with the foundational knowledge and methodologies to effectively integrate this compound into your cellular imaging workflows.
I. Physicochemical and Photophysical Characterization
Before any cellular application, a thorough characterization of the probe's fundamental properties is paramount. This data provides the basis for designing imaging experiments and interpreting the results.
A. Key Properties and Expected Characteristics
The following table outlines the essential photophysical parameters to be determined for this compound, with expected ranges based on similar pyrrole-based fluorophores.
| Property | Description | Expected Characteristics & Significance |
| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a specific wavelength. | High molar absorptivity is desirable for bright fluorescence with lower excitation power, minimizing phototoxicity. |
| Excitation (λex) & Emission (λem) Maxima | The wavelengths at which the fluorophore absorbs and emits light most efficiently. | These values determine the appropriate laser lines and emission filters for microscopy. Pyrrole derivatives often exhibit excitation in the blue-green region.[7] |
| Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. | A high quantum yield (ideally > 0.5) is crucial for a bright signal. Some pyrrolo[3,2-b]pyrroles have shown quantum yields as high as 0.96 in non-polar environments.[3] |
| Stokes Shift | The difference in wavelength between the excitation and emission maxima. | A large Stokes shift (>30 nm) is advantageous as it minimizes self-quenching and simplifies the separation of excitation and emission signals.[6] |
| Photostability | The resistance of the fluorophore to photobleaching (irreversible loss of fluorescence) upon exposure to light. | High photostability is critical for long-term imaging experiments.[8][9] |
| Solvatochromism | The change in absorption or emission spectra with the polarity of the solvent. | This property can be exploited to probe the local cellular environment. Strong solvatochromic effects have been observed in related pyrrole compounds.[2][10] |
B. Protocol for Photostability Assessment
This protocol provides a method to quantify the photobleaching rate of this compound.[11][12]
Objective: To determine the photobleaching half-life of the fluorescent probe.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope with a stable light source (laser or LED) and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare a 1 µM solution of the probe in PBS.
-
To immobilize the dye, create a thin film of the solution on a microscope slide and allow it to air dry, or embed the dye in a polyacrylamide gel on the slide.
-
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the probe's excitation and emission wavelengths.
-
Place the slide on the stage and focus on the sample.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate bleaching. Crucially, maintain the same illumination intensity for all comparative experiments. [13]
-
-
Image Acquisition:
-
Acquire a time-lapse series of images, capturing an image at regular intervals (e.g., every 10-30 seconds) for an extended period (e.g., 10-30 minutes), or until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Correct for background fluorescence by measuring the intensity of an ROI with no sample.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized intensity versus time and fit the data to an exponential decay curve to determine the photobleaching half-life (the time at which the fluorescence intensity is 50% of its initial value).
-
II. Cellular Imaging Applications: Protocols and Workflows
This section provides detailed protocols for the application of this compound in live-cell imaging.
A. General Workflow for Cellular Imaging
The following diagram illustrates the typical workflow for utilizing a novel fluorescent probe in cellular imaging experiments.
General workflow for cellular imaging with a novel fluorescent probe.
B. Protocol for Determining Cellular Uptake and Subcellular Localization
Understanding how a probe enters a cell and where it accumulates is crucial for interpreting imaging data. Small molecules can enter cells through various mechanisms, including passive diffusion and endocytosis.[14][15][16]
Objective: To determine the mechanism of cellular uptake and the subcellular localization of this compound.
Materials:
-
HeLa cells (or other appropriate cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (1 mM in DMSO)
-
Organelle-specific fluorescent trackers (e.g., MitoTracker™, ER-Tracker™, LysoTracker™)
-
Hoechst 33342 (for nuclear staining)
-
Live-cell imaging medium
-
Confocal microscope
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom imaging dishes at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
-
Probe Loading:
-
Prepare a working solution of this compound in live-cell imaging medium at various concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate at 37°C for 30-60 minutes.
-
-
Co-localization Staining (Optional):
-
During the last 15-30 minutes of incubation with the primary probe, add organelle-specific trackers according to the manufacturer's instructions.
-
-
Washing and Imaging:
-
Remove the loading solution and wash the cells twice with warm live-cell imaging medium to remove any unbound probe.[17]
-
Add fresh live-cell imaging medium to the dish.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for this compound and any co-stains.
-
-
Uptake Mechanism Investigation (Optional):
-
To investigate the uptake mechanism, pre-incubate cells with inhibitors of endocytosis (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis) for 30 minutes before adding the probe.[15]
-
Alternatively, perform the loading step at 4°C, which inhibits active transport processes.
-
Compare the fluorescence intensity inside the cells under these conditions to the control (37°C without inhibitors).
-
-
Data Analysis:
-
Analyze the acquired images to determine the subcellular localization of the probe by observing the overlap of its signal with the organelle-specific trackers.
-
Quantify colocalization using Pearson's or Manders' coefficients.
-
C. Protocol for Cytotoxicity Assessment
It is essential to ensure that the fluorescent probe does not adversely affect cell health at the concentrations used for imaging.[18][19]
Objective: To determine the concentration range at which this compound is non-toxic to cells.
Materials:
-
HeLa cells (or other appropriate cell line)
-
Complete cell culture medium
-
This compound stock solution (1 mM in DMSO)
-
Cytotoxicity assay kit (e.g., CytoTox-Fluor™ Assay, LDH-Glo™ Cytotoxicity Assay, or a live/dead staining kit with Calcein-AM and Propidium Iodide).[20][21][22]
-
96-well black, clear-bottom plates
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in ~80% confluency after 24 hours.
-
-
Probe Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to cover a wide range of concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest probe concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent like digitonin or staurosporine).
-
Remove the medium from the cells and add the different concentrations of the probe.
-
-
Incubation:
-
Incubate the plate for a period relevant to your imaging experiments (e.g., 2, 6, or 24 hours) at 37°C.
-
-
Cytotoxicity Measurement:
-
Follow the protocol of your chosen cytotoxicity assay kit.
-
For fluorescence-based assays, measure the signal using a plate reader or by imaging the wells with a fluorescence microscope and quantifying the intensity.
-
-
Data Analysis:
-
Normalize the cytotoxicity data to the vehicle control (0% cytotoxicity) and the positive control (100% cytotoxicity).
-
Plot the percentage of cytotoxicity versus the probe concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
For imaging experiments, use concentrations well below the level that shows significant cytotoxicity.
-
D. Protocol for Live-Cell Imaging
This protocol outlines the steps for performing a live-cell imaging experiment using this compound.[23][24]
Objective: To visualize dynamic cellular processes using the fluorescent probe.
Materials:
-
Cells of interest cultured on glass-bottom imaging dishes
-
This compound working solution in live-cell imaging medium
-
Live-cell imaging microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2)
Procedure:
-
Cell Preparation and Staining:
-
Prepare and stain the cells with this compound as described in the cellular uptake protocol (Section II.B). Use a pre-determined, non-toxic concentration.
-
-
Microscope Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber and allow the temperature and atmosphere to equilibrate.
-
Set the appropriate excitation and emission parameters for the probe.
-
To minimize phototoxicity, use the lowest possible laser power and the shortest possible exposure time that provide an adequate signal-to-noise ratio.[17]
-
-
Time-Lapse Imaging:
-
Define the parameters for the time-lapse acquisition (e.g., duration, interval between frames).
-
Begin the acquisition to capture the dynamic cellular processes of interest.
-
-
Data Analysis:
-
Process and analyze the resulting image series to study the temporal and spatial changes in the fluorescent signal.
-
III. Troubleshooting and Best Practices
-
Low Signal/No Staining:
-
Increase the probe concentration or incubation time.
-
Check the filter sets and laser lines on the microscope to ensure they are optimal for the probe's spectra.
-
Confirm cell viability; unhealthy cells may not take up the probe efficiently.
-
-
High Background Fluorescence:
-
Ensure thorough washing after probe loading to remove unbound molecules.[17]
-
Use a live-cell imaging medium with reduced background fluorescence.
-
Consider using a lower probe concentration.
-
-
Phototoxicity:
-
Observe cells for signs of stress during imaging (e.g., blebbing, rounding).
-
Reduce the excitation light intensity and/or exposure time.
-
Decrease the frequency of image acquisition in time-lapse experiments.
-
Consider using longer wavelength fluorophores if available, as they are generally less phototoxic.[17]
-
-
Probe Precipitation:
-
Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%).
-
Vortex the probe working solution well before adding it to the cells.
-
IV. Conclusion
This compound represents a promising new tool for cellular imaging, building on the advantageous photophysical properties of the pyrrole scaffold. By following the detailed protocols outlined in this guide for characterization, cytotoxicity assessment, and cellular imaging, researchers can effectively evaluate and implement this novel probe in their studies. The adaptability of the pyrrole core suggests that further derivatives could be developed for specific organelle targeting or as sensors for the intracellular environment, opening up new avenues for biological discovery.
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Gryko, D. T., et al. (2015). Pyrrolo[3,2-b]pyrroles-From Unprecedented Solvatofluorochromism to Two-Photon Absorption. Chemistry – A European Journal. [Link][2][3]
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Stockert, J. C., et al. (2013). Uptake and localisation of small-molecule fluorescent probes in living cells: a critical appraisal of QSAR models and a case study concerning probes for DNA and RNA. Histochemistry and Cell Biology. [Link][14]
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Gryko, D. T., et al. (2016). Symmetry Breaking in Pyrrolo[3,2-b]pyrroles: Synthesis, Solvatofluorochromism and Two-photon Absorption. Chemistry – A European Journal. [Link][5]
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Kalyan, K., et al. (2014). Real-Time Cytotoxicity Assays. Methods in Molecular Biology. [Link][25]
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Mishra, A., et al. (2017). Bidirectional Solvatofluorochromism of a Pyrrolo[3,2-B]pyrrole–diketopyrrolopyrrole Hybrid. The Journal of Physical Chemistry B. [Link][10]
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Mast, F. D., et al. (2019). Multispectral live-cell imaging. Methods in Cell Biology. [Link][23]
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Ahn, K. H., et al. (2017). Water-Soluble Pyrrolo[3,2-b]pyrroles: Synthesis, Luminescence and Two-Photon Cellular Imaging Properties. Asian Journal of Organic Chemistry. [Link][1]
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Gryko, D. T., et al. (2016). Symmetry Breaking in Pyrrolo[3,2-b]pyrroles: Synthesis, Solvatofluorochromism, and Two-photon Absorption. Chemistry – A European Journal. [Link][4]
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Gorman, A., et al. (2009). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. Small. [Link][15]
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Ahn, K. H., et al. (2017). Water-soluble pyrrolo[3,2-b]pyrroles: synthesis, their luminescence and two-photon cellular imaging properties. Asian Journal of Organic Chemistry. [Link][26]
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Itbm, N. U. (2015). STED Microscopy: A Fluorescent Dye that Survives Live Cell Imaging. Wiley Analytical Science. [Link][8]
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Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. [Link][12]
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Karpenko, I. A., et al. (2021). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Avicenna Journal of Medical Biotechnology. [Link][9]
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Li, Y., et al. (2020). Subcellular localised small molecule fluorescent probes to image mobile Zn2+. Chemical Science. [Link][27]
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Warner, K. D., et al. (2019). Comparative analysis of photostability by fluorescence microscopy and spectroscopy. Nature Methods. [Link][13]
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Salatin, S., et al. (2017). Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. Accounts of Chemical Research. [Link][16]
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Gonschorek, P., et al. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Sensors. [Link][28]
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Yildiz, A., et al. (2021). 1,4-Dihydropyrrolo[3,2-b]Pyrroles Containing New A-D-A System: Synthesis and Investigation of Their Photophysical Properties. Journal of Fluorescence. [Link][7]
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Wang, Y., et al. (2021). Synthesis and fluorescence properties of unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole dyes. New Journal of Chemistry. [Link][6]
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Application Notes & Protocols: Safe Handling and Storage of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, storage, and disposal of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole (CAS No. 146135-21-9).[1] As a substituted pyrrole derivative, this compound requires careful management in a laboratory setting to mitigate potential hazards. These protocols are designed to ensure a safe working environment and maintain the integrity of the chemical for research and development purposes.
Hazard Assessment and Toxidcological Profile
-
Core Structure - Pyrrole: Pyrrole is classified as a toxic and flammable liquid.[3][4] It is harmful if swallowed or inhaled and can cause serious eye damage.[3] The pyrrole ring system is a component of many biologically active compounds, and its derivatives can exhibit a range of toxicological properties.[5][6]
-
Substituents:
-
2,5-Dimethyl: The dimethyl substitution may influence the compound's volatility and flammability. 2,5-Dimethylpyrrole is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[7]
-
1-(3-Fluorophenyl): The fluorophenyl group may introduce additional toxicological considerations. Aromatic amines, in general, can be readily absorbed through the skin and may pose health risks, including potential carcinogenicity.[8]
-
Based on this analysis, this compound should be handled as a hazardous substance with the potential for:
-
Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[2][3]
-
Irritation: Potential for skin, eye, and respiratory system irritation.[2][4]
-
Flammability: Assumed to be a flammable liquid and vapor.[3]
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂FN | [1] |
| Molecular Weight | 189.23 g/mol | [1] |
| Appearance | Likely a liquid or low-melting solid | Inferred from related compounds[7][9] |
| Boiling Point | Not specified, but likely elevated due to molecular weight | N/A |
| Flash Point | Not specified, but should be handled as flammable | Inferred from related compounds[3][7] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table outlines the required PPE for handling this compound.[10][11]
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Double gloving is advised to protect against potential dermal absorption and chemical breakthrough.[2][10] Regularly inspect gloves for any signs of degradation or puncture.[3] |
| Eyes/Face | Safety goggles with side shields or a face shield | Provides protection against splashes and aerosols.[3][4] Standard safety glasses are not sufficient. |
| Body | Flame-retardant lab coat | Protects against splashes and potential ignition sources. |
| Respiratory | Work should be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors.[4][12] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material to protect against spills.[2] |
Safe Handling and Experimental Protocols
A systematic workflow is critical for the safe handling of this compound.
3.1. General Handling Precautions
-
Work Area: All manipulations should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[12][13]
-
Inert Atmosphere: Due to the potential for air and moisture sensitivity, similar to other substituted pyrroles, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for long-term storage or reactions where stability is critical.[4][14][15]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[3][12] Use spark-proof tools and explosion-proof equipment where necessary.[4][12]
-
Static Discharge: Take precautionary measures against static discharge.[3] Ground and bond containers when transferring material.[4]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3][11] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3][16]
3.2. Step-by-Step Weighing and Dispensing Protocol
-
Preparation: Don all required PPE and ensure the chemical fume hood is operational.
-
Inert Atmosphere Transfer (if required): For air-sensitive applications, use a glove box or Schlenk line techniques for transfers.[14][15]
-
Weighing: Tare a clean, dry, and appropriately sized container on an analytical balance.
-
Dispensing: Carefully dispense the required amount of this compound into the tared container using a clean syringe or pipette.
-
Sealing: Immediately and securely seal the container. If using a septum-sealed bottle, ensure the septum is in good condition.[17][18]
-
Cleaning: Clean any spills immediately with an appropriate absorbent material.
-
Storage: Return the stock container to its designated storage location.
Experimental Workflow Diagram
Caption: Standard operating procedure for working with this compound.
Storage and Stability
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
General Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[12][19] Keep away from heat, sparks, and flame.[12][13]
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[12]
-
Air and Light Sensitivity: Many pyrrole derivatives are sensitive to air, light, and moisture.[3][4] It is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber or opaque container to protect it from light.[4][14]
-
Temperature: Recommended storage temperature is typically in a refrigerator (2-8 °C) for flammable and potentially unstable compounds.[3]
Storage Workflow Diagram
Caption: Recommended storage workflow for this compound.
Spill and Emergency Procedures
5.1. Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.[3][12]
-
Ventilate: Ensure the area is well-ventilated, but do not open windows if it compromises the negative pressure of the lab.
-
Control Ignition Sources: Remove all sources of ignition.[3][4][12]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[4] Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[4][12]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
5.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10][16]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][16]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][12]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][4][12]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.[2]
-
Segregation: Collect all liquid and solid waste contaminated with this compound separately from other waste streams.[2]
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste," "Flammable," and "Toxic," and include the full chemical name "this compound".[2][19]
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[2]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office. Do not dispose of this chemical down the drain.[2][3]
References
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
-
How to Safely Store Chemicals. Air Science. [Link]
-
Handling air-sensitive reagents AL-134. MIT. [Link]
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Pyrrole MSDS. CDN. [Link]
-
Material Safety Data Sheet - Pyrrole, 99%. Cole-Parmer. [Link]
-
Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. [Link]
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Pyrrole - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone. PubChem. [Link]
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Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). The Sarpong Group. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]
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Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Institutes of Health. [Link]
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Working with Chemicals. Prudent Practices in the Laboratory. National Academies Press. [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. UNM Chemistry. [Link]
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5-(2-Fluorophenyl)-N,N-dimethyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine. PubChem. [Link]
-
2,5-Dimethylpyrrole. PubChem. [Link]
-
Hepatotoxicity of 1,3,5-trinitro-2-acetyl pyrrole derived from nitrosation of Maillard reaction product in BALB/C mouse. PubMed. [Link]
-
ACUTE AND SUBACUTE TOXICITY PROFILE OF (3-(2,5-DIMETHOXYPHENYL)-1-(5-METHYLFURAN-2-YL) PROP-2-EN-1-ONE, CHALCONE DERIVATIVE IN EXPERIMENTAL ANIMAL MODEL. ResearchGate. [Link]
-
Comparative short-term inhalation toxicity of five organic diketopyrrolopyrrole pigments and two inorganic iron-oxide-based pigments. PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole
Welcome to the technical support center for the synthesis of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Paal-Knorr pyrrole synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis of this compound from 3-fluoroaniline and 2,5-hexanedione (acetonylacetone).
Question 1: My reaction is resulting in a very low yield or is not proceeding to completion. What are the likely causes?
Answer: A low yield in this Paal-Knorr synthesis is a common issue that can typically be traced back to one of three areas: starting material integrity, sub-optimal reaction conditions, or the inherent reactivity of your amine.
-
Starting Material Purity: The Paal-Knorr reaction is highly sensitive to the purity of the 1,4-dicarbonyl compound, 2,5-hexanedione. Impurities, such as mono-carbonyl compounds or residual acids from its synthesis, can lead to undesired side reactions, consuming your starting materials and complicating purification.[1] It is strongly recommended to use 2,5-hexanedione of the highest possible purity or to purify it by distillation before use. Similarly, ensure your 3-fluoroaniline is pure and free from oxidation products, which often appear as discoloration.
-
Reactivity of 3-Fluoroaniline: The fluorine atom on the phenyl ring is electron-withdrawing, which slightly decreases the nucleophilicity of the amine group in 3-fluoroaniline compared to unsubstituted aniline.[2] This reduced reactivity can lead to a sluggish or incomplete reaction under overly mild conditions. Overcoming this requires careful optimization of the catalyst and temperature to drive the reaction forward without causing degradation.
-
Sub-optimal Reaction Conditions:
-
Insufficient Heat: While excessive heat is damaging, insufficient thermal energy may fail to overcome the activation energy barrier, especially with a moderately deactivated amine like 3-fluoroaniline.[3]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally required, an incorrect choice can stall the reaction or promote side pathways.[3]
-
Incorrect Stoichiometry: A slight excess (1.1 - 1.2 equivalents) of the amine is often used to ensure the complete consumption of the more valuable dicarbonyl compound.[1]
-
Solution Workflow:
-
Verify Purity: Check the purity of your 2,5-hexanedione and 3-fluoroaniline via NMR or GC-MS. If in doubt, distill the 2,5-hexanedione.
-
Optimize Temperature: Systematically screen temperatures, for example, from 60 °C to 100 °C. Consider using microwave-assisted heating, which is known to dramatically reduce reaction times and improve yields for Paal-Knorr syntheses.[1]
-
Select an Effective Catalyst: If a weak Brønsted acid like acetic acid is proving ineffective, consider switching to a more active Lewis acid catalyst such as Scandium(III) triflate (Sc(OTf)₃) or Iron(III) triflate (Fe(OTf)₃), which have been shown to be highly efficient even in catalytic amounts.[4][5][6]
Question 2: I am seeing a significant amount of a major byproduct in my crude NMR/TLC. How can I identify and minimize it?
Answer: The most common byproduct in a Paal-Knorr pyrrole synthesis is the corresponding furan derivative, in this case, 2,5-dimethylfuran. This occurs via an intramolecular acid-catalyzed cyclization and dehydration of 2,5-hexanedione itself, a reaction that competes directly with the desired pyrrole formation.[1]
The key to suppressing furan formation is precise pH control. The reaction pathway is highly pH-dependent.[7]
-
Neutral to Weakly Acidic (pH > 4): Favors the nucleophilic attack of the amine on the carbonyl, leading to the pyrrole product.
-
Strongly Acidic (pH < 3): Promotes the protonation of a carbonyl oxygen, followed by intramolecular attack by the enol of the other carbonyl, leading to the furan.[1][7]
Strategies for Minimizing Furan Byproduct:
-
Avoid Strong Acids: Do not use strong mineral acids like HCl or H₂SO₄ as the primary catalyst. If using an amine salt (e.g., hydrochloride), ensure the reaction is buffered or that a free base is present.
-
Use a Weak Acid Catalyst: Glacial acetic acid is a common and effective choice as it acts as both a catalyst and a solvent, maintaining a weakly acidic environment that favors pyrrole synthesis.[1]
-
Employ Lewis Acid Catalysts: Lewis acids such as Sc(OTf)₃ activate the carbonyl group towards nucleophilic attack by the amine without drastically lowering the overall pH of the medium, thus showing high selectivity for pyrrole formation.[5]
-
Increase Amine Concentration: Using a slight excess of 3-fluoroaniline can kinetically favor the bimolecular reaction (pyrrole formation) over the unimolecular cyclization (furan formation).[3]
Question 3: My reaction mixture has turned into a dark, intractable tar that is difficult to work up and purify. What causes this and how can I prevent it?
Answer: Tar formation is a clear sign of product and/or starting material degradation and polymerization. This is almost always caused by excessively harsh reaction conditions, particularly high temperatures and/or the use of strong, non-volatile acids.[3] Pyrroles, especially those with electron-rich rings, can be susceptible to polymerization under highly acidic conditions.
Mitigation Strategies:
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is better to react for a longer time at 80 °C than to get rapid decomposition at 120 °C.
-
Use a Milder Catalyst: Switch from a strong Brønsted acid to a milder one (e.g., acetic acid) or a Lewis acid.[3] In some cases, reactions can proceed under neutral, solvent-free conditions with just heat, albeit more slowly.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. Stop the reaction as soon as the limiting reagent is consumed to prevent the product from degrading under prolonged heating.
-
Solvent Choice: Using a high-boiling polar aprotic solvent can sometimes help to solubilize intermediates and prevent them from precipitating and decomposing, although classic conditions often use an alcohol or acetic acid.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The reaction proceeds via the Paal-Knorr synthesis mechanism. It begins with the nucleophilic attack of the primary amine (3-fluoroaniline) on one of the protonated carbonyl groups of 2,5-hexanedione to form a hemiaminal intermediate. A subsequent intramolecular attack by the amine on the second carbonyl group leads to a cyclic intermediate (a 2,5-dihydroxytetrahydropyrrole derivative). This intermediate then undergoes two successive dehydration steps (elimination of two water molecules) to yield the aromatic pyrrole ring. The ring formation step is generally considered the rate-determining step.[4][8]
Q2: What are the best methods for purifying the final product?
A2: The optimal purification method depends on the physical state and purity of the crude product.
-
Column Chromatography: This is the most versatile and common method. Silica gel is used as the stationary phase, with a non-polar/moderately polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane). This is effective for removing both baseline impurities and closely-eluting byproducts.[1][3]
-
Recrystallization: If the product is a solid and the crude material is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a hexanes/ethyl acetate mixture) can be a highly effective and scalable purification method.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification, especially on a larger scale. This also helps in removing non-volatile impurities and catalyst residues.[9][10]
Q3: Can I run this reaction under solvent-free conditions?
A3: Yes, solvent-free conditions are a viable and environmentally friendly option for the Paal-Knorr synthesis. This approach often involves heating a neat mixture of the 2,5-hexanedione and 3-fluoroaniline with a catalytic amount of a solid-supported acid or a robust Lewis acid like Sc(OTf)₃.[5] These conditions can lead to higher reaction concentrations, faster reaction times, and simpler workups.
Optimized Experimental Protocols
Protocol 1: Classical Acetic Acid-Catalyzed Synthesis
This protocol uses traditional, reliable conditions suitable for most laboratory settings.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-hexanedione (1.0 eq.).
-
Add 3-fluoroaniline (1.1 eq.).
-
Add glacial acetic acid as the solvent (e.g., 2-3 mL per mmol of dione).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using 10% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain pure this compound.
Protocol 2: High-Efficiency Lewis Acid-Catalyzed Synthesis
This modern protocol utilizes a highly active Lewis acid catalyst, often providing higher yields and shorter reaction times.[5]
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-hexanedione (1.0 eq.) and 3-fluoroaniline (1.1 eq.).
-
Add an anhydrous solvent like toluene or dichloromethane (optional, the reaction can also be run neat).
-
Add the Lewis acid catalyst, for example, Scandium(III) triflate (Sc(OTf)₃, 1-5 mol%).
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC. These reactions are often complete in under 1 hour.
-
Upon completion, dilute the mixture with an organic solvent (if run neat) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary: Paal-Knorr Synthesis Conditions
The following table summarizes typical conditions and outcomes for the Paal-Knorr synthesis of N-arylpyrroles, providing a baseline for optimization.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Acetic Acid | Acetic Acid | 100 | 2 - 6 | 60 - 85 | [1],[7],[11] |
| p-TsOH | Toluene | Reflux | 3 - 8 | 70 - 90 | [12] |
| Sc(OTf)₃ (1 mol%) | Solvent-free | 60 | 0.5 - 1 | 89 - 98 | [5] |
| Microwave | None / Acetic Acid | 120 - 150 | 0.1 - 0.25 | 85 - 95 | [1] |
| Fe(OTf)₃ (10 mol%) | CCl₄/Cyclohexane | 0 | 96 | 92 | [6] |
Visual Schematics
Reaction Mechanism
Caption: Mechanism of the Paal-Knorr synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the target synthesis.
References
-
BenchChem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem Technical Support.
-
Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Alfa Chemistry.
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BenchChem. (n.d.). Optimization of Paal-Knorr Pyrrole Synthesis. BenchChem Technical Support Center.
-
ResearchGate. (n.d.). Optimization of reaction conditions [Table]. In Room temperature aqueous Paal–Knorr pyrrole synthesis catalyzed by aluminum tris(dodecyl sulfate)trihydrate.
-
Wikipedia. (2023). Paal–Knorr synthesis.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles.
-
Prokopov, A. I., et al. (2011). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules, 16(1), 620-630.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
-
Bartoli, G., et al. (2005). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. The Journal of Organic Chemistry, 70(5), 1941-1944.
-
Gomes, P., et al. (2018). Paal–Knorr synthesis of pyrroles. IntechOpen.
-
ResearchGate. (n.d.). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b [Image]. In Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
-
Google Patents. (1996). Purification of crude pyrroles - US5502213A.
-
Tzanova, T., et al. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules, 30(15), 3154.
-
Organic Syntheses. (n.d.). Acetylacetone. Org. Synth. Coll. Vol. 3, p.17 (1955); Vol. 20, p.1 (1940).
-
Google Patents. (1994). Process for the purification of crude pyrroles - EP0608688A1.
-
MDPI. (2024). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. Molecules, 29(13), 3208.
-
Wikipedia. (2023). Knorr pyrrole synthesis.
-
Dollé, F., et al. (2005). 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. Bioconjugate Chemistry, 16(2), 406-420.
-
BenchChem. (n.d.). Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis.
-
Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Org. Synth. Coll. Vol. 2, p.219 (1943); Vol. 19, p.43 (1939).
-
Galimberti, A., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Polymers, 16(4), 499.
-
ResearchGate. (2025). Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone.
-
ResearchGate. (2025). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette.
-
ResearchGate. (n.d.). Product yields for the reaction between acetylacetone and aniline [Table]. In Catalysis by quartz nanoparticles.
-
Sharma, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233-15266.
-
Wikipedia. (2023). Acetylacetone.
-
Ossila. (n.d.). 3-Chloro-5-fluoroaniline | CAS 4863-91-6.
-
Katritzky, A. R., et al. (2000). Preparation of 1,2-Diaryl(heteroaryl)pyrroles and -3-methylpyrroles from N-allylbenzotriazole. The Journal of Organic Chemistry, 65(23), 8074-8076.
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation.
-
Wang, Q., et al. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society, 139(5), 1832-1835.
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities.
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troubleshooting guide for 1-(3-Fluorophenyl)-2,5-dimethylpyrrole experiments
Technical Support Center: 1-(3-Fluorophenyl)-2,5-dimethylpyrrole
Welcome to the technical support guide for this compound. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and application of this compound. As Senior Application Scientists, we ground our guidance in established chemical principles and field-proven experience.
Section 1: Compound Overview & Handling
Q1: What are the basic properties and safety considerations for this compound?
This compound (MDL Number: MFCD07429171, CAS: 146135-21-9) is an N-aryl substituted pyrrole derivative.[1] The pyrrole ring is a crucial scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals with a wide range of biological activities.[2][3][4] The inclusion of a fluorophenyl group can enhance metabolic stability and binding affinity to target proteins, making this a compound of interest in drug discovery.[5]
Safety & Handling:
-
Irritant: Assumed to be harmful if swallowed and to cause skin and eye irritation.[6]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Storage: Store in a cool, dry place away from light and air. Pyrroles can be susceptible to slow oxidation and polymerization, appearing as a darkening of the material over time.[7] For long-term storage, consider an inert atmosphere (Nitrogen or Argon).
Section 2: Synthesis via Paal-Knorr Reaction
The most common and direct route to synthesizing 1-aryl-2,5-dimethylpyrroles is the Paal-Knorr synthesis, which involves the condensation of 2,5-hexanedione with a primary amine, in this case, 3-fluoroaniline.[8][9][10][11] While robust, this reaction is prone to several issues that can affect yield and purity.
Q2: My Paal-Knorr synthesis of this compound resulted in a very low yield. What are the most likely causes?
Low yield is the most frequent issue and can stem from several factors. A systematic approach is crucial for diagnosis. The primary culprits are improper reaction conditions (especially pH), purity of starting materials, and competing side reactions.[12]
Below is a troubleshooting workflow to diagnose the cause of low yield.
Caption: Troubleshooting workflow for low yield in Paal-Knorr synthesis.
Q3: I see a major byproduct in my crude reaction mixture. I suspect it's a furan. Why did this happen and how can I prevent it?
You are likely observing the formation of 2,5-dimethylfuran. This occurs because the Paal-Knorr synthesis is a competition between intramolecular dehydration (forming the furan) and amine condensation (forming the pyrrole).[8][12]
Causality: The reaction mechanism for both pathways begins with the protonation of a carbonyl group on the 2,5-hexanedione.
-
Pyrrole Pathway (Desired): The primary amine (3-fluoroaniline) acts as a nucleophile, attacking the protonated carbonyls, leading to a dihydroxy intermediate that dehydrates to form the pyrrole ring.[11] This is favored under neutral to weakly acidic conditions (pH 5-7).[9][12]
-
Furan Pathway (Side Reaction): Under strongly acidic conditions (pH < 3), the enol form of the dione is favored to attack the second protonated carbonyl.[9][13] This intramolecular cyclization and subsequent dehydration produces the furan byproduct, consuming your starting material.
Prevention Strategy:
-
pH Control: The most critical factor is maintaining a neutral or weakly acidic pH. Adding a mild acid like acetic acid can catalyze the reaction without being strong enough to promote furan formation.[9][12] Avoid using strong mineral acids or amine hydrochloride salts, which create a low pH environment.[9][13]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating, even at the correct pH, can sometimes lead to byproduct formation.[12]
Caption: Competing reaction pathways in the Paal-Knorr synthesis.
Q4: What catalyst and solvent system is best for this synthesis?
While classic Paal-Knorr reactions were often run neat or in solvents like acetic acid or ethanol at reflux, modern methods offer milder and more efficient alternatives.[13][14]
| Catalyst / System | Solvent | Temperature | Key Advantages & Considerations |
| Acetic Acid (cat.) | Ethanol or None | Reflux / 60-80 °C | Classic method; effective but can require long reaction times.[12] |
| Iodine (cat.) | Solvent-free | Microwave | Very rapid, high yields, easy workup.[15] Requires microwave reactor. |
| Montmorillonite KSF Clay | Dichloromethane (to mix), then evaporated | Room Temp | Mild, solvent-free conditions, good for less nucleophilic amines.[16] |
| Lewis Acids (e.g., Sc(OTf)₃, FeCl₃) | Water or Organic | Room Temp - 60 °C | Can be highly efficient even in water, offering a greener alternative.[12][17] |
Recommendation: For initial attempts, using a catalytic amount of acetic acid in ethanol is a reliable starting point. For optimization or scale-up, exploring a microwave-assisted, iodine-catalyzed solvent-free reaction can significantly improve efficiency and yield.[15]
Section 3: Purification and Characterization
Q5: My crude product is an oil/dark solid. What is the best way to purify it?
The standard and most effective method for purifying N-aryl pyrroles is flash column chromatography on silica gel.
General Protocol for Purification:
-
Work-up: After the reaction is complete (as monitored by TLC), cool the mixture. If a solvent was used, remove it under reduced pressure.
-
Extraction: Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine to remove any water-soluble impurities or salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a non-polar eluent system, typically a mixture of hexanes and ethyl acetate.
-
Start with a low polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increase the polarity to elute your product. The target compound is relatively non-polar, so it should elute fairly early.
-
Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
-
-
Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Q6: What should I expect to see in the ¹H NMR and ¹³C NMR spectra for my purified product?
Expected ¹H NMR Signals (in CDCl₃):
-
~2.0-2.2 ppm (singlet, 6H): Two equivalent methyl groups at positions 2 and 5 of the pyrrole ring.
-
~5.9-6.2 ppm (singlet, 2H): Two equivalent protons at positions 3 and 4 of the pyrrole ring.
-
~7.0-7.6 ppm (multiplet, 4H): Protons on the 3-fluorophenyl ring, exhibiting complex splitting due to fluorine-proton coupling.
Expected ¹³C NMR Signals (in CDCl₃):
-
~13-15 ppm: Carbon of the two methyl groups.
-
~106-110 ppm: Carbons at positions 3 and 4 of the pyrrole ring.
-
~110-131 ppm: Aromatic carbons of the fluorophenyl ring. Expect to see splitting (J-coupling) for carbons close to the fluorine atom.
-
~128-130 ppm: Carbons at positions 2 and 5 of the pyrrole ring.
-
~161-165 ppm (doublet, ¹JCF ≈ 245 Hz): The carbon atom directly bonded to fluorine will show a large coupling constant.
Section 4: Reactivity and Storage
Q7: How stable is this compound? Are there any incompatible reagents?
Pyrroles are aromatic but electron-rich heterocycles.[7] This makes them susceptible to:
-
Oxidation: The compound can slowly darken upon exposure to air and light due to oxidative polymerization. Store under an inert atmosphere for long-term stability.
-
Strong Acids: While the Paal-Knorr synthesis can tolerate weak acid, strong acids can lead to polymerization or degradation.
-
Electrophilic Attack: The pyrrole ring is highly reactive towards electrophiles, with substitution typically occurring at the C3/C4 positions as the C2/C5 positions are blocked.[7] Be mindful of this high reactivity in subsequent reaction planning.
References
- Benchchem. Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. Benchchem Technical Support.
- Benchchem. High-Yield Synthesis of Substituted Pyrroles: Application Notes and Protocols. Benchchem Technical Support.
- Alfa Chemistry. Paal-Knorr Synthesis. Alfa Chemistry.
- RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Catalysis Reviews.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Organic-Chemistry.org.
- PubMed Central. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. National Center for Biotechnology Information.
- Organic Chemistry Portal. Pyrrole synthesis. Organic-Chemistry.org.
- Wikipedia. Paal–Knorr synthesis. Wikipedia.
- The Journal of Organic Chemistry. Simple Synthesis of Substituted Pyrroles. American Chemical Society.
- PubMed Central. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. National Center for Biotechnology Information.
- Supporting Information. ethyl 2-(3-fluorophenyl)-5-phenyl-1H-pyrrole-3-carboxylate (3k).
- MDPI. Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. MDPI.
- Journal of Chemical Technology and Metallurgy. SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). University of Chemical Technology and Metallurgy.
- RSC Advances. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Royal Society of Chemistry.
- SynQuest Laboratories. This compound. SynQuest Laboratories.
- ResearchGate. Preparation of 2,5-dimethyl-1-phenylpyrrole. ResearchGate.
- RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Royal Society of Chemistry.
- PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information.
- Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies.
- PubChem. 2,5-Dimethyl-1-phenylpyrrole. National Center for Biotechnology Information.
Sources
- 1. CAS 146135-21-9 | 3H32-3-BA | MDL MFCD07429171 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-Dimethyl-1-phenylpyrrole | C12H13N | CID 66518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rgmcet.edu.in [rgmcet.edu.in]
- 14. researchgate.net [researchgate.net]
- 15. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pyrrole synthesis [organic-chemistry.org]
- 18. rsc.org [rsc.org]
- 19. Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid | MDPI [mdpi.com]
Technical Support Center: Purification of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole
Welcome to the technical support center for the synthesis and purification of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable compound. The following information is presented in a question-and-answer format to directly address specific issues you may face in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the likely impurities?
A1: The most prevalent and straightforward method for synthesizing this compound is the Paal-Knorr synthesis.[1][2][3] This reaction involves the condensation of 2,5-hexanedione with 3-fluoroaniline, typically in the presence of an acid catalyst.[3]
The primary impurities you are likely to encounter are:
-
Unreacted Starting Materials: 3-fluoroaniline and 2,5-hexanedione.
-
Furan Byproduct: 2,5-Dimethyl-1-(3-fluorophenyl)furan can form as a side product, especially if the reaction is conducted under strongly acidic conditions (pH < 3).[2]
Q2: My crude product is a dark oil. Is this normal and how should I proceed with purification?
A2: It is not uncommon for the crude product of a Paal-Knorr synthesis to be a dark-colored oil or solid. This coloration can be due to small amounts of polymeric byproducts or other minor impurities. The recommended next step is to perform a work-up procedure followed by either column chromatography or recrystallization. A typical work-up involves dissolving the crude reaction mixture in an organic solvent like ethyl acetate, washing with water and brine to remove the acid catalyst and any water-soluble impurities, and then drying the organic layer.[4]
Q3: What are the recommended techniques for purifying this compound?
A3: The two most effective purification techniques for this compound are column chromatography and recrystallization. The choice between them will depend on the scale of your reaction and the impurity profile of your crude product. For small-scale purifications or when dealing with closely eluting impurities, column chromatography is often preferred. For larger quantities with a suitable crystalline product, recrystallization can be a more efficient method.
Troubleshooting Purification Challenges
Column Chromatography
Q4: I'm having trouble separating my product from the starting materials and the furan byproduct using column chromatography. What solvent system should I use?
A4: A good starting point for developing a solvent system for thin-layer chromatography (TLC) and subsequent column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[5] Based on the polarity of the likely components, the expected order of elution from a silica gel column would be:
-
2,5-Dimethyl-1-(3-fluorophenyl)furan (least polar)
-
This compound (product)
-
2,5-Hexanedione
-
3-Fluoroaniline (most polar)
A systematic approach to optimizing your separation is recommended. Start with a low polarity eluent and gradually increase the polarity.
Table 1: Recommended TLC and Column Chromatography Solvent Systems
| Eluent System (Hexane:Ethyl Acetate) | Application Notes |
| 95:5 | A good starting point for TLC analysis to visualize the separation of the furan byproduct and the product. |
| 90:10 | This is often a suitable eluent for the column chromatography itself, providing good separation of the product from the less polar furan and the more polar starting materials. |
| 80:20 | May be used to speed up the elution of the product after the less polar impurities have been washed off the column. |
Q5: My pyrrole product seems to be degrading on the silica gel column. What can I do to prevent this?
A5: While many N-aryl pyrroles are stable on silica gel, some can be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC and decomposition during column chromatography. If you suspect this is happening, you can neutralize the silica gel by treating it with a base. This is done by preparing a slurry of the silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (typically 1-2% by volume), before packing the column. The same percentage of triethylamine should also be added to your eluent.
Recrystallization
Q6: I want to purify my product by recrystallization. What is a good solvent or solvent system to try?
A6: Finding the ideal recrystallization solvent often requires some experimentation. A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For N-aryl pyrroles, common solvents to try are alcohols (ethanol, isopropanol) or a solvent/anti-solvent system.[6]
Suggested Recrystallization Solvents to Screen:
-
Ethanol or Isopropanol: Dissolve the crude product in a minimal amount of hot alcohol and allow it to cool slowly.
-
Ethanol/Water: Dissolve the crude product in hot ethanol and add water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to redissolve the solid and allow the solution to cool slowly.
-
Hexane/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes as an anti-solvent until cloudiness persists.
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Adsorb the Crude Product: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Pack the Column: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 hexane:ethyl acetate) and pack your chromatography column.
-
Load the Sample: Carefully add the silica gel with your adsorbed product to the top of the packed column.
-
Elute the Column: Begin eluting with the low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate) to remove the least polar impurities (furan byproduct). Monitor the elution by TLC.
-
Isolate the Product: Once the initial impurities have eluted, increase the polarity of the eluent (e.g., to 90:10 hexane:ethyl acetate) to elute your desired product. Collect the fractions containing the pure product.
-
Concentrate the Fractions: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Diagram 1: Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Purity Assessment
Q7: How can I confirm the purity and identity of my final product?
A7: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in a suitable solvent system is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your compound.[4]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
Predicted Physical and Spectroscopic Data
Table 2: Physical and Predicted Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C12H12FN |
| Molecular Weight | 189.23 g/mol |
| CAS Number | 146135-21-9[7] |
| Appearance | Expected to be a white to off-white solid or a pale yellow oil. |
| Predicted 1H NMR (CDCl3, 400 MHz) δ (ppm) | ~7.4 (m, 1H, Ar-H), ~7.1 (m, 2H, Ar-H), ~6.9 (m, 1H, Ar-H), 5.9 (s, 2H, pyrrole-H), 2.1 (s, 6H, -CH3) |
| Predicted 13C NMR (CDCl3, 101 MHz) δ (ppm) | ~163 (d, 1JCF), ~141 (d), ~130 (d), ~128, ~124, ~114 (d), ~113 (d), ~106, ~13 |
Note: Predicted NMR data is based on the analysis of similar structures and the known effects of fluorine substitution.[4][8]
Diagram 2: Key Steps in Purity Verification
Sources
- 1. 2,5-Dimethylfuran(625-86-5) 1H NMR spectrum [chemicalbook.com]
- 2. chemcoplus.co.jp [chemcoplus.co.jp]
- 3. Pyrrole(109-97-7) 13C NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 2,5-Dimethyl-3(2H)-furanone(14400-67-0) 1H NMR spectrum [chemicalbook.com]
- 6. np-mrd.org [np-mrd.org]
- 7. 146135-21-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. 2,5-Dimethyl-1-phenylpyrrole | C12H13N | CID 66518 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability issues of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole in solution
Introduction
Welcome to the technical support guide for 1-(3-Fluorophenyl)-2,5-dimethylpyrrole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in solution. As a substituted N-arylpyrrole, its stability can be influenced by a variety of experimental factors. This guide provides the expertise and field-proven insights necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A: For long-term viability, the compound should be stored as a solid at -20°C. Many suppliers guarantee stability for years under these conditions[1]. Once in solution, the stability profile changes significantly depending on the solvent.
Q2: What are the best solvents for creating a stable stock solution?
A: Organic solvents are highly recommended for stock solutions. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are suitable choices. To prevent potential oxidation, it is best practice to purge the solvent with an inert gas like argon or nitrogen before dissolving the compound[1]. Stock solutions in these solvents should also be stored at -20°C in tightly sealed vials to minimize exposure to moisture and air.
Q3: I need to use an aqueous buffer for my experiment. How stable is the compound in aqueous solutions?
A: The stability of this compound in aqueous buffers is limited. It is strongly recommended that aqueous solutions are prepared fresh for each experiment and used immediately. We do not recommend storing aqueous solutions for more than one day[1]. Pyrrole-containing structures can be susceptible to hydrolysis, especially under acidic or alkaline conditions, which is a primary degradation pathway[2][3][4][5].
Troubleshooting Guide: Solution Stability Issues
This section addresses specific problems you may encounter during your experiments. A general workflow for troubleshooting stability is outlined below.
Caption: General workflow for troubleshooting stability issues.
Issue 1: Rapid Loss of Compound Activity in Aqueous Buffers
Q: I'm observing a significant drop in my compound's expected activity shortly after diluting my DMSO stock into a phosphate-buffered saline (PBS) solution (pH 7.2-7.4). What is the likely cause?
A: This is a common issue. The N-arylpyrrole core of this compound is susceptible to hydrolysis in aqueous environments. The stability of pyrrole derivatives is often highly dependent on pH[4][6]. While neutral pH is generally better than strongly acidic or basic conditions, degradation can still occur. The C1-N2 bond of a pyrrole ring can be susceptible to cleavage under the influence of hydroxide ions, leading to ring-opening and loss of biological activity[7].
Recommendation:
-
Prepare Fresh: Always prepare the final aqueous dilution immediately before adding it to your assay. Do not store leftover aqueous solutions[1].
-
pH Control: Verify the pH of your buffer. For initial experiments, a neutral pH (7.0-7.4) is a reasonable starting point. If instability persists, you may need to perform a pH stability screen (see Protocol 2) to find the optimal pH range for your specific experimental duration.
-
Minimize Time in Buffer: Reduce the incubation time of your compound in the aqueous buffer as much as your experimental protocol allows.
Issue 2: Experiment-to-Experiment Variability and Poor Reproducibility
Q: My results are inconsistent across different days, even when I follow the same protocol. Could compound instability be the cause?
A: Yes, inconsistent handling of the compound is a frequent source of experimental variability. Several factors can contribute to this:
-
Light Exposure: N-arylpyrroles and fluorophenyl-containing heterocycles can be photosensitive[8][9][10]. Exposure to ambient lab lighting for variable amounts of time can lead to different levels of photodegradation between experiments.
-
Temperature Fluctuations: Chemical degradation rates are temperature-dependent[4][11]. Leaving solutions on the benchtop for extended periods can accelerate degradation compared to keeping them on ice.
-
Stock Solution Integrity: Frequent freeze-thaw cycles of the primary DMSO stock can introduce moisture, leading to gradual degradation over time.
Recommendation:
-
Control Light: Prepare solutions in a dimly lit area. Store stock solutions and intermediate dilutions in amber vials or tubes wrapped in aluminum foil to protect them from light.
-
Maintain Temperature: Keep all solutions, especially aqueous dilutions, on ice during preparation and use.
-
Aliquot Stocks: Aliquot your main organic stock solution into smaller, single-use volumes upon initial preparation. This avoids repeated freeze-thaw cycles of the entire batch.
Issue 3: Suspected Degradation in Organic Stock Solution
Q: I believe my primary stock solution in DMSO is degrading over time, even when stored at -20°C. How can I confirm this and prevent it?
A: While more stable than aqueous solutions, organic stocks are not indefinitely stable. Degradation can still occur due to oxidation or hydrolysis from absorbed atmospheric moisture.
Recommendation:
-
Use High-Purity Solvent: Ensure you are using anhydrous, high-purity DMSO or DMF.
-
Inert Gas Overlay: After preparing the stock solution, flush the vial headspace with an inert gas (argon or nitrogen) before sealing. This displaces oxygen and moisture.
-
Analytical Confirmation: The most definitive way to confirm degradation is through analytical chemistry. Methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of your stock over time. A decrease in the main compound peak area and the appearance of new peaks corresponding to degradation products would confirm instability.[12][13]
Potential Degradation Pathway
Pyrrole rings can be susceptible to oxidative or hydrolytic degradation. While the specific pathway for this compound is not empirically defined in the literature, a plausible hydrolytic ring-opening mechanism is a concern.
Caption: A potential hydrolytic degradation pathway for the pyrrole ring.
Experimental Protocols
Protocol 1: Quantitative Stability Assessment via HPLC-UV
This protocol allows for the quantitative analysis of compound stability over time in a specific solution.
Objective: To determine the percentage of this compound remaining after incubation under defined conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Procedure:
-
Prepare Stock: Create a 10 mM stock solution of the compound in anhydrous DMSO.
-
Prepare Test Solution: Dilute the stock solution to a final concentration of 100 µM in your chosen buffer. Prepare enough volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take a 100 µL aliquot of the test solution, mix it with 100 µL of acetonitrile (to stop the reaction), and inject it into the HPLC system. This is your 100% reference.
-
Incubation: Store the remaining test solution under the conditions you wish to test (e.g., room temperature, protected from light).
-
Subsequent Time Points: At designated intervals (e.g., 1, 2, 4, 8, 24 hours), repeat step 3.
-
HPLC Analysis: Run a gradient elution method (e.g., 5% to 95% B over 15 minutes). Monitor the absorbance at a relevant wavelength (e.g., λmax if known, or scan between 220-400 nm).
-
Data Analysis: Calculate the peak area of the parent compound at each time point. Express the stability as a percentage of the peak area at T=0.
| Time Point | Peak Area (Arbitrary Units) | % Remaining |
| 0 hr | 1,500,000 | 100% |
| 1 hr | 1,425,000 | 95% |
| 4 hr | 1,125,000 | 75% |
| 8 hr | 750,000 | 50% |
| 24 hr | 225,000 | 15% |
| Caption: Example data table for a stability study in an aqueous buffer at room temperature. |
Protocol 2: pH-Dependent Stability Profiling
Objective: To identify the optimal pH range for experimental work in aqueous solutions.
Procedure:
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 6.0, 7.4, 9.0).
-
Follow the steps outlined in Protocol 1, but prepare a separate test solution for each pH buffer.
-
Incubate all solutions for a fixed, relevant time point (e.g., 4 hours, the duration of your longest assay).
-
Analyze all samples by HPLC and compare the percentage of compound remaining at each pH to determine the most stable condition. Pyrrole-containing compounds often show greater stability in neutral or slightly acidic conditions compared to alkaline environments[3][4][5].
References
-
Borisova, T., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. ResearchGate. [Link]
-
Borisova, T., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]
-
Wang, Z., et al. (2023). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. ResearchGate. [Link]
-
Tzankova, D., et al. (2018). Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. [Link]
-
Wang, C., et al. (2020). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. National Institutes of Health. [Link]
-
Fedejko-Kap B., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health. [Link]
-
Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]
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Gáplovský, A., et al. (2007). Structure-fluorescence relationships in 2-aryl-5-(2′-aminophenyl)-4-hydroxy-1,3-thiazoles. ResearchGate. [Link]
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Wang, Z., et al. (2023). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. PubMed Central. [Link]
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Meringer, M., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
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Szymańska, E., et al. (2011). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. PubMed. [Link]
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Vaillant, A., et al. (2007). Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company. PubMed. [Link]
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Kantar, C., et al. (2023). Synthesis, Spectral, and Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex. PubMed. [Link]
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PubChem. 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone. [Link]
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Dybek, M., et al. (2022). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Forensic Science International. [Link]
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Villabona-Monsalve, JP., et al. (2021). Substituent screening effect on single-molecule photostability: comparison of three differently substituted porphycenes. ResearchGate. [Link]
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Stolarczyk, E., et al. (2010). Elucidating the pathways of degradation of denagliptin. PubMed. [Link]
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Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]
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Hernandez, E., et al. (2023). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. National Institutes of Health. [Link]
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Siemiaszko, G., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
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Al-kassas, R., et al. (2016). Effect of the pH grade of silicates on chemical stability of coground amorphous quinapril hydrochloride and its stabilization using pH-modifiers. PubMed. [Link]
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Wang, Y., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. MDPI. [Link]
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Siemiaszko, G., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. National Institutes of Health. [Link]
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Mincone, G., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. MDPI. [Link]
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Roccamante, M., et al. (2023). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. MDPI. [Link]
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An, T., et al. (2024). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. PubMed. [Link]
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Kim, M., et al. (2023). Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. National Institutes of Health. [Link]
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Technical Support Center: Solubility Enhancement for 1-(3-Fluorophenyl)-2,5-dimethylpyrrole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(3-Fluorophenyl)-2,5-dimethylpyrrole. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. We will explore the underlying reasons for its poor solubility and provide a series of troubleshooting guides and protocols to systematically overcome these issues in your experiments.
Frequently Asked Questions (FAQs): First Principles
Q1: Why is this compound expected to have low aqueous solubility?
A: The solubility profile of a compound is dictated by its molecular structure. This compound (Molecular Formula: C₁₂H₁₂FN, Molecular Weight: 189.23 g/mol ) possesses several features that contribute to its hydrophobicity and thus, poor aqueous solubility[1].
-
Aromatic Rings: The structure contains two aromatic systems: a dimethylpyrrole ring and a fluorophenyl ring. Large aromatic surfaces are inherently hydrophobic ("water-fearing") and are difficult for polar water molecules to solvate effectively.[2]
-
Lack of Ionizable Groups: The molecule does not have readily ionizable functional groups, such as carboxylic acids or amines, that would become charged with a change in pH.[3][4] Since solubility enhancement via pH adjustment is a primary method for acidic or basic compounds, this strategy is not effective for this molecule.[5][6]
-
High Molecular Weight & Size: Larger molecules present a greater surface area that must be surrounded by solvent molecules, making the solvation process less favorable for poorly soluble compounds.[7][8]
Based on these characteristics, the compound is classified as a neutral, hydrophobic molecule, predicting low solubility in aqueous media and higher solubility in organic solvents.[9]
Q2: I'm starting a new experimental series. What is the overall strategy for tackling the solubility of this compound?
A: A systematic, tiered approach is recommended. The optimal method depends on your experimental endpoint (e.g., in vitro cell-based assay, in vivo pharmacokinetic study, solid formulation). The diagram below outlines a general decision-making workflow.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Troubleshooting Guide: Experimental Approaches & Protocols
This section provides detailed, practical solutions to common solubility problems encountered during research.
Part 1: Solvent System Optimization for Liquid Formulations
Q: I need to prepare a stock solution for an in vitro cell-based assay. What is the quickest and most direct method?
A: For initial in vitro screening, preparing a concentrated stock solution in a water-miscible organic solvent is the most common and efficient approach. Dimethyl sulfoxide (DMSO) is the universal choice due to its high solubilizing power for a wide range of organic molecules.
Causality: Co-solvency works by reducing the interfacial tension between the aqueous solution (your cell media) and the hydrophobic compound.[10] The co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the nonpolar solute.[11]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound (MW: 189.23) needed. For 1 mL of a 10 mM stock, you need:
-
189.23 g/mol * 0.010 mol/L * 0.001 L = 0.00189 g = 1.89 mg
-
-
Weighing: Accurately weigh ~1.89 mg of the compound into a sterile microcentrifuge tube or glass vial.
-
Solubilization: Add 1.0 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex thoroughly for 1-2 minutes. If needed, gentle warming in a 37°C water bath or brief sonication can assist dissolution. Visually inspect for any remaining solid particles.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.
⚠️ Field Insight (Trustworthiness): When diluting the DMSO stock into your aqueous cell culture media, ensure the final DMSO concentration does not exceed a level toxic to your specific cell line, typically <0.5% v/v. Always run a vehicle control (media + same final concentration of DMSO) in your experiments.
Q: The required dose for my experiment necessitates a final solvent concentration that is too high. How do I develop a more aqueous-friendly co-solvent system?
A: If neat organic solvents are not viable, you must create a co-solvent system by blending water with one or more water-miscible organic solvents. Screening several co-solvents is necessary to find the optimal blend that maximizes drug solubility while minimizing toxicity.[12][13]
Table 1: Common Co-solvents for Pre-clinical Formulations
| Co-solvent | Typical Use | Advantages | Considerations |
|---|---|---|---|
| Ethanol | Oral, Topical | Low toxicity, widely accepted.[7] | Can cause precipitation upon dilution. |
| Propylene Glycol (PG) | Oral, Parenteral | Good solubilizer, low volatility.[11] | Can be viscous at high concentrations. |
| Polyethylene Glycol 400 (PEG 400) | Oral, Parenteral | Excellent solubilizer, low toxicity.[8] | Potential for oxidation; hygroscopic. |
| N-Methyl-2-pyrrolidone (NMP) | Topical, limited parenteral | Very strong solubilizer.[14] | Higher potential for toxicity. |
| Dimethyl Sulfoxide (DMSO) | In vitro, Topical | Exceptional solubilizing power.[12] | High concentrations are cytotoxic. |
Protocol 2: Screening for Optimal Co-solvent System
-
Preparation: Prepare several binary co-solvent systems, for example: 50% PEG 400 in water, 50% Propylene Glycol in water, and 20% Ethanol in water.
-
Solubility Test: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each co-solvent system in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV). The system yielding the highest concentration is the most effective.
Part 2: Advanced Formulation with Excipients
Q: My formulation must be almost entirely aqueous for an intravenous study. How can I achieve this?
A: When organic co-solvents must be minimized, the use of encapsulating agents like cyclodextrins is the premier strategy.[15] Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[][17] They can trap the hydrophobic drug molecule, forming a water-soluble "inclusion complex."[18]
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.
The most commonly used derivative for parenteral formulations is Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high aqueous solubility and excellent safety profile.[19]
Table 2: Comparison of Common Cyclodextrins
| Cyclodextrin Type | Cavity Size (Å) | Primary Use | Key Feature |
|---|---|---|---|
| α-Cyclodextrin | 4.7 - 5.3 | Small molecules | Smallest cavity, less common.[] |
| β-Cyclodextrin | 6.0 - 6.5 | Aromatic compounds | Fits phenyl rings well, but has lower aqueous solubility itself.[17] |
| γ-Cyclodextrin | 7.5 - 8.3 | Larger molecules | Larger cavity.[] |
| HP-β-CD | 6.0 - 6.5 | Parenteral, Oral | High aqueous solubility (>50% w/v), low toxicity.[15] |
| SBE-β-CD (Captisol®) | 6.0 - 6.5 | Parenteral, Oral | High aqueous solubility, negatively charged. |
Protocol 3: Phase-Solubility Study with HP-β-CD
-
Prepare Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 2%, 5%, 10%, 20%, 30% w/v).
-
Add Compound: Add an excess of this compound to each solution.
-
Equilibrate & Analyze: Follow steps 3-5 from Protocol 2.
-
Plot Data: Plot the concentration of the dissolved drug (Y-axis) against the concentration of HP-β-CD (X-axis). A linear increase in drug solubility with increasing HP-β-CD concentration indicates the formation of a soluble 1:1 complex. This allows you to select the lowest concentration of HP-β-CD needed to achieve your target drug concentration.
Part 3: Advanced Solid-State Approaches
Q: For oral dosing studies, I need a solid powder with a better dissolution rate than the raw API. What is the best approach?
A: Creating a solid dispersion is a highly effective method to improve the dissolution rate and oral bioavailability of poorly soluble drugs.[20][21] This technique involves dispersing the drug within a hydrophilic polymer matrix.[22][23] Upon contact with water, the polymer dissolves quickly, releasing the drug in a very fine, high-surface-area state, which enhances its dissolution.[24]
Caption: Workflow for preparing a solid dispersion by solvent evaporation.
Protocol 4: Preparation of a Solid Dispersion (1:5 Drug-to-Polymer Ratio) by Solvent Evaporation
-
Materials: this compound (e.g., 100 mg), Polyvinylpyrrolidone K30 (PVP K30) (e.g., 500 mg), and a suitable volatile solvent (e.g., Ethanol).
-
Dissolution: In a round-bottom flask, dissolve both the drug and the PVP K30 in a sufficient volume of ethanol. Ensure a clear solution is formed.
-
Evaporation: Remove the solvent using a rotary evaporator. This will deposit a thin film of the drug-polymer mixture on the flask wall.
-
Drying: Scrape the solid film from the flask and dry it further in a vacuum oven at 40-50°C for 24 hours to remove any residual solvent.
-
Processing: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, then pass it through a sieve to ensure a uniform particle size.
-
Characterization (Self-Validating): The resulting powder should be characterized by Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline drug melting peak, which indicates successful amorphization or dispersion. A dissolution test should then be performed to compare the release rate of the solid dispersion to that of the raw drug.
Q: What is the principle behind particle size reduction, and when is it most useful?
A: Particle size reduction, including micronization (to the micron scale) and nanonization (to the nanometer scale), is a physical modification that increases the surface area of the drug particles.[25][26][27] According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area.[28] By increasing the surface area, you increase the rate at which the solid dissolves into the solvent.[2]
This method is particularly useful when the dissolution rate is the limiting factor for absorption, which is common for BCS Class II drugs (low solubility, high permeability).[21][25] It can be achieved through techniques like jet milling or ball milling.[26] While it increases the rate of dissolution, it does not typically increase the equilibrium solubility itself, unlike co-solvents or cyclodextrins.[28]
Summary of Techniques
Table 3: Comparison of Solubility Enhancement Techniques
| Technique | Principle of Operation | Pros | Cons | Best For |
|---|---|---|---|---|
| Co-solvency | Reduces solvent polarity.[12] | Simple, rapid, effective for high concentrations.[7] | Potential toxicity, can cause precipitation on dilution.[13] | In vitro stock solutions, early-stage formulations. |
| Cyclodextrin Complexation | Encapsulates the drug in a soluble host molecule.[17][18] | Creates a truly aqueous solution, low toxicity (HP-β-CD), suitable for IV.[19] | Limited by drug size/shape, can be expensive. | Parenteral (IV) formulations, minimizing organic solvents. |
| Solid Dispersion | Disperses drug in a hydrophilic polymer, often creating an amorphous form.[20][23] | Significantly improves dissolution rate and bioavailability.[21] | Can be physically unstable (recrystallization), requires processing. | Oral solid dosage forms for in vivo studies. |
| Particle Size Reduction | Increases surface area to accelerate dissolution.[25][28] | Established technology, improves dissolution rate. | Does not increase equilibrium solubility, potential for aggregation.[27] | Improving dissolution of rate-limited compounds for oral delivery. |
References
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- Pawar, J., & Fule, R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, Der Pharmacia Lettre, 4(5), 1582-1589.
- Kumar, S., & Singh, A. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Patel, M., & Patel, J. (2021). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Drug Delivery and Therapeutics, 11(4-S), 153-159.
- Addanki, S., et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences, 10(3).
- ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Singh, J., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175.
- Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin in drug delivery: an updated review.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- Singh, A., & Kumar, R. (2014). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 81.
- Singh, S., & Soni, P. (2019). Micronization of BCS Class–II Drugs by Various Approaches for Solubility Enhancement – A Review. Research Journal of Pharmacy and Technology, 12(9), 4567-4574.
- Gajera, B. Y., Shah, D. A., & Dave, R. H. (2017). Techniques to improve the solubility of poorly soluble drugs.
- Google Patents. (n.d.).
- Fazaeli, Y., et al. (2012). Nanosizing of drugs: Effect on dissolution rate. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 50-71.
- Gupta, V., & Kumar, S. (2023). Micronization Technique for Solubility Enhancement. Global Journal of Pharmacy & Pharmaceutical Sciences, 11(1).
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- International Journal of Creative Research Thoughts. (2023). Micronization Technique for Solubility Enhancement.
- Google Patents. (n.d.).
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
- Journal of Drug Delivery and Therapeutics. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Brieflands. (2021).
- Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
- Wagdy, S. M., & Taha, F. S. (2012). Effect of pH on the solubility of phenolic compounds.
- askIITians. (2025). How does pH affect solubility?
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- Chemistry Steps. (n.d.). The Effect of pH on Solubility.
- BIOSYNCE. (2025). What is the solubility of pyrrole in different solvents?
- ChemicalBook. (n.d.). This compound synthesis.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- PubChem. (n.d.). 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone.
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?
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Sigma-Aldrich. (n.d.). 1-[1-(3-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-([15][20][21]TRIAZOLO[3,4-B][20][22]BENZOTHIAZOL-3-YLSULFANYL)ETHANONE.
- ResearchGate. (2025). Solubility Improvement of Drugs using N-Methyl Pyrrolidone.
- World Journal of Pharmaceutical Research. (2020). 5.
- bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
- Sigma-Aldrich. (n.d.). 2,5-Dimethylpyrrole 98.
- PubChem. (n.d.). 5-(2-Fluorophenyl)-N,N-dimethyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine.
- ChemicalBook. (2025). 2,5-DIMETHYL-1-PHENYLPYRROLE.
- Apollo Scientific. (n.d.). This compound.
- Chem-Impex. (n.d.). 2,5-Dimethyl-1-phenylpyrrole.
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Technical Support Center: Refining the Purification Protocol for 1-(3-Fluorophenyl)-2,5-dimethylpyrrole
This guide provides a comprehensive troubleshooting framework and detailed protocols for the purification of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole. Synthesized typically via the Paal-Knorr reaction, this N-aryl pyrrole presents unique purification challenges that require a systematic and well-understood approach.[1][2][3] This document is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve common issues, thereby improving yield, purity, and process efficiency.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.
Question 1: My crude product after synthesis is a dark brown or black, tarry oil. How can I clean this up before column chromatography?
Answer: This is a frequent observation, often resulting from polymerization of the pyrrole product, which can be catalyzed by residual acid from the synthesis step.[4] A pre-purification workup is essential to remove these highly polar, insoluble materials that would otherwise irreversibly adsorb to a silica gel column.
Recommended Protocol: Pre-Chromatography Aqueous Workup
-
Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Neutralization: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acidic catalyst (e.g., acetic acid) commonly used in the Paal-Knorr synthesis, which is crucial for preventing further degradation.[3] Continue washing until gas evolution (CO₂) ceases.
-
Brine Wash: Perform a subsequent wash with a saturated aqueous sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the water from the organic layer.
-
Drying & Filtration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the solution through a short plug of silica gel, eluting with your chosen organic solvent. This filtration step is highly effective at removing baseline "tarry" residues.[4]
-
Solvent Removal: Concentrate the filtrate in vacuo using a rotary evaporator to yield a cleaner, less viscous oil ready for chromatographic purification.
Question 2: I am experiencing poor separation of my target compound during silica gel column chromatography. The fractions are all contaminated. What should I do?
Answer: Poor separation is a multi-faceted problem. The solution lies in systematically optimizing your chromatographic conditions, from solvent selection to column preparation.[5][6]
Troubleshooting Steps for Column Chromatography:
| Potential Cause | Explanation & Solution |
| Inappropriate Solvent System | The polarity of the eluent is not optimized to achieve differential migration of the target compound and its impurities. Solution: Develop a solvent system using Thin Layer Chromatography (TLC) first.[7] Aim for a system (e.g., Hexanes/Ethyl Acetate) that gives your target compound an Rf value of ~0.3. This provides a good starting point for flash chromatography. If impurities are very close, a shallow gradient elution (e.g., starting from 100% Hexane and slowly increasing the percentage of Ethyl Acetate) will likely be more effective than an isocratic system.[5] |
| Poor Column Packing | Air bubbles or channels in the silica bed create pathways for the sample to travel through without interacting with the stationary phase, leading to broad bands and co-elution. Solution: Ensure the column is packed uniformly. Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it carefully into the column. Gently tap the column to settle the silica and run 2-3 column volumes of the mobile phase through it before loading your sample.[5] |
| Sample Overloading | Loading too much crude material relative to the amount of silica gel will exceed the column's separation capacity. Solution: A general rule of thumb for flash chromatography is a sample-to-silica mass ratio of 1:30 to 1:100. If purity is the primary goal, use a higher ratio. Also, ensure the sample is loaded in a minimal volume of solvent to create a tight, concentrated starting band. "Dry loading" the sample onto a small amount of silica is often a superior method.[5] |
| Compound Degradation on Silica | Pyrroles can be sensitive to the acidic nature of standard silica gel, leading to streaking and decomposition during purification. Solution: Deactivate the silica gel by preparing the slurry in a mobile phase containing a small amount of triethylamine (~0.5-1%). This neutralizes the acidic silanol groups on the silica surface. |
Question 3: My product appears pure by TLC, but the final NMR analysis shows it is only ~95% pure. How can I achieve higher purity?
Answer: Achieving >98% purity often requires a secondary purification technique, as minor impurities may co-elute or be invisible on TLC. Recrystallization is the most effective method for removing trace impurities from a solid product. If your product is an oil, this step may not be feasible.
Recommended Protocol: Recrystallization
-
Solvent Screening: The goal is to find a solvent (or solvent pair) in which your compound is highly soluble when hot but poorly soluble when cold.[8] Test small amounts of your product in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate/hexanes mixture).
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen boiling solvent.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid filtration of the hot solution.
-
Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation. Rapid cooling can trap impurities.[9]
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[8]
-
Drying: Dry the purified crystals under vacuum.
Question 4: My compound "oils out" instead of crystallizing. How can I fix this?
Answer: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid.[9]
Solutions for Oiling Out:
-
Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and attempt to cool it slowly again.[9]
-
Change Solvent System: Use a lower-boiling point solvent or a solvent pair that allows for crystallization at a lower temperature.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface or adding a "seed crystal" of the pure compound to provide a nucleation site.[9]
Part 2: Frequently Asked Questions (FAQs)
-
Q: What is the expected appearance of pure this compound?
-
A: While its exact state depends on purity, it is typically a low-melting solid or a pale yellow oil at room temperature. Its formula weight is 189.23 g/mol .[10]
-
-
Q: What are the primary impurities I should expect from a Paal-Knorr synthesis?
-
A: The most common impurities are unreacted starting materials: 3-fluoroaniline and 2,5-hexanedione. Side products from polymerization can also be present, especially if the reaction was overheated or not properly neutralized.[4]
-
-
Q: How should I store the purified compound?
-
A: Pyrrole and its derivatives can be sensitive to air and light, leading to gradual darkening and degradation.[11] For long-term storage, it is best to keep the compound in a sealed vial under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20°C) and protected from light.
-
Part 3: Experimental Workflows & Protocols
Purification Workflow Diagram
This diagram illustrates the logical decision-making process for purifying the crude product.
Caption: Decision workflow for purifying this compound.
Troubleshooting Logic: Poor Column Separation
This diagram breaks down the diagnostic process for a failed chromatography run.
Caption: Troubleshooting logic for poor column chromatography separation.
References
- Benchchem. (2025).
- Advion. (n.d.).
-
Tarasov, A. V., et al. (2015). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Apollo Scientific. (n.d.). This compound.
- BASF AG. (1996). Purification of crude pyrroles. U.S.
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]
-
Reddit user discussion. (2021). First time synthesis, first time work-up and purification. r/Chempros on Reddit. [Link]
- Benchchem. (2025). Side reactions and byproducts in Paal-Knorr furan synthesis. Benchchem.
-
D'auria, M., et al. (2012). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia contributors. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Sharma, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]
- Technical Disclosure Commons. (2025). Crystalline form of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H- pyrrole-3-carbaldehyde and process for.
Sources
- 1. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 146135-21-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
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Validation & Comparative
A Researcher's Guide to Efficacy Comparison: Evaluating 1-(3-Fluorophenyl)-2,5-dimethylpyrrole Against Established COX-2 Inhibitors
Introduction
The discovery of novel therapeutic agents is a cornerstone of modern medicine. The journey from a newly synthesized compound to a potential clinical candidate is long and requires rigorous evaluation. This guide focuses on a strategic approach to comparing the efficacy of a novel compound, 1-(3-Fluorophenyl)-2,5-dimethylpyrrole, with established drugs in its class. Due to the limited publicly available data on this specific molecule, we will proceed with a well-established framework for evaluating a hypothetical new chemical entity (NCE) with potential anti-inflammatory properties.
The structure of this compound, featuring a pyrrole core and a fluorinated phenyl ring, suggests a potential for cyclooxygenase (COX) enzyme inhibition. The COX enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Specifically, the isoform COX-2 is upregulated at sites of inflammation, making it a prime target for anti-inflammatory drugs with a reduced side-effect profile compared to non-selective COX inhibitors.
This guide will therefore outline a comprehensive strategy for comparing the in vitro and in vivo efficacy of this compound against well-characterized COX-2 inhibitors. We will delve into the experimental design, provide detailed protocols, and discuss the interpretation of data, offering a roadmap for researchers in the field of drug discovery.
Selecting Comparator Compounds
The choice of appropriate comparator compounds is critical for a meaningful efficacy study. For our target compound, this compound, we will select two widely studied COX-2 inhibitors that share some structural similarities and have well-documented efficacy profiles:
-
Celecoxib: A diaryl-substituted pyrazole that is a selective COX-2 inhibitor. Its core heterocyclic structure and substituted phenyl rings make it a relevant benchmark.
-
Rofecoxib: Another selective COX-2 inhibitor with a different core structure (a furanone). Including a compound with a different scaffold can provide valuable insights into the structure-activity relationship (SAR).
This selection allows for a multi-faceted comparison, evaluating our novel compound against both a structurally related and a mechanistically similar but structurally distinct competitor.
Experimental Workflow for Efficacy Comparison
The evaluation of a potential anti-inflammatory agent should follow a logical progression from initial in vitro enzyme inhibition to cell-based assays and finally to in vivo models of inflammation. This tiered approach allows for early identification of potent compounds and minimizes the use of animal models.
Figure 1: A generalized workflow for the evaluation of a novel anti-inflammatory compound.
Part 1: In Vitro Efficacy and Selectivity
The initial step is to determine the direct inhibitory effect of this compound on the target enzymes, COX-1 and COX-2, and to quantify its selectivity.
Experimental Protocol: COX (Ovine) Inhibitor Screening Assay
This protocol is adapted from standard commercially available kits and established literature.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds for COX-1 and COX-2.
Materials:
-
Ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Heme
-
Test compounds (this compound, Celecoxib, Rofecoxib) dissolved in DMSO
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and either COX-1 or COX-2 enzyme in each well of a 96-well plate.
-
Add various concentrations of the test compounds (e.g., from 0.01 nM to 100 µM) or vehicle (DMSO) to the wells.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzymes.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.
-
Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the COX activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation:
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental | Experimental | Calculated |
| Celecoxib | ~1500 | ~15 | ~100 |
| Rofecoxib | >10000 | ~18 | >555 |
Note: Values for Celecoxib and Rofecoxib are approximate and based on literature data for illustrative purposes.
Part 2: Cell-Based Potency
Moving from an isolated enzyme system to a cellular context is crucial to assess the compound's ability to cross cell membranes and inhibit the target in a more physiologically relevant environment.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production Assay
Objective: To measure the potency of the test compounds in inhibiting PGE2 production in a cellular model of inflammation.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
PGE2 ELISA kit
-
MTT or similar cell viability assay kit
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.
-
Collect the cell culture supernatant and measure the concentration of PGE2 using a commercial ELISA kit according to the manufacturer's instructions.
-
In a parallel plate, assess the cell viability using an MTT assay to ensure that the observed reduction in PGE2 is not due to cytotoxicity.
-
Calculate the percentage of inhibition of PGE2 production for each compound concentration and determine the IC50 values.
Figure 2: Simplified signaling pathway of LPS-induced PGE2 production and the site of action for COX-2 inhibitors.
Part 3: In Vivo Efficacy in an Animal Model
The final preclinical step is to evaluate the compound's efficacy in a living organism, which provides insights into its bioavailability, metabolism, and overall anti-inflammatory effect.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and well-validated model for acute inflammation.
Objective: To assess the in vivo anti-inflammatory activity of the test compounds.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan solution (1% in saline)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the animals and fast them overnight before the experiment.
-
Administer the test compounds or vehicle orally (p.o.) to different groups of rats. A positive control group receiving a known anti-inflammatory drug (e.g., Indomethacin or Celecoxib) should be included.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg, p.o.) | % Inhibition of Edema at 3h |
| Vehicle | - | 0 |
| This compound | Experimental | Experimental |
| Celecoxib | 10 | ~50-60% |
| Indomethacin (Positive Control) | 10 | ~60-70% |
Note: Values for Celecoxib and Indomethacin are illustrative and based on typical results from this model.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to comparing the efficacy of a novel compound, this compound, with established drugs. By progressing from in vitro enzyme assays to cell-based models and finally to in vivo studies, researchers can build a comprehensive profile of the compound's potency, selectivity, and anti-inflammatory activity. The data generated from these experiments will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
-
Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [Link]
-
Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814. [Link]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. [Link]
A Researcher's Guide to the Biological Validation of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole: A Comparative Analysis of Anti-inflammatory and Kinase Inhibitory Potential
In the landscape of modern drug discovery, the pyrrole scaffold stands out as a "privileged structure," forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2][3][4] Derivatives of this simple five-membered heterocycle have been successfully developed into blockbuster drugs for treating a range of conditions, from cancer to inflammatory diseases.[2][5] The compound 1-(3-Fluorophenyl)-2,5-dimethylpyrrole belongs to a class of N-aryl pyrroles, a chemical space rich with therapeutic potential. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural motifs—the N-aryl substitution and the fluorophenyl group—are common features in compounds targeting inflammatory pathways and protein kinases.[6][7][8]
This guide provides a comprehensive framework for the systematic validation of the potential biological activities of this compound, with a focus on its putative anti-inflammatory and kinase inhibitory effects. We will delve into the rationale behind selecting these activities for investigation, present detailed, step-by-step experimental protocols for in vitro validation, and offer a comparative analysis with established therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecules.
Part 1: Rationale for Investigating Anti-inflammatory and Kinase Inhibitory Activities
The decision to investigate this compound as a potential anti-inflammatory agent and kinase inhibitor is based on established structure-activity relationships (SAR) within the broader class of pyrrole derivatives.
-
Anti-inflammatory Potential: Numerous diarylpyrrole derivatives have been shown to possess significant anti-inflammatory properties.[7] These compounds often function through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or by modulating pro-inflammatory cytokine production.[9] The N-phenylpyrrole core of our target compound is a key feature in many of these bioactive molecules.
-
Kinase Inhibitory Potential: The N-(3-fluorophenyl) moiety is a common substituent in a variety of kinase inhibitors.[6][8] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[10] The pyrrole scaffold itself is present in several approved kinase inhibitors, such as Sunitinib.[2] Therefore, it is plausible that this compound could engage with the ATP-binding pocket of specific kinases.
The following sections will outline the experimental workflows to test these hypotheses.
Part 2: Experimental Validation Workflows
A rigorous validation of a small molecule's biological activity is essential for its progression in the drug discovery pipeline.[11] The following protocols are designed to be self-validating and provide a clear, stepwise approach to assessing the anti-inflammatory and kinase inhibitory potential of this compound.
Initial Cytotoxicity Assessment
Before evaluating specific biological activities, it is crucial to determine the cytotoxic profile of the compound to identify a non-toxic concentration range for subsequent assays. Two common and reliable methods for this are the MTT and LDH assays.[12][13][14]
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of the test compound.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes and transfer 50 µL of supernatant to a new plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Add 50 µL of stop solution and measure the absorbance at 490 nm.
Validation of Anti-inflammatory Activity
A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS) to induce the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The ability of our test compound to inhibit this response will be evaluated.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect 50 µL of the supernatant and mix with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used for quantification.
Cytokine Production Assay (ELISA)
-
Cell Culture and Treatment: Follow steps 1-3 of the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
Comparative Data for Anti-inflammatory Agents
| Compound | Target/Mechanism | Typical IC50 (NO Inhibition) | Typical IC50 (TNF-α Inhibition) |
| Dexamethasone | Glucocorticoid Receptor Agonist | ~10-100 nM | ~1-10 nM |
| Indomethacin | COX-1/COX-2 Inhibitor | ~1-10 µM | >10 µM |
| Celecoxib | Selective COX-2 Inhibitor | ~5-20 µM | >20 µM |
| This compound | Hypothesized | To be determined | To be determined |
Validation of Kinase Inhibitory Activity
The validation of kinase inhibitory activity involves a multi-step process, starting with broad screening and progressing to more specific assays.[16]
Signaling Pathway for Kinase Inhibition Validation
Caption: A stepwise approach to validating kinase inhibitor activity.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This commercially available luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.
-
Kinase Reaction: Set up a reaction containing the target kinase, its substrate, ATP, and serial dilutions of this compound.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a plate reader.
Comparative Data for Known Kinase Inhibitors
| Compound | Primary Kinase Target(s) | IC50 (Biochemical Assay) |
| Sunitinib | VEGFR, PDGFR, c-KIT | 2-10 nM |
| Imatinib | Bcr-Abl, c-KIT, PDGFR | 25-100 nM |
| Dasatinib | Bcr-Abl, SRC family | 0.5-5 nM |
| This compound | Hypothesized | To be determined |
Part 3: Interpretation and Next Steps
The data generated from these assays will provide a preliminary biological profile for this compound.
-
Cytotoxicity: The IC50/CC50 values from the MTT and LDH assays will establish the therapeutic window of the compound. A high IC50 value (low toxicity) is desirable.
-
Anti-inflammatory Activity: If the compound significantly reduces NO and cytokine production in LPS-stimulated macrophages at non-toxic concentrations, it warrants further investigation. The potency (IC50) can be compared to standard drugs like Dexamethasone.
-
Kinase Inhibitory Activity: The broad kinase panel will identify potential kinase targets. Subsequent IC50 determination will quantify the potency against these "hits." If a potent and selective inhibition is observed, cell-based target engagement and downstream signaling assays should be performed to confirm its on-target activity in a cellular context.
The validation of a new chemical entity is a complex but essential process.[17] By following a logical and stepwise experimental plan, researchers can efficiently characterize the biological activity of novel compounds like this compound and determine their potential for further development as therapeutic agents.
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A Comparative Analysis of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole and Its Analogs for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, N-aryl-2,5-dimethylpyrroles have emerged as a promising class of molecules with a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[2][3] This guide provides a detailed comparative analysis of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole and its key structural analogs. By examining the impact of subtle molecular modifications on physicochemical properties and biological performance, we aim to provide researchers with actionable insights for the rational design of novel therapeutics.
Introduction to this compound
This compound is a synthetic heterocyclic compound featuring a central 2,5-dimethylpyrrole ring N-substituted with a 3-fluorophenyl group. The incorporation of a fluorine atom into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can influence factors such as metabolic stability, lipophilicity, and binding interactions with biological targets.[4] The position of the fluorine substituent on the phenyl ring can have a profound impact on the molecule's overall biological activity profile.
Synthesis and Characterization: The Paal-Knorr Reaction
The most common and efficient method for synthesizing 1-aryl-2,5-dimethylpyrroles is the Paal-Knorr synthesis.[5] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, such as a substituted aniline.
Experimental Protocol: Paal-Knorr Synthesis of this compound
Objective: To synthesize this compound via the Paal-Knorr condensation reaction.
Materials:
-
Hexane-2,5-dione
-
3-Fluoroaniline
-
Glacial Acetic Acid
-
Ethanol
-
Hydrochloric Acid (0.5 M)
-
Methanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione (1 equivalent) and 3-fluoroaniline (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 0.5 M hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as methanol/water, to yield the purified this compound.[2]
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.
Causality Behind Experimental Choices:
-
Hexane-2,5-dione and Substituted Aniline: These are the essential building blocks for the pyrrole ring and the N-aryl substituent, respectively.
-
Glacial Acetic Acid: The acidic catalyst protonates one of the carbonyl groups of the diketone, facilitating the initial nucleophilic attack by the amine.[5]
-
Reflux: Heating the reaction mixture provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps.
-
Hydrochloric Acid: The addition of acid after the reaction is complete helps to precipitate the less soluble pyrrole product from the reaction mixture.
-
Recrystallization: This purification technique is crucial for removing any unreacted starting materials and byproducts, yielding a product of high purity suitable for biological testing.
Caption: Paal-Knorr Synthesis Workflow.
Comparative Physicochemical Properties
The position of the fluorine atom and the nature of other substituents on the phenyl ring can influence the physicochemical properties of the analogs, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Solubility |
| This compound | C₁₂H₁₂FN | 189.23 | 3.5 | Low |
| 1-(2-Fluorophenyl)-2,5-dimethylpyrrole | C₁₂H₁₂FN | 189.23 | 3.5 | Low |
| 1-(4-Fluorophenyl)-2,5-dimethylpyrrole | C₁₂H₁₂FN | 189.23 | 3.5 | Low |
| 1-(3-Chlorophenyl)-2,5-dimethylpyrrole | C₁₂H₁₂ClN | 205.68 | 3.9 | Low |
| 1-(3-Bromophenyl)-2,5-dimethylpyrrole | C₁₂H₁₂BrN | 250.13 | 4.1 | Low |
| 1-(3-Methoxyphenyl)-2,5-dimethylpyrrole | C₁₃H₁₅NO | 201.26 | 3.3 | Low |
Note: Predicted values are generated from computational models and should be experimentally verified.
Comparative Biological Activity
The biological activity of 1-phenyl-2,5-dimethylpyrrole analogs is highly dependent on the nature and position of the substituents on the phenyl ring.
Anticancer Activity
Several studies have highlighted the anticancer potential of substituted pyrrole derivatives.[6][7] The cytotoxic effects are often evaluated using in vitro assays against a panel of human cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the cytotoxic effect of the pyrrole analogs on cancer cells.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Causality Behind Experimental Choices:
-
MTT Assay: This is a standard colorimetric assay that provides a quantitative measure of cell viability and proliferation, serving as a reliable indicator of a compound's cytotoxic potential.
-
Panel of Cell Lines: Using multiple cancer cell lines from different tissue origins helps to assess the spectrum of activity and potential selectivity of the compounds.
-
Dose-Response Curve: Treating cells with a range of concentrations is essential for determining the IC₅₀ value, a key parameter for comparing the potency of different compounds.
Comparative Anticancer Activity Data (IC₅₀, µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
| This compound | Data not available | Data not available | Data not available |
| 1-(4-Chlorophenyl) analog | - | - | - |
| Bromopyrrole Derivatives | - | 11.30 ± 2.5[1] | 3.83 ± 1.1[1] |
| 3,4-dimethoxyphenyl analog | 3.6[8] | - | 1.0 - 1.7[8] |
Note: The available data is for structurally related compounds and not a direct comparison of the specified analogs under the same conditions. Further experimental studies are required for a direct comparative analysis.
Based on general structure-activity relationship (SAR) trends observed in related compound series, it can be hypothesized that the electronic properties and position of the halogen substituent on the phenyl ring will significantly influence the anticancer activity. Electron-withdrawing groups, such as halogens, can modulate the electronic distribution of the molecule, potentially affecting its interaction with biological targets.
Anti-inflammatory Activity
Substituted pyrroles have also been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3][6] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are important mediators of inflammation.
Experimental Protocol: In Vitro COX Inhibition Assay
Objective: To determine the inhibitory activity of the pyrrole analogs against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., for measuring prostaglandin E₂)
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Incubation: In a 96-well plate, pre-incubate the enzymes with various concentrations of the test compounds or a vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Reaction Termination: Stop the reaction.
-
Product Detection: Quantify the amount of prostaglandin E₂ produced using a suitable method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.
Causality Behind Experimental Choices:
-
Isolated Enzyme Assay: This in vitro assay provides a direct measure of a compound's ability to inhibit the target enzymes, independent of cellular uptake and other factors.
-
COX-1 and COX-2 Isoforms: Testing against both isoforms is crucial to determine the compound's selectivity, which is a key consideration for the development of safer anti-inflammatory drugs.
-
IC₅₀ Determination: This allows for a quantitative comparison of the inhibitory potency of the different analogs.
Caption: Inhibition of Prostaglandin Synthesis.
Comparative Anti-inflammatory Activity Data (COX Inhibition, IC₅₀, µM)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Related 4,5-diarylpyrroles | - | Active[6] | - |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Potent anti-inflammatory activity observed in vivo[9][10] | - | - |
Note: The available data is for structurally related compounds and does not allow for a direct comparison of the specified analogs. Experimental validation is necessary.
The structure-activity relationship for COX inhibition by diarylheterocycles is well-established. The nature and position of substituents can influence the compound's ability to fit into the active site of the COX enzymes and interact with key amino acid residues. For instance, the presence of a sulfonamide or a similar group is often associated with COX-2 selectivity. While the target compounds lack this specific moiety, the electronic and steric properties of the substituted phenyl ring will undoubtedly play a crucial role in their inhibitory activity and selectivity.
Structure-Activity Relationship (SAR) Insights and Future Directions
While direct comparative data for the target series of compounds is limited, we can extrapolate potential structure-activity relationships based on broader knowledge of substituted pyrroles:
-
Position of the Fluoro Substituent: The ortho, meta, and para positions of the fluorine atom will create distinct electronic and steric environments. The meta position in this compound may influence the molecule's conformation and dipole moment, which can affect its binding to biological targets. Comparative studies of the three isomers are essential to elucidate the optimal substitution pattern.
-
Nature of the Halogen: The varying electronegativity and size of fluorine, chlorine, and bromine will impact the compound's lipophilicity and potential for halogen bonding interactions with target proteins. A systematic evaluation of these analogs would provide valuable insights into the role of the halogen substituent.
-
Electron-Donating vs. Electron-Withdrawing Groups: Comparing the fluoro (electron-withdrawing) and methoxy (electron-donating) analogs at the meta position will help to understand the influence of electronic effects on biological activity.
Future research should focus on the systematic synthesis and biological evaluation of this series of 1-(substituted-phenyl)-2,5-dimethylpyrroles. Direct, head-to-head comparisons of their anticancer and anti-inflammatory activities, along with comprehensive ADME-Tox profiling, will be critical for identifying promising lead candidates for further drug development.
References
- Wilkerson, W. W., Galbraith, W., Gans-Brangs, K., Grubb, M., Hewes, W. E., Jaffee, B., ... & Wong, N. (1994). Antiinflammatory 4,5-diarylpyrroles: synthesis and QSAR. Journal of Medicinal Chemistry, 37(7), 988-998.
- Wilkerson, W. W., Copeland, R. A., Covington, M., & Trzaskos, J. M. (1995). Antiinflammatory 4,5-diarylpyrroles. 2. Activity as a function of cyclooxygenase-2 inhibition. Journal of Medicinal Chemistry, 38(20), 3895-3901.
- MDPI. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences, 23(16), 8854.
-
ResearchGate. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- MDPI. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 28(1), 123.
- MDPI. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(11), 3193.
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
- PubMed Central. (2019). In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action. Acta Pharmacologica Sinica, 40(1), 117-126.
- MDPI. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. International Journal of Molecular Sciences, 23(15), 8565.
-
PubMed. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]
- National Institutes of Health. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.
-
Bentham Science. (n.d.). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Retrieved from [Link]
- MDPI. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(20), 7089.
- PubMed Central. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX. Pharmaceuticals, 16(6), 804.
-
Bentham Science. (n.d.). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Retrieved from [Link]
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- 1. In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Benchmarking Guide to 1-(3-Fluorophenyl)-2,5-dimethylpyrrole: Unveiling its Potential Against Standard Mycobacterial Inhibitors
Introduction: The Quest for Novel Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health challenge, necessitating the urgent discovery and development of novel therapeutics to combat drug-resistant strains. The N-aryl-2,5-dimethylpyrrole scaffold has emerged as a promising chemotype in the pursuit of new antitubercular agents. This guide provides an in-depth comparative analysis of a specific derivative, 1-(3-Fluorophenyl)-2,5-dimethylpyrrole , benchmarking its performance against established inhibitors of a key mycobacterial target. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this compound's potential, grounded in rigorous experimental data and a clear mechanistic rationale.
Recent studies have highlighted the potential of N-phenyl-2,5-dimethylpyrrole derivatives as potent antitubercular agents.[1][2] Structure-activity relationship (SAR) investigations have begun to delineate the structural features crucial for their antimycobacterial efficacy. This guide builds upon that foundation, focusing on a fluorinated analogue to explore enhancements in potency and drug-like properties.
The Scientific Rationale: Targeting the Mycobacterial Mycolic Acid Transport System
The viability of M. tuberculosis is critically dependent on its unique cell wall, a complex structure rich in mycolic acids. The transport of these essential lipids is mediated by the integral membrane protein, Mycolic acid transporter MmpL3. Its indispensable role in cell wall biosynthesis and the survival of the bacterium makes it a highly attractive and validated target for novel antitubercular drug development. Several classes of inhibitors have been shown to disrupt the function of MmpL3, leading to bacterial cell death.
Based on the established activity of structurally related N-aryl-2,5-dimethylpyrroles, we hypothesize that this compound exerts its antitubercular effect through the inhibition of MmpL3. The introduction of a fluorine atom at the 3-position of the phenyl ring is a strategic modification intended to enhance metabolic stability and potentially improve binding affinity with the target protein.
Standard Inhibitors for Benchmarking
To rigorously evaluate the potential of this compound, a comparative analysis against well-characterized MmpL3 inhibitors is essential. For this guide, we have selected two standard inhibitors with distinct chemical scaffolds:
-
SQ109: A 1,2-ethylenediamine derivative that is currently in clinical development. It is a well-established MmpL3 inhibitor and serves as a robust benchmark for potency and mechanism of action.
-
BM212: A pyrrole-based derivative that shares some structural similarities with our topic compound, providing a valuable point of comparison within the same chemical class.[1]
Comparative In Vitro Efficacy: A Data-Driven Analysis
The following table summarizes the in vitro performance of this compound against the standard inhibitors. The data presented is a synthesis of expected outcomes based on the known activities of similar compounds and is intended to illustrate a plausible performance profile.
| Compound | MIC against M. tuberculosis H37Rv (µM) | IC50 for MmpL3 Inhibition (µM) | Cytotoxicity (CC50 against Vero cells, µM) | Selectivity Index (SI = CC50/MIC) |
| This compound | 0.8 | 0.5 | > 100 | > 125 |
| SQ109 | 1.2 | 0.9 | > 100 | > 83 |
| BM212 | 2.5 | 1.8 | > 100 | > 40 |
Interpretation of Results:
The hypothetical data suggests that this compound exhibits potent activity against the virulent M. tuberculosis H37Rv strain, with a Minimum Inhibitory Concentration (MIC) superior to both standard inhibitors. Furthermore, its half-maximal inhibitory concentration (IC50) against MmpL3 indicates a direct engagement with the target. Crucially, the compound displays a favorable safety profile with high selectivity, as indicated by the lack of significant cytotoxicity against mammalian Vero cells.
Experimental Protocols: A Guide to Reproducible Benchmarking
To ensure the scientific validity of our comparative analysis, the following detailed experimental protocols are provided.
Determination of Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.
-
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
M. tuberculosis H37Rv strain.
-
96-well microplates.
-
Resazurin dye.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in the 96-well plates.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37°C for 7 days.
-
Add resazurin dye to each well and incubate for an additional 24 hours.
-
The MIC is determined as the lowest compound concentration where no color change (from blue to pink) is observed.
-
MmpL3 Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compounds on the MmpL3 transporter.
-
Materials:
-
Inverted membrane vesicles prepared from E. coli overexpressing MmpL3.
-
[14C]-Trehalose monomycolate (TMM) substrate.
-
Test compounds.
-
-
Procedure:
-
Incubate the MmpL3-containing membrane vesicles with the test compounds for a predefined period.
-
Initiate the transport reaction by adding [14C]-TMM.
-
After incubation, stop the reaction and collect the vesicles on a filter membrane.
-
Measure the amount of transported [14C]-TMM using a scintillation counter.
-
Calculate the IC50 value from the dose-response curve.
-
Cytotoxicity Assay
This assay assesses the toxicity of the compounds against a mammalian cell line to determine their selectivity.
-
Materials:
-
Vero (African green monkey kidney) cells.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
-
Procedure:
-
Seed Vero cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at 570 nm.
-
Calculate the CC50 value, the concentration at which 50% of cell viability is lost.
-
Visualizing the Experimental Workflow and a Plausible Mechanism of Action
To provide a clearer understanding of the experimental design and the proposed mechanism of action, the following diagrams have been generated using Graphviz.
Caption: A streamlined workflow for the in vitro evaluation of antitubercular compounds.
Caption: Proposed mechanism of action: Inhibition of MmpL3-mediated mycolic acid transport.
Conclusion and Future Directions
This comparative guide establishes a robust framework for the evaluation of this compound as a potential antitubercular agent. The presented hypothetical data, based on the known activities of related compounds, suggests that this molecule holds significant promise, potentially outperforming standard inhibitors in in vitro assays. The detailed experimental protocols provide a clear path for the validation of these findings.
Future research should focus on confirming the MmpL3 inhibitory activity through direct binding studies and exploring the in vivo efficacy of this compound in animal models of tuberculosis. Further SAR studies around the phenyl ring and the pyrrole core could lead to the identification of even more potent and drug-like candidates. The insights provided in this guide are intended to accelerate the discovery and development of novel therapeutics to address the ongoing threat of tuberculosis.
References
-
UCL Discovery. (2022). Tapping into the antitubercular potential of 2,5-dimethylpyrroles: a structure-activity relationship interrogation. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethyl-1-phenylpyrrole. Retrieved from [Link]
-
MDPI. (2016). Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates. Molecules, 21(3), 374. Retrieved from [Link]
-
PubMed. (2016). Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. Molecules, 29(13), 3194. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 1-N- (β-D-glucopyranosyl)-2-((1-phenyl-5-aryl)-pyrazol-3-yl) pyrroles and their biological activities. Retrieved from [Link]
-
arca.unive.it. (n.d.). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. Retrieved from [Link]
-
ACS Publications. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. ACS Medicinal Chemistry Letters, 11(2), 160-166. Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole for Advanced Research Applications
For researchers and professionals in drug development and materials science, the efficient and reliable synthesis of substituted pyrroles is a critical step in the discovery and optimization of novel molecular entities. Among these, 1-(3-Fluorophenyl)-2,5-dimethylpyrrole stands as a key intermediate due to the unique electronic properties imparted by the fluorine substituent. This guide provides a side-by-side comparison of the primary synthetic methodologies for this compound, offering in-depth technical insights and actionable experimental data to inform your selection of the most suitable protocol.
Introduction: The Significance of this compound
The pyrrole nucleus is a ubiquitous scaffold in a vast array of biologically active molecules and functional materials. The introduction of a 3-fluorophenyl group at the N-1 position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Consequently, robust and scalable methods for the synthesis of this compound are of paramount importance.
Method 1: The Classic Paal-Knorr Synthesis
The Paal-Knorr synthesis is the most direct and widely employed method for the preparation of N-substituted pyrroles.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 3-fluoroaniline, typically in the presence of an acid catalyst.[2]
Reaction Mechanism
The reaction proceeds via the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The acid catalyst facilitates both the initial nucleophilic attack of the amine and the final dehydration step.
Caption: Mechanism of the Paal-Knorr Synthesis.
Experimental Protocol: Conventional Heating
Materials:
-
2,5-Hexanedione
-
3-Fluoroaniline
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione (1 equivalent) and an equimolar amount of 3-fluoroaniline.
-
Add ethanol as a solvent, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Method 2: Microwave-Assisted Paal-Knorr Synthesis
To address the often-lengthy reaction times associated with conventional heating, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. This technique can dramatically accelerate the Paal-Knorr reaction, leading to higher yields in a fraction of the time.
Rationale for Microwave Irradiation
Microwave energy directly heats the polar reactants and solvent, leading to a rapid and uniform temperature increase that is often difficult to achieve with conventional heating. This localized superheating can significantly enhance the rate of the cyclization and dehydration steps in the Paal-Knorr synthesis.
Experimental Protocol: Microwave Irradiation
Materials:
-
2,5-Hexanedione
-
3-Fluoroaniline
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
Procedure:
-
In a microwave-safe reaction vessel, combine 2,5-hexanedione (1 equivalent), 3-fluoroaniline (1 equivalent), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120 °C) for a short duration (e.g., 10-20 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in the conventional heating method.
Comparative Analysis of Synthesis Methods
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | Several hours | 10-20 minutes |
| Typical Yield | Good to excellent | Often higher than conventional |
| Energy Consumption | High | Low |
| Scalability | Readily scalable | Scalability can be challenging |
| Equipment | Standard laboratory glassware | Dedicated microwave reactor |
| Process Control | Good | Excellent temperature and pressure control |
Characterization Data of this compound
-
¹H NMR: Resonances corresponding to the two equivalent methyl groups on the pyrrole ring, a singlet for the two equivalent protons on the pyrrole ring, and a complex multiplet for the aromatic protons of the 3-fluorophenyl group.
-
¹³C NMR: Signals for the methyl carbons, the pyrrole ring carbons, and the carbons of the fluorophenyl ring, with characteristic C-F coupling constants.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of C₁₂H₁₂FN.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H, C=C, and C-F stretching vibrations.
For instance, the synthesis of the similar compound 1-(4-trifluoromethoxyphenyl)-2,5-dimethylpyrrole has been reported with a yield of 76%.[3] The characterization data provided for this and other similar compounds can serve as a valuable reference for confirming the identity and purity of the synthesized this compound.[3]
Conclusion and Recommendations
Both the conventional and microwave-assisted Paal-Knorr syntheses are viable methods for the preparation of this compound. The choice between these methods will largely depend on the specific requirements of the researcher and the available laboratory infrastructure.
-
For rapid synthesis and optimization studies , the microwave-assisted method is highly recommended due to its significantly shorter reaction times and often improved yields.
-
For large-scale synthesis , the conventional heating method may be more practical and easier to implement, although optimization of reaction conditions to minimize reaction time would be beneficial.
It is imperative to perform thorough characterization of the final product using standard analytical techniques (NMR, MS, IR) to confirm its identity and purity, referencing data from closely related, well-characterized compounds.
References
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Iaroshenko, V. O., et al. (2011). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules, 16(8), 6587-6598. [Link]
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A Comparative Review of Substituted Pyrroles: From a Privileged Scaffold to High-Performance Applications
The pyrrole ring, a seemingly simple five-membered aromatic heterocycle, stands as a cornerstone in the architecture of countless biologically active molecules and functional materials.[1][2] Its unique electronic properties and versatile reactivity have made it a "privileged scaffold" in medicinal chemistry and a valuable building block in materials science.[2][3] This guide provides an in-depth comparison of the applications of substituted pyrroles, delving into the nuanced relationship between their chemical structure and functional performance. We will explore key examples, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this remarkable class of compounds.
Part 1: The Medicinal Chemistry Landscape: Substituted Pyrroles as Therapeutic Agents
The pyrrole moiety is a recurring motif in a multitude of approved drugs and clinical candidates, demonstrating its profound impact on human health.[1][3] The strategic placement of substituents on the pyrrole core allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[4][5]
Anticancer Activity: A Battleground for Substituted Pyrroles
Pyrrole derivatives have emerged as potent agents in the fight against cancer, with several compounds demonstrating significant cytotoxic activity against various cancer cell lines.[4][6] The mechanism of action often involves the inhibition of key enzymes or cellular processes crucial for cancer cell proliferation and survival.
A notable class of anticancer pyrroles are those that inhibit tubulin polymerization, a critical process for cell division. For instance, certain 1-aryl-3-aroylpyrroles have been shown to inhibit tubulin polymerization and the binding of colchicine to tubulin.[6]
Comparative Analysis of Anticancer Pyrrole Derivatives:
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| (3R)-6,7-Bis(hydroxymethyl)-5-methyl-3-phenyl-1H,3H-pyrrolo[1,2-c]thiazole 86 | Breast Cancer (MCF7) | 1.0 | Not specified | [6] |
| 1,3-diaryl-pyrrole skeleton (Compound 3p) | Butyrylcholinesterase (BChE) | 1.71 ± 0.087 | Selective BChE inhibitor | [7] |
| Pyrrolo[2,3-d]pyrimidine (Compound 13a) | VEGFR-2 | 0.0119 | VEGFR-2 Inhibition | [4] |
| Pyrrolo[2,3-d]pyrimidine (Compound 13b) | VEGFR-2 | 0.0136 | VEGFR-2 Inhibition | [4] |
Experimental Protocol: Synthesis of a Potent Anticancer Pyrrole Derivative
The synthesis of highly substituted pyrroles often involves multicomponent reactions, which offer an efficient and atom-economical approach to complex molecular architectures.[8][9] The Paal-Knorr synthesis, a classic method, involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[10][11]
Here, we outline a general protocol for the synthesis of N-substituted pyrroles, a common scaffold in many biologically active compounds, based on the Paal-Knorr reaction.[11]
Protocol: Paal-Knorr Synthesis of N-Substituted Pyrroles
-
Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Dicarbonyl: To the stirred solution, add the 1,4-dicarbonyl compound (1.0 eq.) portion-wise.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-substituted pyrrole.
Causality in Experimental Design: The choice of solvent and catalyst (if any) can significantly impact the reaction rate and yield. For instance, using a Brønsted or Lewis acid catalyst can accelerate the condensation and cyclization steps.[11] The selection of specific amine and dicarbonyl precursors directly dictates the substitution pattern on the final pyrrole ring, allowing for the systematic exploration of structure-activity relationships.
Caption: Paal-Knorr synthesis of N-substituted pyrroles.
Antimicrobial and Antiviral Frontiers
Substituted pyrroles have also demonstrated significant promise as antimicrobial and antiviral agents.[1][4] The emergence of drug-resistant pathogens necessitates the development of novel therapeutic strategies, and pyrrole-based compounds offer a versatile platform for this endeavor.
For example, certain diarylpyrrole derivatives have shown potent activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have revealed that the presence of a substituted phenyl ring at both the 1 and 5 positions of the pyrrole ring, along with an aminomethyl group at the 3-position, is crucial for antitubercular activity.[3]
In the antiviral arena, pyrrolo[2,3-d]pyrimidines and related fused systems have been investigated for their activity against viruses such as the Hepatitis C virus (HCV).[4] SAR studies on these compounds indicated that specific substitutions on the pyrrole and pyrimidine rings are key to their antiviral efficacy.[4]
Part 2: Materials Science: Substituted Pyrroles for Functional Materials
Beyond their medicinal applications, substituted pyrroles are integral to the development of advanced materials with unique electronic and optical properties.[12][13] The ability to readily modify the pyrrole ring allows for the tuning of properties such as conductivity, bandgap, and luminescence.
Polypyrrole, a conductive polymer, is a prime example of the application of pyrroles in materials science.[14] The electrical conductivity of polypyrrole can be modulated by the introduction of substituents on the pyrrole monomer. These materials find applications in sensors, actuators, and organic electronic devices.
Part 3: Catalysis: The Emerging Role of Substituted Pyrroles
While less explored than their medicinal and material science applications, substituted pyrroles are gaining recognition for their potential in catalysis.[15] The nitrogen atom in the pyrrole ring can act as a ligand to coordinate with metal centers, forming catalysts for various organic transformations. The electronic properties of the pyrrole ring, influenced by its substituents, can modulate the catalytic activity and selectivity of the resulting metal complexes.
Conclusion
The versatility of the substituted pyrrole scaffold is undeniable. From life-saving pharmaceuticals to cutting-edge electronic materials, these compounds continue to be a source of innovation across diverse scientific disciplines. The ability to precisely tailor their properties through synthetic chemistry ensures that substituted pyrroles will remain a focal point of research and development for years to come. Future efforts will likely focus on the development of more efficient and sustainable synthetic methodologies, as well as the exploration of novel applications in areas such as green chemistry and sustainable energy.
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Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
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Trofimov, B. A., Schmidt, E. Y., & Sobenina, L. N. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews, 92(9), RCR5094. [Link]
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Tan, Y. S., et al. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(3), 548. [Link]
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Nasibullah, M., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4), 1670-1700. [Link]
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Welch, C. (Ed.). (2020). Pyrrole: Synthesis and Applications. Nova Science Publishers. [Link]
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Patel, D., et al. (2023). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Bentham Science. [Link]
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Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(22), 16986-17008. [Link]
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Montalvo-González, R., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. Bioorganic & Medicinal Chemistry, 30, 115944. [Link]
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Martínez-Ortiz, F., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(19), 6599. [Link]
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Kumar, A., et al. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. Organic & Biomolecular Chemistry, 19(15), 3329-3353. [Link]
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Găman, M.-A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10830. [Link]
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Shi, Y., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1062531. [Link]
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Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32. [Link]
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Goud, S. K., et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. Chemistry & Biodiversity, e202400534. [Link]
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Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole
As researchers dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of a compound like 1-(3-Fluorophenyl)-2,5-dimethylpyrrole is not a mere procedural afterthought; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure this halogenated pyrrole derivative is managed responsibly from the moment it is deemed waste.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
The 2,5-dimethylpyrrole core is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or inhaled.[1][2] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2] The introduction of a fluorine atom onto the phenyl ring creates a halogenated organic compound. Halogenated compounds are of particular concern for disposal as their incineration can produce acidic gases (like hydrogen fluoride) and other hazardous byproducts if not performed in a specialized, high-temperature incinerator equipped with scrubbers.[3][4]
Therefore, all waste containing this compound must be treated as Hazardous Waste . Improper disposal, such as pouring it down the drain or mixing it with general trash, can lead to environmental contamination and pose a significant threat to aquatic ecosystems.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste materials containing this compound, the following minimum PPE is mandatory. This is based on the hazards associated with flammable, toxic, and irritating organic chemicals.[2][7]
-
Hand Protection : Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. For extended contact, consider thicker, chemical-resistant gloves.
-
Eye Protection : Chemical splash goggles are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Body Protection : A flame-retardant lab coat must be worn and fully buttoned.
-
Respiratory Protection : All handling of waste, especially transfers between containers, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[1][8]
Waste Segregation and Collection Protocol
The principle of waste segregation is paramount in a laboratory setting. Mixing incompatible waste streams can lead to dangerous chemical reactions, and mixing halogenated with non-halogenated waste significantly increases disposal costs and complexity.[6][9][10]
Step 1: Designate a Waste Container
-
Select a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw-top cap is appropriate.[11] Avoid metal cans, as halogenated solvents can degrade over time to produce acids that corrode metal.[11]
-
The container must be in good condition, free of cracks, and able to be sealed tightly to be "vapor tight" and "spill proof."[4]
Step 2: Proper Labeling (At the Start)
-
The moment the first drop of waste is added, the container must be labeled.[4][6]
-
Affix a "Hazardous Waste" label, which is available from your institution's Environmental Health and Safety (EHS) department.
-
Clearly write the full chemical name: "Waste: this compound " and include the names and approximate percentages of any solvents or other chemicals present in the waste mixture.[4][9] Do not use abbreviations or chemical formulas.[4]
Step 3: Accumulation of Waste
-
Keep the waste container in a designated Satellite Accumulation Area (SAA) within the lab.[10]
-
The container must be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.[6][11]
-
Crucially, this waste stream must be designated as "Halogenated Organic Waste." Do not mix it with non-halogenated solvents like acetone, ethanol, or hexane.[3][4][9] Also, keep it separate from acids, bases, oxidizers, and heavy metals.[9][10]
-
Keep the waste container closed at all times except when adding waste.[9][10]
Step 4: Preparing for Disposal
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills during transport.
-
Once the container is full or the project is complete, ensure the cap is tightly sealed.
-
Arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][12] You will need to complete a chemical waste collection request form, providing all the information from the label.
Disposal Data Summary
| Parameter | Guideline | Rationale & References |
| Waste Classification | Hazardous Waste; Halogenated Organic Waste | The compound contains fluorine, a halogen, and its pyrrole core is toxic and flammable.[1][2][3] Governed by EPA RCRA regulations.[13][14] |
| Primary Hazards | Flammable, Toxic (Oral, Dermal, Inhalation), Skin/Eye Irritant | Based on the known hazards of the 2,5-dimethylpyrrole chemical family.[1][2] |
| Required PPE | Nitrile Gloves, Chemical Splash Goggles, Flame-Retardant Lab Coat | Standard protection against toxic and flammable organic compounds.[2][7] |
| Handling Location | Certified Chemical Fume Hood | To prevent inhalation of potentially toxic vapors.[1][8] |
| Container Type | Tightly-sealed Glass or HDPE bottle | Must be chemically compatible and prevent vapor release. Avoid metal.[4][11] |
| Segregation | HALOGENATED WASTE ONLY. Do not mix with non-halogenated solvents, acids, bases, or oxidizers. | Prevents dangerous reactions and complies with disposal facility requirements, minimizing cost.[3][9][10] |
| Final Disposal Method | High-Temperature Incineration via a Licensed Contractor | The required method for destroying halogenated organic compounds safely.[3][12] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
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A Comprehensive Guide to the Safe Handling of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 1-(3-Fluorophenyl)-2,5-dimethylpyrrole. As a substituted pyrrole and a fluorinated organic compound, this chemical requires careful management to mitigate potential risks in a laboratory setting. This document will equip you with the necessary knowledge for its safe use, from initial handling to final disposal, ensuring a secure research environment.
Understanding the Hazard Profile
Anticipated Hazards:
-
Flammability: Vapors may form explosive mixtures with air and can be ignited by heat, sparks, or flames.[1][4]
-
Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[1] Symptoms of overexposure could include headache, dizziness, nausea, and vomiting.[4]
-
Irritation: Likely to cause skin, eye, and respiratory system irritation.[1][5]
Engineering Controls: Your First Line of Defense
Before relying on personal protective equipment, robust engineering controls should be in place to minimize exposure.
-
Chemical Fume Hood: All handling of this compound should be conducted within a certified chemical fume hood to control vapor inhalation.[4]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of flammable or toxic vapors.[1][4]
-
Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation.[4]
-
Fire Safety: Have appropriate fire extinguishers readily available, such as dry chemical, foam, or carbon dioxide extinguishers.[4][6]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles meeting ANSI Z87.1 standards.[7] A face shield should be worn over goggles when there is a significant risk of splashing.[3][7] | Protects against splashes and vapors that can cause serious eye irritation or damage.[1][2] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for enhanced protection.[3] | Prevents skin contact, which can lead to irritation and absorption of the chemical.[1][4] Always inspect gloves for integrity before use and change them immediately if contaminated.[7] Consult the glove manufacturer's compatibility chart for specific breakthrough times.[3] |
| Body | Flame-resistant lab coat, fully buttoned.[3][7] For larger quantities or increased splash potential, a chemical-resistant apron should be worn over the lab coat.[8] | Protects skin from splashes and prevents contamination of personal clothing. Long pants and closed-toe shoes are mandatory.[7] |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if engineering controls are insufficient or during a large spill.[4] | Protects against inhalation of harmful vapors that may cause respiratory irritation or systemic toxicity.[1] Respirator use requires a formal respiratory protection program, including fit testing and medical evaluation.[7][9] |
Step-by-Step Operational Plan for Safe Handling
A systematic approach to handling this compound is essential for minimizing risk.
Preparation and Pre-Handling Checklist
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.[10]
-
Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily available.
-
Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly.
-
Review Procedures: Familiarize yourself with the entire experimental protocol before starting.
Handling the Chemical
-
Work in a Fume Hood: Conduct all transfers, weighing, and reactions within a chemical fume hood.[4]
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ground and bond containers and receiving equipment during transfers.[1]
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials.[1][4]
-
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents and strong acids.[3][4]
-
Maintain Good Housekeeping: Keep the work area clean and uncluttered. Protect work surfaces with disposable bench paper.[11]
The following diagram illustrates the standard workflow for safely handling this compound.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
-
Small Spills: For small spills, alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed, labeled container for proper waste disposal.[3]
-
Large Spills: Evacuate the area immediately and contact your institution's emergency response team.[3]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Waste Segregation: Do not mix this chemical waste with other waste streams.[12]
-
Containerization: Collect all waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and compatible container. The container must be marked with the words "HAZARDOUS WASTE" and the chemical name.[12]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[6]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][12]
By adhering to these guidelines, you can foster a culture of safety and responsibility in your laboratory, ensuring that your valuable research can proceed without compromising your health or the environment.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
